molecular formula C12H11NO2 B1425239 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE CAS No. 885273-72-3

3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

Cat. No.: B1425239
CAS No.: 885273-72-3
M. Wt: 201.22 g/mol
InChI Key: NKCCZRTTZWSJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-10(5-9(8)2)12-6-11(7-14)15-13-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCCZRTTZWSJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676413
Record name 3-(3,4-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-72-3
Record name 3-(3,4-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delves into its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity. Drawing upon data from analogous structures and established principles of isoxazole chemistry, this guide aims to equip researchers with the foundational knowledge required for the effective utilization of this molecule in drug discovery and development endeavors.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of the isoxazole scaffold into molecular designs can enhance pharmacokinetic profiles and target engagement.[3] 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde, belonging to the 3-aryl-isoxazole-5-carbaldehyde subclass, presents a versatile platform for the synthesis of more complex molecular architectures. The presence of the aldehyde functional group at the 5-position offers a reactive handle for a variety of chemical transformations, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

Physicochemical and Spectral Properties

While experimental data for 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde is not extensively available in public literature, its properties can be reliably estimated based on its structural isomer, 5-(3,4-dimethylphenyl)isoxazole-3-carbaldehyde, and other closely related analogs.[4]

Table 1: Physicochemical Properties

PropertyValue (Estimated)Source
Molecular Formula C₁₂H₁₁NO₂[4]
Molecular Weight 201.22 g/mol [4]
CAS Number 885273-72-3[5]
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)General knowledge of similar compounds
XLogP3 2.6[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 2[4]
Spectral Data (Predicted)

The spectral characteristics of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde can be predicted with a high degree of confidence by analyzing the spectra of structurally similar compounds.[6]

Table 2: Predicted Spectral Data

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons of the dimethylphenyl ring (δ 7.0-7.8 ppm), isoxazole ring proton (δ ~7.0 ppm), aldehyde proton (δ ~10.0 ppm), and two methyl group singlets (δ ~2.3 ppm).
¹³C NMR Aromatic and isoxazole ring carbons (δ 100-170 ppm), aldehyde carbonyl carbon (δ ~185 ppm), and methyl carbons (δ ~20 ppm).[6]
IR Spectroscopy Strong C=O stretching vibration of the aldehyde (around 1700 cm⁻¹), C=N stretching of the isoxazole ring (around 1600 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[7]
Mass Spectrometry A molecular ion peak [M]⁺ at m/z 201, with fragmentation patterns corresponding to the loss of CO and other characteristic fragments of the isoxazole and dimethylphenyl moieties.[7]

Synthesis and Methodologies

The synthesis of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde can be approached through several established routes for isoxazole ring formation, followed by the introduction or modification of the aldehyde group. A plausible and efficient synthetic strategy involves a [3+2] cycloaddition reaction to construct the isoxazole core.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the disconnection of the isoxazole ring, leading back to a nitrile oxide and an alkyne precursor. The aldehyde functionality can be introduced via formylation of a pre-formed isoxazole or by using a propargyl aldehyde equivalent in the cycloaddition.

Diagram 1: Retrosynthetic Analysis

G Target 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde Intermediate1 3-(3,4-Dimethylphenyl)isoxazole Target->Intermediate1 Formylation (e.g., Vilsmeier-Haack) Intermediate2 3,4-Dimethylbenzonitrile Oxide Intermediate1->Intermediate2 [3+2] Cycloaddition StartingMaterial2 Acetylene Intermediate1->StartingMaterial2 [3+2] Cycloaddition StartingMaterial1 3,4-Dimethylbenzaldehyde Oxime Intermediate2->StartingMaterial1 Oxidation Intermediate3 Propargyl Aldehyde

Caption: Retrosynthetic approach for 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 3-(3,4-Dimethylphenyl)isoxazole

  • Preparation of 3,4-Dimethylbenzaldehyde Oxime: To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq). Stir the mixture at room temperature for 4 hours.[8] Monitor the reaction by TLC. After completion, extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • In situ Generation of Nitrile Oxide and Cycloaddition: Dissolve the 3,4-dimethylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane. Add an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite solution (bleach) to generate the corresponding nitrile oxide in situ.[9]

  • [3+2] Cycloaddition: Bubble acetylene gas through the reaction mixture or use a suitable acetylene equivalent. The [3+2] cycloaddition reaction will proceed to form the 3-(3,4-dimethylphenyl)isoxazole. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation to Yield 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.[10] Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the 3-(3,4-dimethylphenyl)isoxazole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression and Work-up: Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.[11] After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final product.

Diagram 2: Synthetic Workflow

G Start 3,4-Dimethylbenzaldehyde Step1 Oxime Formation (NH2OH.HCl, NaOAc) Start->Step1 IntermediateOxime 3,4-Dimethylbenzaldehyde Oxime Step1->IntermediateOxime Step2 Nitrile Oxide Formation & [3+2] Cycloaddition with Acetylene IntermediateOxime->Step2 IntermediateIsoxazole 3-(3,4-Dimethylphenyl)isoxazole Step2->IntermediateIsoxazole Step3 Vilsmeier-Haack Formylation (POCl3, DMF) IntermediateIsoxazole->Step3 Product 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde Step3->Product

Caption: A plausible synthetic route to the target compound.

Chemical Reactivity and Potential Transformations

The aldehyde group at the 5-position of the isoxazole ring is the primary site of reactivity, allowing for a multitude of synthetic transformations.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(3,4-dimethylphenyl)isoxazole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent. This carboxylic acid derivative can then be converted to esters, amides, and other acid derivatives.

  • Reduction: Reduction of the aldehyde with agents like sodium borohydride will yield the corresponding alcohol, (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol.

  • Nucleophilic Addition: The aldehyde will undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Condensation Reactions: The aldehyde is an excellent substrate for condensation reactions.

    • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base will yield α,β-unsaturated products, which are valuable intermediates for further synthetic elaborations.[2][7]

    • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for the synthesis of vinyl-substituted isoxazoles.

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) will produce the corresponding amines.

Diagram 3: Reactivity of the Aldehyde Group

G Aldehyde 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Oxidation Alcohol Primary Alcohol Aldehyde->Alcohol Reduction SecondaryAlcohol Secondary Alcohol Aldehyde->SecondaryAlcohol Grignard/Organolithium Addition Alkene Vinyl Isoxazole Aldehyde->Alkene Wittig Reaction UnsaturatedProduct α,β-Unsaturated Product Aldehyde->UnsaturatedProduct Knoevenagel Condensation Amine Amine Aldehyde->Amine Reductive Amination

Caption: Key chemical transformations of the aldehyde functionality.

Applications in Drug Discovery and Development

The 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The diverse reactivity of the aldehyde group allows for the rapid generation of a wide range of derivatives with potentially diverse biological activities. The isoxazole core itself is present in numerous FDA-approved drugs, highlighting its acceptance as a privileged scaffold in medicinal chemistry.[3] Derivatives of this compound could be investigated for a variety of therapeutic targets, including but not limited to:

  • Anti-inflammatory agents: By synthesizing amide or ester derivatives, it may be possible to target enzymes involved in the inflammatory cascade.[1]

  • Anticancer agents: The isoxazole nucleus is a component of several known anticancer agents.[12]

  • Antimicrobial agents: Functionalization of the isoxazole scaffold has led to the discovery of potent antibacterial and antifungal compounds.[1]

Conclusion

3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, including a plausible synthetic route, predicted spectral data, and a discussion of its chemical reactivity. The strategic use of this molecule as a building block can facilitate the discovery and development of novel therapeutic agents. Further experimental validation of the predicted properties and exploration of its synthetic utility are warranted to fully unlock the potential of this promising scaffold.

References

An In-Depth Technical Guide to the Synthesis of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of two robust and scientifically validated synthetic pathways for the preparation of 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The synthesis of this target molecule is approached from two distinct retrosynthetic strategies: the construction of the isoxazole ring with a pre-installed C5-substituent amenable to oxidation, and the late-stage formylation of a pre-formed 3-arylisoxazole core. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also the underlying mechanistic principles and strategic considerations for each approach. All methodologies are supported by authoritative references from peer-reviewed literature and established chemical synthesis knowledge.

Introduction

The isoxazole scaffold is a privileged five-membered heterocycle that is a constituent of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety in the design of novel therapeutic agents. The specific target of this guide, this compound, incorporates a substituted aryl group at the 3-position and a reactive carbaldehyde at the 5-position, rendering it a versatile intermediate for further molecular elaboration in drug discovery programs. This guide will explore two efficacious synthetic routes to this valuable compound, providing the necessary detail for their successful implementation in a laboratory setting.

Part 1: Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Oxidation

This first pathway is a convergent and highly regioselective approach that constructs the isoxazole ring through a [3+2] cycloaddition reaction. A key feature of this strategy is the introduction of a hydroxymethyl group at the C5 position, which is then oxidized in a subsequent step to the desired carbaldehyde.

Logical Framework: Pathway 1

Pathway 1 Target This compound Reaction_1_3 Oxidation Target->Reaction_1_3 Retrosynthesis Intermediate_A1 (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol Reaction_1_2 1,3-Dipolar Cycloaddition Intermediate_A1->Reaction_1_2 Retrosynthesis Reaction_1_3->Intermediate_A1 Intermediate_A2 3,4-Dimethylbenzonitrile oxide (in situ) Reaction_1_1 Oxidative Halogenation Intermediate_A2->Reaction_1_1 Retrosynthesis Intermediate_A3 Propargyl alcohol Reaction_1_2->Intermediate_A2 Reaction_1_2->Intermediate_A3 Intermediate_A4 3,4-Dimethylbenzaldoxime Reaction_1_0 Oxime Formation Intermediate_A4->Reaction_1_0 Retrosynthesis Reaction_1_1->Intermediate_A4 StartingMaterial_A1 3,4-Dimethylbenzaldehyde StartingMaterial_A2 Hydroxylamine Hydrochloride Reaction_1_0->StartingMaterial_A1 Reaction_1_0->StartingMaterial_A2

Caption: Retrosynthetic analysis of Pathway 1.

Step 1.1: Synthesis of 3,4-Dimethylbenzaldoxime

The initial step involves the straightforward condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime. This reaction is typically carried out in the presence of a mild base to liberate the free hydroxylamine.

Experimental Protocol:

  • To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).

  • Add a base, such as sodium acetate or pyridine (if not used as the solvent), to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried to afford 3,4-dimethylbenzaldoxime.

Step 1.2: Synthesis of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition

This key step involves the in situ generation of 3,4-dimethylbenzonitrile oxide from the aldoxime, which then undergoes a highly regioselective [3+2] cycloaddition with propargyl alcohol.[1] The nitrile oxide is a classic 1,3-dipole, and its reaction with terminal alkynes is a cornerstone of isoxazole synthesis.[2][3][4]

Experimental Protocol:

  • In a reaction vessel, dissolve 3,4-dimethylbenzaldoxime (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add propargyl alcohol (1.2 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach) with vigorous stirring. The NaOCl serves as the oxidizing agent to convert the oxime to the nitrile oxide in situ.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Perform an aqueous workup by separating the organic layer, washing with water and brine, and drying over anhydrous sodium sulfate.

  • The crude product is purified by column chromatography on silica gel to yield pure (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol.

Step 1.3: Oxidation of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol to this compound

The final step in this pathway is the oxidation of the primary alcohol to the corresponding aldehyde. Several mild oxidation reagents are suitable for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol (using Pyridinium Chlorochromate - PCC):

  • Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

  • To this suspension, add a solution of (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol (1.0 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Further purification by column chromatography on silica gel will afford the pure this compound.

Alternative Oxidation Methods:

Oxidizing AgentSolventTypical ConditionsNotes
Dess-Martin PeriodinaneDCMRoom TemperatureMild and selective for primary alcohols.
Oxone®DMFRoom TemperatureA green and efficient oxidant.[5]
MnO₂DCM, ChloroformRoom Temperature to RefluxEffective for allylic and benzylic-type alcohols.

Part 2: Synthesis via Vilsmeier-Haack Formylation of a 3-Arylisoxazole

This alternative pathway employs a late-stage C-H functionalization to introduce the aldehyde group. The strategy involves the initial synthesis of the 3-(3,4-dimethylphenyl)isoxazole core, followed by a regioselective formylation at the C5 position using the Vilsmeier-Haack reaction.

Logical Framework: Pathway 2

Pathway 2 Target This compound Reaction_2_2 Vilsmeier-Haack Formylation Target->Reaction_2_2 Retrosynthesis Intermediate_B1 3-(3,4-Dimethylphenyl)isoxazole Reaction_2_1 Cyclization with Hydroxylamine Intermediate_B1->Reaction_2_1 Retrosynthesis Reaction_2_2->Intermediate_B1 Intermediate_B2 3,4-Dimethylphenyl-substituted Chalcone Reaction_2_0 Claisen-Schmidt Condensation Intermediate_B2->Reaction_2_0 Retrosynthesis Reaction_2_1->Intermediate_B2 StartingMaterial_B1 3,4-Dimethylacetophenone StartingMaterial_B2 Suitable Aldehyde/Formylating Agent Reaction_2_0->StartingMaterial_B1 Reaction_2_0->StartingMaterial_B2

Caption: Retrosynthetic analysis of Pathway 2.

Step 2.1: Synthesis of 3-(3,4-Dimethylphenyl)isoxazole

The synthesis of the isoxazole core can be efficiently achieved through the cyclization of a chalcone intermediate with hydroxylamine.[6][7]

Sub-step 2.1.1: Synthesis of the Chalcone Intermediate

A Claisen-Schmidt condensation between 3,4-dimethylacetophenone and a suitable aldehyde (e.g., benzaldehyde, followed by subsequent modifications if necessary, or a protected formyl-containing aldehyde) in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent will yield the corresponding α,β-unsaturated ketone (chalcone).

Sub-step 2.1.2: Cyclization to form 3-(3,4-Dimethylphenyl)isoxazole

Experimental Protocol:

  • Dissolve the chalcone intermediate (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or potassium hydroxide.[7]

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 3-(3,4-dimethylphenyl)isoxazole.

Step 2.2: Vilsmeier-Haack Formylation of 3-(3,4-Dimethylphenyl)isoxazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10] The C5 position of the 3-arylisoxazole is sufficiently activated for this electrophilic substitution.

Experimental Protocol:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent) with stirring to form the Vilsmeier reagent.[11]

  • To this pre-formed reagent, add a solution of 3-(3,4-dimethylphenyl)isoxazole (1.0 eq) in DMF dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.[8]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Basify the aqueous solution with a sodium hydroxide or sodium carbonate solution to hydrolyze the intermediate iminium salt.

  • The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed with water, dried, and concentrated.

  • Purification of the crude product by column chromatography on silica gel will yield the final product, this compound.

Synthesis of Key Starting Materials

The primary starting material, 3,4-dimethylbenzaldehyde, can be sourced commercially or synthesized via established methods such as the formylation of o-xylene.[12][13][14][15]

Conclusion

This technical guide has detailed two distinct and reliable synthetic pathways for the preparation of this compound. Pathway 1, which proceeds via a 1,3-dipolar cycloaddition followed by oxidation, offers excellent regiocontrol in the formation of the isoxazole ring. Pathway 2, utilizing a late-stage Vilsmeier-Haack formylation, is also a powerful strategy, particularly if the 3-arylisoxazole precursor is readily available. The choice between these pathways may be dictated by the availability of starting materials, scalability, and the specific expertise of the research team. Both routes are well-precedented in the chemical literature and provide a solid foundation for the synthesis of this and structurally related isoxazole derivatives for applications in drug discovery and development.

References

3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde

This guide provides a comprehensive technical overview of 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its molecular architecture, outline robust protocols for its synthesis and characterization, and explore its potential as a versatile building block for developing novel therapeutic agents. This document is designed to bridge foundational chemistry with practical application, offering field-proven insights for scientists engaged in advanced pharmaceutical research.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile scaffold in drug design.[1][2] The electronic properties of the isoxazole ring allow it to engage in various non-covalent interactions with biological targets, making it a privileged structure in the development of antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[3][4][5]

The subject of this guide, 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde, incorporates this key heterocycle. The aldehyde functional group at the 5-position serves as a critical synthetic handle, enabling further molecular elaboration to explore structure-activity relationships (SAR) and develop new chemical entities. The 3,4-dimethylphenyl substituent at the 3-position provides a lipophilic region that can be crucial for target engagement and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The core structure consists of a central isoxazole ring substituted with a 3,4-dimethylphenyl group at position 3 and a carbaldehyde (formyl) group at position 5.

Caption: 2D structure of 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde.

Physicochemical Data

Quantitative descriptors are essential for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a table summarizing key computed properties.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂PubChem[6]
Molecular Weight 201.22 g/mol PubChem[6]
XLogP3 2.6PubChem[6]
Topological Polar Surface Area (TPSA) 43.1 ŲChemScene[7]
Hydrogen Bond Donors 0ChemScene[7]
Hydrogen Bond Acceptors 3ChemScene[7]
Rotatable Bonds 1ChemScene[7]
(Note: Data is for the isomeric compound 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde from PubChem[6] and analogous structures, as the exact target molecule is not extensively cataloged. These values provide a close approximation.)

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted isoxazoles can be approached through several established routes. A highly effective and common strategy involves a [3+2] cycloaddition reaction to form the isoxazole core, followed by functional group installation. For this specific target, a logical pathway involves the synthesis of the 3-(3,4-dimethylphenyl)isoxazole intermediate, followed by a regioselective formylation at the C5 position.

Proposed Synthetic Workflow

The Vilsmeier-Haack reaction is a well-established and powerful method for the formylation of electron-rich aromatic and heteroaromatic rings.[8][9] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[10] This reaction is particularly suitable for formylating the isoxazole ring.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Oxidation & Formylation A 3,4-Dimethylbenzaldehyde Oxime + N-Chlorosuccinimide (NCS) B 3,4-Dimethylbenzonitrile Oxide (Intermediate) A->B In situ generation D (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol B->D [3+2] Cycloaddition C Propargyl Alcohol C->D E Vilsmeier Reagent (POCl₃ + DMF) F Iminium Salt Intermediate D->F E->F Electrophilic attack G 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde (Final Product) F->G Aqueous Workup (Hydrolysis)

Caption: Proposed two-stage synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

Expertise-Driven Rationale: This two-part protocol is designed for efficiency and control. The initial cycloaddition to form the hydroxymethyl-isoxazole provides a stable, easily purified intermediate. Subsequent oxidation to the aldehyde using a mild, selective reagent like Pyridinium chlorochromate (PCC) or a Swern oxidation is a standard and reliable transformation. An alternative, more direct formylation via a Vilsmeier-Haack reaction on an unfunctionalized isoxazole precursor is also viable but can sometimes lead to regioselectivity challenges. The chosen route offers superior control.

Protocol: Synthesis of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol

  • Reagent Preparation: In a fume hood, dissolve 3,4-dimethylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as DMF.

  • Nitrile Oxide Generation: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes. This generates the 3,4-dimethylbenzonitrile oxide in situ.

  • Cycloaddition: To the reaction mixture, add propargyl alcohol (1.5 eq) and a mild base such as triethylamine (Et₃N) (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate alcohol.

Protocol: Oxidation to 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde

  • Reagent Preparation: Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a dry flask under an inert atmosphere.

  • Oxidation: Dissolve the synthesized alcohol intermediate (1.0 eq) in DCM and add it to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, filter the mixture through a pad of Celite or silica gel to remove the chromium salts, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or a short-path column chromatography to yield the final, pure aldehyde.

Structural Characterization and Validation

Structural elucidation is a self-validating process. The proposed structure is confirmed only when data from multiple orthogonal techniques are consistent and unambiguous.

Spectroscopic Analysis
TechniqueExpected ObservationsRationale
¹H NMR ~9.9-10.1 ppm (s, 1H): Aldehyde proton (-CHO).~7.5-7.8 ppm (m, 3H): Aromatic protons of the dimethylphenyl ring.~6.8-7.0 ppm (s, 1H): Isoxazole ring proton at C4.~2.3 ppm (s, 6H): Protons of the two methyl groups.The aldehyde proton is highly deshielded. The isoxazole proton appears as a sharp singlet. Aromatic and methyl signals will conform to the substitution pattern. Data for a similar structure, 5-(3,4-dimethylphenyl)-3-phenylisoxazole, shows the dimethylphenyl protons in the expected region.[11]
¹³C NMR ~185-195 ppm: Aldehyde carbonyl carbon.~160-170 ppm: Isoxazole ring carbons (C3 and C5).~110-140 ppm: Aromatic and isoxazole C4 carbons.~19-20 ppm: Methyl group carbons.The chemical shifts are highly diagnostic for the specific functional groups present, particularly the downfield shift of the carbonyl carbon.
FT-IR ~1690-1715 cm⁻¹: Strong C=O stretch of the aldehyde.~2720 & 2820 cm⁻¹: C-H stretches of the aldehyde.~1600 cm⁻¹: C=N and C=C stretching of the rings.Infrared spectroscopy provides definitive evidence for the presence of the key carbonyl functional group.
Mass Spec. [M+H]⁺ at m/z ~202.086 High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition (C₁₂H₁₁NO₂) with high accuracy.

Applications in Drug Discovery and Chemical Biology

The title compound is not merely a chemical curiosity; it is a strategic starting point for the synthesis of a diverse library of derivatives for biological screening. Isoxazole-containing compounds have demonstrated a wide array of pharmacological activities, and this molecule is a prime candidate for further exploration.[12][13]

A Versatile Synthetic Intermediate

The aldehyde functionality is a gateway to numerous chemical transformations, allowing for the systematic modification of the molecule to probe its biological activity.

G cluster_reductive_amination Reductive Amination cluster_wittig Wittig Reaction cluster_oxidation Oxidation cluster_reduction Reduction A 3-(3,4-Me₂Ph)-isoxazole-5-CHO (Starting Material) B Secondary/Tertiary Amines A->B + R₂NH, NaBH(OAc)₃ C Alkenes A->C + Ph₃P=CHR D Carboxylic Acid A->D + KMnO₄ or Ag₂O E Primary Alcohol A->E + NaBH₄

Caption: Synthetic utility of the aldehyde group for generating diverse derivatives.

Causality in Experimental Design:

  • Reductive Amination: Introducing amine functionalities is a classic strategy in medicinal chemistry to enhance solubility and introduce basic centers that can form salt bridges with acidic residues in protein targets.

  • Wittig Reaction: This reaction extends the carbon skeleton, allowing for the exploration of deeper binding pockets and modifying the overall geometry of the molecule.

  • Oxidation/Reduction: Converting the aldehyde to a carboxylic acid or an alcohol fundamentally changes its electronic and hydrogen-bonding capabilities. An acid can act as a hydrogen bond donor and acceptor, while an alcohol is primarily a donor. This allows for fine-tuning interactions with a biological target.

The diverse biological potential of isoxazoles, ranging from anti-inflammatory to anticancer activity, makes this scaffold highly attractive for building compound libraries.[1][3][14] The ability to easily derivatize 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde makes it an exceptionally valuable tool for drug development professionals.

Conclusion

3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde is a molecule of significant synthetic and medicinal potential. Its structure combines the privileged isoxazole scaffold with a strategically placed aldehyde group, rendering it an ideal intermediate for chemical library synthesis. This guide has provided a comprehensive overview of its structure, a robust and logical synthetic protocol, and a framework for its characterization and application. By understanding the causality behind the experimental choices and the potential for derivatization, researchers are well-equipped to leverage this compound in the pursuit of novel therapeutic discoveries.

References

A Technical Guide to the Spectral Analysis of 3-(3,4-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and characterization of isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5]

Molecular Structure and Overview

The unique arrangement of the 3,4-dimethylphenyl group attached to the isoxazole core at the 3-position, with a carbaldehyde group at the 5-position, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the aromatic, isoxazole, aldehyde, and methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9 - 10.1Singlet1HAldehyde proton (-CHO)
~7.6 - 7.8Multiplet2HAromatic protons
~7.2 - 7.4Singlet1HAromatic proton
~6.8 - 7.0Singlet1HIsoxazole C4-H
~2.3 - 2.4Singlet6HTwo methyl (-CH₃) groups

The downfield shift of the aldehyde proton is characteristic. The protons on the dimethylphenyl ring will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The isoxazole proton typically appears as a singlet in the aromatic region. The two methyl groups, being in similar chemical environments, are expected to resonate at a similar chemical shift.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~185 - 195Aldehyde Carbonyl (C=O)
~160 - 170Isoxazole C3 and C5
~125 - 140Aromatic Carbons
~100 - 110Isoxazole C4
~19 - 21Methyl Carbons (-CH₃)

The aldehyde carbonyl carbon is the most downfield signal. The carbons of the isoxazole ring have characteristic shifts, and the aromatic carbons will appear in the typical aromatic region. The two methyl carbons will be observed in the upfield aliphatic region.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch (Methyl)
~1700 - 1680StrongAldehyde C=O Stretch
~1610 - 1580Medium-StrongC=C Aromatic Ring Stretch
~1550 - 1450MediumC=N Isoxazole Ring Stretch
~1450 - 1350MediumN-O Isoxazole Ring Stretch

The strong absorption band in the region of 1700-1680 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. The various C-H, C=C, and C=N stretches confirm the presence of the aromatic and isoxazole rings.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data (Predicted)
  • Molecular Ion (M⁺): The expected molecular weight of C₁₂H₁₁NO₂ is 201.22 g/mol .[6] The high-resolution mass spectrum should show a molecular ion peak at m/z corresponding to this mass.

  • Major Fragmentation Pathways:

    • Loss of the aldehyde group (-CHO) leading to a fragment at [M-29]⁺.

    • Cleavage of the isoxazole ring.

    • Loss of a methyl group (-CH₃) resulting in a fragment at [M-15]⁺.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of isoxazole derivatives involves several key steps.

start Starting Materials synthesis Synthesis of Isoxazole Derivative start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Figure 2: General workflow for the synthesis and characterization of isoxazole derivatives.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a robust methodology for its structural confirmation. The predicted data presented in this guide serves as a valuable reference for researchers working on the synthesis and characterization of novel isoxazole derivatives. The unique spectral features of this compound are a direct consequence of its distinct molecular architecture, and a thorough understanding of these features is essential for its application in medicinal chemistry and drug discovery.

References

A Technical Guide to the Solubility and Stability Profiling of 3-(3,4-Dimethyl-Phenyl)-Isoxazole-5-Carbaldehyde for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities and favorable physicochemical properties.[1][2][3] 3-(3,4-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is a member of this class with potential applications in drug discovery programs. However, like any candidate molecule, its progression is critically dependent on a thorough understanding of its fundamental properties, primarily aqueous solubility and chemical stability. Poor solubility can hinder absorption and lead to unreliable bioassay data, while instability can compromise shelf-life, safety, and efficacy.[4][5]

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to assess the solubility and stability of this compound. Moving beyond a simple data sheet, this document details the scientific rationale behind experimental choices, provides validated, step-by-step protocols for key assays, and offers insights into data interpretation. The methodologies described herein are grounded in regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines, to ensure that the data generated is robust, reliable, and suitable for decision-making in a preclinical setting.

Compound Overview: Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is the first step in any development plan. While extensive experimental data for this compound is not publicly available, we can extrapolate a predicted profile based on its structure and data from close structural analogs.

Chemical Structure:

  • IUPAC Name: 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde

  • Molecular Formula: C₁₂H₁₁NO₂

  • Core Scaffolds: A 1,2-oxazole (isoxazole) ring substituted with a 3,4-dimethylphenyl group at position 3 and a carbaldehyde (formyl) group at position 5.

Predicted Physicochemical Properties:

The following properties are computed for the isomeric compound 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde and serve as a reliable estimate for the target molecule due to their structural similarity.[6] It is imperative for the researcher to confirm these properties experimentally.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 201.22 g/mol Influences diffusion and absorption; falls within the typical range for small molecule drugs.
XLogP3-AA 2.6Predicts lipophilicity (fat-solubility). A value >2 suggests moderate lipophilicity and potentially low aqueous solubility.[6][7]
Hydrogen Bond Donors 0The absence of donor groups (like -OH, -NH) limits interactions with polar solvents, potentially reducing aqueous solubility.[6]
Hydrogen Bond Acceptors 3The oxygen and nitrogen atoms in the isoxazole ring and the aldehyde oxygen can accept hydrogen bonds, providing some potential for interaction with protic solvents.[6]
Topological Polar Surface Area (TPSA) 43.1 ŲEstimates the polar surface area, which correlates with membrane permeability. A TPSA < 140 Ų is generally associated with good cell permeability.[6][8]

From a scientific perspective, the computed XLogP of 2.6 immediately signals that aqueous solubility will be a critical parameter to investigate. The molecule is largely hydrophobic, and while the heteroatoms provide some polarity, poor solubility in buffers is anticipated. [7][9]

Solubility Profiling: A Multi-Faceted Approach

Solubility is not a single value but a property dependent on the experimental conditions. For drug development, we distinguish between two key types: thermodynamic and kinetic solubility.[4][10][11]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is the most reliable measure and is crucial for formulation development. The "shake-flask" method is the universally accepted gold standard for this determination.[12][13][14]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Rationale for Solvent Choice: Phosphate-Buffered Saline (PBS) at pH 7.4 mimics physiological conditions. Testing at acidic (e.g., pH 1.2) and mildly basic (e.g., pH 8.0) conditions is also recommended to understand how ionization might affect solubility, although this molecule is not expected to ionize significantly.

Methodology:

  • Preparation: Add an excess of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[4][10][13] Some compounds may require 48-72 hours; a time-course experiment is advised for initial characterization.

  • Phase Separation: After equilibration, allow the suspension to settle for at least 1 hour. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifuge the supernatant at high speed (e.g., >10,000 g) for 15-30 minutes to pellet any remaining microparticulates.

  • Quantification: Accurately dilute the clarified supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation. Analyze the concentration using a validated stability-indicating HPLC-UV method against a calibration curve prepared from a stock solution of the compound in the same organic solvent.

  • Verification: The pH of the final saturated solution should be measured to ensure the compound itself did not alter the buffer's pH.[12]

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility is a measure of how readily a compound, already dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. This is highly relevant for early discovery, as it mimics the conditions of most in vitro biological assays where compounds are introduced from DMSO stocks.[11][15][16]

Objective: To rapidly assess the concentration at which this compound precipitates from a DMSO/buffer solution.

Rationale for Method Choice: This method uses light scattering (nephelometry) to detect the formation of precipitate, making it fast and amenable to a 96- or 384-well plate format.[10][15]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a clear microplate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Addition: To a separate 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Precipitation Induction: Rapidly transfer a small, fixed volume of each DMSO stock concentration into the corresponding wells of the buffer plate. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Measurement: Immediately place the plate into a plate reader capable of nephelometry or turbidimetry. Measure the light scattering or absorbance at a non-absorbing wavelength (e.g., 650 nm) at time zero and after a short incubation period (e.g., 1-2 hours) with shaking.[15]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Presentation for Solubility

Quantitative solubility data should be summarized for clear interpretation.

Solvent/Buffer SystemMethodTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
PBS, pH 7.4Thermodynamic25°CExperimental ValueCalculated Value
Simulated Gastric Fluid, pH 1.2Thermodynamic37°CExperimental ValueCalculated Value
PBS, pH 7.4Kinetic (1% DMSO)25°CExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Visual25°C>50,000>248,000
EthanolVisual25°CExperimental ValueCalculated Value

Chemical Stability Assessment: Ensuring Molecular Integrity

Stability testing is essential for determining a compound's shelf-life and identifying potential degradation products that could affect efficacy or safety. Forced degradation (or stress testing) is a systematic process to accelerate this degradation under harsh conditions, as mandated by ICH guidelines.[5][17] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged and that primary degradation pathways are revealed without causing unrealistic secondary degradation.[18]

The Analytical Cornerstone: Stability-Indicating HPLC Method

Before commencing stability studies, a robust, stability-indicating analytical method must be in place. This is typically a reverse-phase HPLC method capable of separating the intact parent compound from all potential degradation products, process impurities, and matrix components.

Rationale for Method Choice: HPLC with UV detection is the workhorse for purity and stability testing. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity.

Forced Degradation Protocols

The following protocols are designed based on ICH guideline Q1A(R2) to evaluate the stability of this compound in solution.[19][20][21]

Objective: To assess susceptibility to hydrolysis across a range of pH values. The isoxazole ring can be susceptible to cleavage under acidic or basic conditions.[22]

Methodology:

  • Sample Preparation: Prepare solutions of the compound (~0.5-1.0 mg/mL) in:

    • Acidic: 0.1 M HCl

    • Neutral: Purified Water

    • Basic: 0.1 M NaOH

    • Note: If the compound is insoluble, a co-solvent like acetonitrile or methanol may be used, but its volume should be kept to a minimum (<10%) and a co-solvent control must be run in parallel.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-70°C) for a defined period (e.g., 24-48 hours).[23][24] A parallel set should be kept at room temperature as a control.

  • Timepoint Analysis: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample) to halt the degradation reaction and protect the HPLC column.

  • Analysis: Analyze all samples by the stability-indicating HPLC method. Calculate the percentage of parent compound remaining and the relative percentage of each degradation product formed.

Objective: To determine the compound's susceptibility to oxidation.

Methodology:

  • Sample Preparation: Prepare a solution of the compound (~0.5-1.0 mg/mL) in a suitable solvent.

  • Stress Conditions: Add a solution of hydrogen peroxide (H₂O₂) to the sample to achieve a final concentration of ~3% H₂O₂. Protect the sample from light and store it at room temperature.[23]

  • Timepoint Analysis: Withdraw and analyze aliquots at time points such as 0, 2, 4, 8, and 24 hours. Oxidative reactions can be rapid.[18]

  • Analysis: Analyze directly by HPLC. No quenching is typically required.

Objective: To assess degradation upon exposure to light, as specified in ICH guideline Q1B.[25][26][27][28]

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable transparent container (e.g., quartz dish).

    • Solution State: Prepare a solution of the compound in a chemically inert, transparent container.

  • Control Sample: Prepare identical "dark" control samples by wrapping them in aluminum foil.

  • Exposure: Place both the test and control samples in a validated photostability chamber. Expose them to a light source that provides a standardized output of both visible and UV light. The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (near UV).[5][29]

  • Analysis: After exposure, prepare solutions from the solid samples and analyze both solid and solution samples by the stability-indicating HPLC method, comparing them to the dark controls.

Data Presentation for Stability

Results should be tabulated to clearly show the degradation profile under each stress condition.

Stress ConditionTime (hours)% Parent Compound RemainingNo. of DegradantsLargest Degradant (% Area)
0.1 M HCl, 70°C24Experimental ValueExperimental ValueExperimental Value
0.1 M NaOH, 70°C24Experimental ValueExperimental ValueExperimental Value
3% H₂O₂, RT24Experimental ValueExperimental ValueExperimental Value
Light (ICH Q1B)-Experimental ValueExperimental ValueExperimental Value

Visualization of Experimental Workflows

To ensure clarity and reproducibility, experimental workflows can be visualized.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to buffer in vial equil1 Agitate at constant temp (e.g., 24-48 hours) prep1->equil1 prep2 Prepare standards for calibration curve analysis1 Dilute supernatant and standards with organic solvent prep2->analysis1 sep1 Centrifuge suspension at >10,000 g equil1->sep1 sep2 Collect clarified supernatant sep1->sep2 sep2->analysis1 analysis2 Analyze via validated HPLC-UV method analysis1->analysis2 analysis3 Calculate concentration from calibration curve analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_stress Stress Conditions cluster_analysis Analysis Workflow start Prepare stock solution of compound (~1 mg/mL) acid Acidic (0.1 M HCl, 70°C) start->acid base Basic (0.1 M NaOH, 70°C) start->base oxid Oxidative (3% H2O2, RT) start->oxid photo Photolytic (ICH Q1B) start->photo timepoint Withdraw samples at multiple timepoints acid->timepoint base->timepoint oxid->timepoint photo->timepoint quench Neutralize acid/base samples timepoint->quench For Acid/Base only hplc Analyze all samples via stability-indicating HPLC timepoint->hplc quench->hplc report Calculate % Degradation and profile impurities hplc->report

Caption: Workflow for a Forced Degradation Study.

Conclusion and Recommendations

This guide outlines a robust, scientifically-grounded strategy for characterizing the solubility and stability of this compound. Based on its predicted physicochemical properties, this compound is likely to exhibit low aqueous solubility, making experimental determination a high priority. The provided protocols for thermodynamic and kinetic solubility will generate the necessary data to guide formulation and in vitro assay design.

Furthermore, the forced degradation studies are critical for establishing the intrinsic stability of the molecule. The aldehyde functional group and the isoxazole ring are potential sites of reactivity that must be investigated under hydrolytic, oxidative, and photolytic stress. The data from these studies will not only support the development of a stable formulation but are also a non-negotiable regulatory requirement for advancing a compound toward clinical trials. By following these validated protocols, researchers can build a comprehensive data package to confidently assess the viability of this compound and make informed decisions in their drug development pipeline.

References

Introduction: The Isoxazole Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This structure is present in a wide array of approved pharmaceuticals, demonstrating diverse biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] Notable examples include the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin. The versatility of the isoxazole core allows for strategic substitution, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

This guide focuses on a novel derivative, This compound . The aldehyde functional group at the 5-position serves as a highly versatile synthetic handle, opening a gateway to a multitude of chemical transformations. This positions the molecule not as an end-stage therapeutic itself, but as a crucial intermediate for the construction of compound libraries aimed at discovering new bioactive agents. The 3-(3,4-dimethylphenyl) substitution provides a specific lipophilic moiety that can be explored for its interaction with biological targets.

This document provides a comprehensive, technically-grounded framework for the de novo synthesis, characterization, and prospective applications of this target compound, designed for researchers and professionals in the field of drug development.

Section 1: Retrosynthetic Analysis and Proposed Synthetic Strategy

Given the absence of a documented synthesis for this compound, we propose a robust and logical three-stage synthetic pathway grounded in well-established organic chemistry principles. The core of this strategy is the classic [3+2] cycloaddition reaction to construct the isoxazole ring.

Our retrosynthetic analysis deconstructs the target molecule as follows: The aldehyde can be formed via the mild oxidation of a primary alcohol. This alcohol, in turn, can be synthesized through a 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and an appropriate alkyne, propargyl alcohol. The required nitrile oxide is readily accessible from the corresponding benzaldehyde oxime.

G Target This compound Alcohol (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol Target->Alcohol Oxidation NitrileOxide 3,4-Dimethylphenyl Nitrile Oxide Alcohol->NitrileOxide [3+2] Cycloaddition PropargylAlcohol Propargyl Alcohol Alcohol->PropargylAlcohol HydroximoylChloride 3,4-Dimethylphenyl Hydroximoyl Chloride NitrileOxide->HydroximoylChloride Base Oxime 3,4-Dimethylbenzaldehyde Oxime HydroximoylChloride->Oxime Chlorination AldehydeStart 3,4-Dimethylbenzaldehyde Oxime->AldehydeStart + NH2OH·HCl

Caption: Retrosynthetic pathway for the target compound.

This approach is advantageous due to the commercial availability of the starting materials, the reliability of each reaction step, and the avoidance of harsh reagents that could compromise the integrity of the heterocyclic core.

Section 2: Detailed Experimental Protocols

The following protocols are designed as a self-validating system. The successful synthesis and characterization of each intermediate serve as a quality control checkpoint before proceeding to the subsequent step.

Synthesis of 3,4-Dimethylbenzaldehyde Oxime (Intermediate 1)

The initial step involves the straightforward condensation of the commercially available 3,4-dimethylbenzaldehyde with hydroxylamine.

  • Protocol:

    • To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

    • Stir the reaction mixture at room temperature for 4 hours. The causality here is that sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt, facilitating the nucleophilic attack on the aldehyde carbonyl.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, extract the mixture with ethyl acetate. The organic phase is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude oxime.[6]

    • The product, a mixture of (E/Z)-isomers, is typically a white solid and can be used in the next step without further purification.

Synthesis of N-hydroxy-3,4-dimethylbenzimidoyl Chloride (Intermediate 2)

This step prepares the nitrile oxide precursor via chlorination of the oxime.

  • Protocol:

    • Dissolve the 3,4-dimethylbenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction.

    • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. NCS is a safe and effective source of electrophilic chlorine for this transformation.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the hydroximoyl chloride, which should be used immediately in the next step due to its potential instability.

Synthesis of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol (Intermediate 3)

This is the key isoxazole ring-forming step via an in situ generation of the nitrile oxide followed by cycloaddition.

  • Protocol:

    • Dissolve the crude N-hydroxy-3,4-dimethylbenzimidoyl chloride (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add triethylamine (Et₃N) (1.5 eq) dropwise. The base serves to dehydrochlorinate the hydroximoyl chloride, generating the reactive nitrile oxide intermediate in situ. This controlled, slow addition minimizes dimerization of the nitrile oxide.[7]

    • Stir the reaction at room temperature overnight.

    • Upon completion (monitored by TLC), dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. This work-up removes excess triethylamine and other ionic byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure alcohol.[2]

Synthesis of this compound (Target Compound)

The final step is the mild oxidation of the primary alcohol to the desired aldehyde.

  • Protocol:

    • Dissolve the (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol (1.0 eq) in benzene (10 mL).

    • Add an aqueous solution of sodium bicarbonate (1.2 M) followed by TEMPO (0.1 eq).

    • Add a solution of iodine (2.0 eq) in ethanol dropwise. The TEMPO/iodine system is a mild and efficient catalytic system for the selective oxidation of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.[8]

    • Stir the biphasic mixture vigorously at room temperature for 10-12 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

    • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • Purify the final product via flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to obtain the pure this compound.[8]

G cluster_0 Stage 1: Oxime Formation cluster_1 Stage 2: Nitrile Oxide Precursor cluster_2 Stage 3: Cycloaddition cluster_3 Stage 4: Oxidation A 3,4-Dimethylbenzaldehyde B Intermediate 1: 3,4-Dimethylbenzaldehyde Oxime A->B NH2OH·HCl, NaOAc, EtOH/H2O C Intermediate 1 D Intermediate 2: N-hydroxy-3,4-dimethyl- benzimidoyl Chloride C->D NCS, DMF E Intermediate 2 F Intermediate 3: (3-(3,4-...)isoxazol-5-yl)methanol E->F Propargyl Alcohol, Et3N, DCM G Intermediate 3 H Final Product: 3-(3,4-...)isoxazole-5-carbaldehyde G->H TEMPO, I2, NaHCO3

Caption: Proposed synthetic workflow diagram.

Section 3: Physicochemical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data, based on its structure and known values for analogous compounds, are summarized below.

Property Expected Value / Characteristic
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Expected to be a pale yellow or off-white solid.
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~9.9-10.1 (s, 1H, -CHO), ~7.5-7.7 (m, 2H, Ar-H), ~7.2-7.3 (d, 1H, Ar-H), ~7.0 (s, 1H, Isoxazole C4-H), 2.35 (s, 6H, 2 x Ar-CH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~185 (C=O, aldehyde), ~170 (Isoxazole C5), ~162 (Isoxazole C3), ~140-142 (Ar-C), ~138 (Ar-C), ~125-130 (Ar-CH), ~110 (Isoxazole C4), ~20 (2 x Ar-CH₃).
IR (KBr, cm⁻¹) ~3100-3150 (C-H, aromatic & isoxazole), ~2950 (C-H, methyl), ~1700 (C=O stretch, aldehyde), ~1600 (C=N stretch, isoxazole), ~1450 (C=C stretch, aromatic), ~900-950 (N-O stretch).
High-Resolution MS (ESI+) m/z: Calculated for [M+H]⁺ (C₁₂H₁₂NO₂): 202.0863; Found: Expected to be within 5 ppm of the calculated value.

Section 4: Potential Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile building block. The aldehyde functionality is a reactive electrophile, enabling a wide range of subsequent chemical modifications to rapidly generate a library of diverse derivatives for biological screening.

Synthetic Diversification

The aldehyde can be derivatized through several high-yielding and well-established reactions:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to produce a diverse set of secondary and tertiary amines.

  • Wittig Reaction: Conversion of the aldehyde to various alkenes.

  • Condensation Reactions: Formation of imines (Schiff bases) with primary amines or hydrazones with hydrazines. These products can possess their own biological activities or serve as further synthetic intermediates.[4]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to esters, amides, and ethers.

G Core 3-(3,4-Dimethyl-phenyl)- isoxazole-5-carbaldehyde Amines Library of Amines Core->Amines Reductive Amination Alkenes Alkene Derivatives Core->Alkenes Wittig Reaction Imines Imines / Hydrazones Core->Imines Condensation Acids Carboxylic Acid (Esters, Amides) Core->Acids Oxidation Alcohol Primary Alcohol (Ethers) Core->Alcohol Reduction

Caption: Potential synthetic diversification pathways.

Prospective Biological Targets

Based on the extensive literature on isoxazole-containing bioactive molecules, derivatives synthesized from this core could be screened against a variety of targets, including:

  • Anti-inflammatory: Cyclooxygenase (COX) enzymes, various kinases (e.g., p38 MAP kinase).

  • Anticancer: Tyrosine kinases, histone deacetylases (HDACs), tubulin.

  • Antimicrobial: Bacterial enzymes such as DNA gyrase or fungal enzymes like lanosterol 14α-demethylase.

The 3,4-dimethylphenyl group provides a defined substitution pattern that can be explored for specific hydrophobic interactions within a protein's binding pocket, potentially leading to novel and selective inhibitors.

Conclusion

While this compound is not a widely studied compound, its rational design and strategic placement of functional groups make it a molecule of significant interest for synthetic and medicinal chemistry. This guide provides a robust, scientifically-grounded blueprint for its synthesis, characterization, and subsequent elaboration. By following the proposed multi-stage synthesis and leveraging the versatility of the aldehyde handle, research teams can efficiently generate novel compound libraries, accelerating the discovery of new chemical entities with therapeutic potential. The principles and protocols outlined herein are designed to be both authoritative and practical, serving as a valuable resource for drug development professionals.

References

Introduction: The Strategic Importance of the Isoxazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoxazole-5-Carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold." This scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and various antibiotics like Cloxacillin.[5][6] The incorporation of an isoxazole ring can significantly enhance a molecule's physicochemical properties and biological activity.[1][3][7]

Among the vast library of isoxazole derivatives, isoxazole-5-carbaldehyde emerges as a uniquely versatile and powerful building block for drug discovery and development. The aldehyde functional group at the 5-position serves as a reactive handle, enabling a vast array of chemical transformations. This allows for the systematic and efficient construction of compound libraries, which are essential for exploring structure-activity relationships (SAR) and optimizing lead compounds. This guide provides a comprehensive technical overview of the synthesis, chemical reactivity, and strategic applications of isoxazole-5-carbaldehyde compounds for researchers, chemists, and drug development professionals.

Section 1: Synthesis of Isoxazole-5-Carbaldehydes

The efficient synthesis of the isoxazole-5-carbaldehyde core is paramount to its utility. While several methods exist for constructing the isoxazole ring itself, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of 1,3-dicarbonyl compounds with hydroxylamine, the most direct and reliable routes to the 5-carbaldehyde derivative often involve the functionalization of a pre-formed isoxazole.[2][8][9]

A prevalent and highly effective method is the selective oxidation of the corresponding (isoxazol-5-yl)methanol. This precursor is readily accessible and can be oxidized under mild conditions, preserving the sensitive heterocyclic core.

Key Synthetic Protocol: TEMPO-Mediated Oxidation

The use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical, commonly known as TEMPO, as a catalyst in conjunction with a stoichiometric oxidant like iodine provides a mild and efficient system for converting primary alcohols to aldehydes. This method avoids the harsh conditions and heavy metal reagents associated with traditional oxidation protocols, making it a preferred choice in modern organic synthesis.

Causality: The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt by the co-oxidant (iodine). This species then selectively oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized to complete the cycle. The use of a bicarbonate base is crucial to neutralize the HI generated, driving the reaction to completion.

Experimental Workflow: Synthesis of 3-Phenylisoxazole-5-carbaldehyde

The following diagram and protocol illustrate a typical workflow for the synthesis, purification, and characterization of a representative isoxazole-5-carbaldehyde.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A (3-Phenylisoxazol-5-yl)methanol + Benzene + NaHCO3(aq) B Add TEMPO (cat.) + Iodine in Ethanol A->B C Stir at Room Temp (10-12 h) B->C D Quench with Na2S2O3(aq) C->D Monitor by TLC E Dilute with Ethyl Acetate D->E F Separate Layers Extract Aqueous Layer (EtOAc) E->F G Combine Organic Layers Dry over Na2SO4 F->G H Filter and Concentrate (Rotary Evaporation) G->H I Column Chromatography (Silica Gel, PE/EtOAc) H->I J Characterize Product (NMR, MS, IR) I->J

Caption: Experimental workflow for the synthesis of 3-phenylisoxazole-5-carbaldehyde.

Step-by-Step Methodology [10]

  • Reaction Setup: In a round-bottom flask, dissolve (3-phenylisoxazol-5-yl)methanol (1.0 eq) in benzene. Add an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Catalyst Addition: To the biphasic mixture, add TEMPO (0.1 eq) followed by the dropwise addition of a solution of iodine (2.0 eq) in ethanol.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extraction: Dilute the mixture with ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure 3-phenylisoxazole-5-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Section 2: Chemical Reactivity and Synthetic Utility

The aldehyde group of isoxazole-5-carbaldehyde is a versatile functional handle for molecular elaboration. Its reactivity is central to its role as a scaffold in creating diverse chemical libraries for biological screening.

G cluster_reactions Key Transformations cluster_applications Medicinal Chemistry Applications Core Isoxazole-5-Carbaldehyde R-CHO Knoevenagel {Knoevenagel Condensation | R-CH=C(X)Y} Core:f0->Knoevenagel + CH₂(X)Y Wittig {Wittig Olefination | R-CH=CHR'} Core:f0->Wittig + Ph₃P=CHR' Oxidation {Oxidation | R-COOH} Core:f0->Oxidation + [O] ReductiveAmination {Reductive Amination | R-CH2-NR'R''} Core:f0->ReductiveAmination + HNR'R'' + [H] Anticancer Anticancer Agents Knoevenagel->Anticancer Wittig->Anticancer AntiInflammatory Anti-inflammatory Oxidation->AntiInflammatory Antimicrobial Antimicrobial ReductiveAmination->Antimicrobial

Caption: Diversification potential of the isoxazole-5-carbaldehyde scaffold.

Knoevenagel Condensation

This reaction is a cornerstone for C-C bond formation, involving the reaction of the aldehyde with an active methylene compound (e.g., malonates, malononitrile) in the presence of a weak base like piperidine.[11][12] It is widely used to synthesize α,β-unsaturated systems, which are themselves valuable intermediates or bioactive molecules.[13]

Mechanism Insight: The base deprotonates the active methylene compound to form a nucleophilic carbanion. This anion attacks the electrophilic carbonyl carbon of the isoxazole-5-carbaldehyde. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration to yield the final condensed product.

G cluster_mechanism Knoevenagel Condensation Mechanism Start Isoxazole-CHO + Active Methylene Cmpd + Base (cat.) Step1 Base deprotonates active methylene cmpd Start->Step1 Carbanion Formation of Nucleophilic Carbanion Step1->Carbanion Step2 Carbanion attacks aldehyde carbonyl Carbanion->Step2 Alkoxide Tetrahedral Alkoxide Intermediate Step2->Alkoxide Step3 Protonation of alkoxide Alkoxide->Step3 Alcohol β-Hydroxy Adduct Step3->Alcohol Step4 Base-catalyzed Dehydration (E1cB) Alcohol->Step4 End α,β-Unsaturated Product (Isoxazolyl-alkene) Step4->End

Caption: Mechanism of the Knoevenagel condensation with isoxazole-5-carbaldehyde.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Olefination reactions, such as the Wittig and HWE reactions, are indispensable for converting the aldehyde into an alkene.[14] This transformation introduces a vinyl linkage, which can act as a rigid spacer in drug design or participate in further reactions like Michael additions or cycloadditions. The HWE reaction, using phosphonate esters, is often preferred as it typically yields the E-alkene selectively and the phosphate byproducts are water-soluble, simplifying purification.

Oxidation to Carboxylic Acid

Mild oxidation of the aldehyde group provides the corresponding isoxazole-5-carboxylic acid. This transformation is of immense strategic value in drug discovery, as the resulting carboxylic acid is a key precursor for the synthesis of amides and esters. Amide bond formation via coupling reagents (e.g., EDC, HATU) is one of the most frequently used reactions in medicinal chemistry to link molecular fragments and build complex drug candidates.[15]

Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion between the isoxazole-5-carbaldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This one-pot procedure allows for the introduction of a vast array of amine-containing fragments, significantly expanding the chemical space accessible from the aldehyde scaffold.

ReactionReagentsProduct Functional GroupKey Application
Knoevenagel Active Methylene (e.g., CH₂(CN)₂), Base (e.g., Piperidine)α,β-Unsaturated Nitrile/EsterC-C bond formation, Michael acceptors
Wittig Phosphonium Ylide (Ph₃P=CHR')AlkeneOlefination, introducing vinyl linkers
Oxidation NaClO₂, NaH₂PO₄Carboxylic AcidPrecursor for amides and esters
Reductive Amination R'R''NH, NaBH(OAc)₃Secondary/Tertiary AmineC-N bond formation, library synthesis

Section 3: Applications in Medicinal Chemistry

The true value of isoxazole-5-carbaldehyde lies in its application as a launchpad for potent and selective therapeutic agents. The isoxazole core itself imparts favorable pharmacological properties, and the ability to rapidly diversify the 5-position allows for fine-tuning of a compound's activity, selectivity, and pharmacokinetic profile.[1][16][17]

  • Anticancer Agents: Many isoxazole derivatives exhibit significant antiproliferative activity.[1][15] The aldehyde can be converted into various pharmacophores known to interact with cancer targets. For example, Knoevenagel condensation products can act as inhibitors of tubulin polymerization or other signaling pathways.[18]

  • Anti-inflammatory Agents: The isoxazole scaffold is famously found in COX-2 inhibitors.[3] Derivatives synthesized from the 5-carbaldehyde can be screened for activity against key inflammatory targets. Oxidation to the carboxylic acid followed by amide coupling allows for the synthesis of analogues of existing non-steroidal anti-inflammatory drugs (NSAIDs).[19]

  • Antimicrobial and Antifungal Agents: The isoxazole ring is a component of several antibacterial drugs.[5][20] Reductive amination of the 5-carbaldehyde allows for the introduction of basic amine groups, a common feature in many antimicrobial agents that facilitates interaction with bacterial cell membranes or DNA.[7]

Conclusion and Future Perspectives

Isoxazole-5-carbaldehyde is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and the exceptional versatility of the aldehyde group provide chemists with a reliable and efficient tool for generating molecular diversity. The proven track record of the isoxazole scaffold in approved therapeutics underscores the potential of new derivatives to address a wide range of diseases, from cancer to infectious and inflammatory conditions.[16][17][21] As synthetic methodologies continue to advance, the role of isoxazole-5-carbaldehyde and its derivatives in populating the pipeline of future medicines is set to expand even further.

References

Methodological & Application

Application Note: A Scalable, Three-Step Synthesis of 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde, a valuable heterocyclic building block, starting from the readily available 3,4-dimethylacetophenone. The described synthetic pathway is a robust and scalable three-step process involving a Claisen condensation to form a key 1,3-dicarbonyl intermediate, followed by a classical cyclocondensation with hydroxylamine to construct the isoxazole core, and culminating in a two-stage reduction-oxidation sequence to yield the target aldehyde. This document is structured to provide not only step-by-step protocols but also the underlying mechanistic rationale, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction

Isoxazole derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties.[1][2] The title compound, 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde, serves as a crucial intermediate for the elaboration of more complex molecular architectures, particularly in the development of novel therapeutic agents. Its synthesis from simple commercial starting materials is therefore of significant interest.

The strategy outlined herein is designed for efficiency and scalability. It begins with the formation of a β-keto ester via a base-mediated Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3][4] This intermediate possesses the requisite 1,3-dicarbonyl functionality for the subsequent construction of the isoxazole ring through reaction with hydroxylamine, a classic and highly reliable method for isoxazole synthesis.[5][6] The final aldehyde functionality is installed by reducing the ester at the C-5 position to a primary alcohol, followed by a mild oxidation, providing the target compound with high purity.

Overall Synthetic Workflow

The synthesis proceeds through three distinct stages, starting from 3,4-dimethylacetophenone and culminating in the desired isoxazole-5-carbaldehyde.

Synthetic_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Aldehyde Synthesis A 3,4-Dimethylacetophenone B Ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate (1,3-Dicarbonyl Intermediate) A->B  1. NaH  2. Diethyl Oxalate  3. THF, Reflux C Ethyl 3-(3,4-dimethylphenyl)isoxazole-5-carboxylate B->C  NH2OH·HCl  NaOAc  Ethanol, Reflux D (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol C->D  LiAlH4  THF, 0 °C to rt E 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde (Final Product) D->E  PCC or TEMPO/I2  DCM or Benzene/H2O

Figure 1: Overall three-step synthetic route from 3,4-dimethylacetophenone to the target aldehyde.

Part 1: Synthesis of Ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate

Principle and Rationale

The first step is a Claisen condensation, a cornerstone reaction in organic synthesis for forming 1,3-dicarbonyl compounds.[7] In this procedure, the α-proton of 3,4-dimethylacetophenone is abstracted by a strong, non-nucleophilic base, sodium hydride (NaH), to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired β-keto ester. The reaction is driven to completion by the deprotonation of the product, which has a more acidic methylene proton situated between the two carbonyl groups.

Claisen_Mechanism start Acetophenone Enolate intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack ester Diethyl Oxalate ester->intermediate product β-Keto Ester (Product) intermediate->product Elimination of EtO⁻

Figure 2: Simplified mechanism of the Claisen condensation step.

Experimental Protocol
  • Preparation: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol).

  • Solvent Addition: Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, then suspend the NaH in 150 mL of anhydrous tetrahydrofuran (THF).

  • Reactant Addition: While stirring under a nitrogen atmosphere, add a solution of 3,4-dimethylacetophenone (14.8 g, 0.10 mol) in 50 mL of anhydrous THF dropwise over 30 minutes.[8]

  • Enolate Formation: After the addition is complete, gently heat the mixture to reflux for 1 hour to ensure complete enolate formation.

  • Condensation: Cool the mixture to room temperature. Add diethyl oxalate (16.1 g, 0.11 mol) dropwise, ensuring the internal temperature does not exceed 30 °C.

  • Reaction Completion: Once the addition is complete, heat the reaction mixture to reflux for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 10% hydrochloric acid until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure β-keto ester.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3,4-Dimethylacetophenone148.2014.8 g0.101.0
Sodium Hydride (60%)40.004.4 g0.111.1
Diethyl Oxalate146.1416.1 g0.111.1

Part 2: Synthesis of Ethyl 3-(3,4-dimethylphenyl)isoxazole-5-carboxylate

Principle and Rationale

The formation of the isoxazole ring is achieved through the cyclocondensation of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride.[9] The reaction proceeds via initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.[6] The use of a weak base like sodium acetate (NaOAc) is crucial to neutralize the HCl released from hydroxylamine hydrochloride, facilitating the reaction without promoting side reactions. The regioselectivity is dictated by the differential reactivity of the two carbonyl groups, typically leading to the 3-aryl-5-ester substituted isoxazole.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate (0.09 mol, from Step 1) in 150 mL of ethanol.

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (7.5 g, 0.108 mol) and sodium acetate (8.9 g, 0.108 mol).[10]

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 300 mL of ice-cold water with stirring. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol/water.

ReagentMolar Mass ( g/mol )Amount (for 0.09 mol scale)MolesEquivalents
β-Keto Ester Intermediate248.2822.3 g0.091.0
Hydroxylamine HCl69.497.5 g0.1081.2
Sodium Acetate82.038.9 g0.1081.2

Part 3: Synthesis of 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde

This transformation is efficiently carried out in two steps: reduction of the ester to a primary alcohol, followed by oxidation to the aldehyde.

3a: Reduction to (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol
Principle and Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The hydride nucleophilically attacks the ester carbonyl, and after a second hydride addition and aqueous work-up, the primary alcohol is obtained. The reaction is typically performed at low temperatures to control its high reactivity.

Experimental Protocol
  • Preparation: In a dry 500 mL three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 g, 0.053 mol) in 100 mL of anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Ester Addition: Slowly add a solution of ethyl 3-(3,4-dimethylphenyl)isoxazole-5-carboxylate (0.08 mol, from Step 2) in 100 mL of anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, 2 mL of water, 2 mL of 15% aqueous NaOH, and finally 6 mL of water (Fieser workup).

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which is used directly in the next step.

3b: Oxidation to 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde
Principle and Rationale

A mild oxidation is required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. An effective method utilizes TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst with iodine as the stoichiometric oxidant in a biphasic system.[11] This system is highly selective for primary alcohols and proceeds under mild conditions.

Experimental Protocol
  • Reaction Setup: Dissolve the crude (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol (approx. 0.075 mol, from Step 3a) in 100 mL of benzene (or ethyl acetate as a safer alternative).

  • Reagent Addition: Add an aqueous solution of sodium bicarbonate (130 mL, 1.2 M). To this biphasic mixture, add TEMPO (1.17 g, 7.5 mmol) and then a solution of iodine (38 g, 0.15 mol) in 50 mL of ethanol.

  • Reaction: Stir the mixture vigorously at room temperature for 10-12 hours. Monitor the reaction by TLC.[11]

  • Work-up: Dilute the reaction mixture with ethyl acetate (150 mL). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel (eluting with petroleum ether/ethyl acetate, 4:1 to 5:1) to yield the final product.[11]

Reagent (Oxidation)Molar Mass ( g/mol )Amount (for 0.075 mol scale)MolesEquivalents
Isoxazole Methanol217.27~16.3 g0.0751.0
TEMPO156.251.17 g0.00750.1
Iodine253.8138.0 g0.152.0
Sodium Bicarbonate84.0113.1 g (in 130 mL H₂O)0.1562.08

Alternative Formylation: The Vilsmeier-Haack Reaction

For certain substrates, a direct formylation of the isoxazole ring may be possible, potentially shortening the synthesis. The Vilsmeier-Haack reaction uses a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group onto electron-rich heterocyclic rings.[12][13][14] This would involve synthesizing 3-(3,4-dimethylphenyl)isoxazole (without the C-5 substituent) and then subjecting it to Vilsmeier-Haack conditions. This alternative route may require significant optimization to ensure regioselectivity at the C-5 position.

References

Application Notes and Protocols: Regioselective Formylation of 3-(3,4-dimethylphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the regioselective formylation of 3-(3,4-dimethylphenyl)isoxazole, a key transformation for accessing versatile intermediates in drug discovery and materials science. The Vilsmeier-Haack reaction is presented as the method of choice, offering high yields and excellent control over the site of formylation. This protocol details the underlying chemical principles, a step-by-step experimental procedure, characterization data, and troubleshooting strategies to ensure reproducible and successful synthesis of 4-formyl-3-(3,4-dimethylphenyl)isoxazole.

Introduction: The Significance of Formylated Isoxazoles

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of biologically active molecules.[3][4][5] Formylation of the isoxazole ring, specifically at the C4 position, introduces a highly versatile aldehyde functional group. This "handle" opens up a vast chemical space for further derivatization, allowing for the synthesis of diverse libraries of compounds for screening in drug discovery programs.[6][7] These formylated isoxazoles serve as crucial precursors for a variety of more complex heterocyclic systems and are instrumental in the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[2][4][5]

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8][10] This electrophilic species, a chloroiminium ion, then attacks the electron-rich substrate, leading to the introduction of a formyl group after hydrolysis.[9][10]

For 3-(3,4-dimethylphenyl)isoxazole, the C4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic substitution. This inherent regioselectivity is a key advantage of the Vilsmeier-Haack reaction for this particular substrate, ensuring the desired product is obtained in high purity.[11][12][13]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction can be broken down into two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the Vilsmeier reagent, followed by elimination and subsequent hydrolysis during workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Isoxazole 3-(3,4-dimethylphenyl)isoxazole Intermediate Iminium Intermediate Isoxazole->Intermediate + Vilsmeier Reagent Product 4-Formyl-3-(3,4-dimethylphenyl)isoxazole Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol outlines the detailed procedure for the formylation of 3-(3,4-dimethylphenyl)isoxazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(3,4-dimethylphenyl)isoxazole≥98%Commercially Available---
N,N-Dimethylformamide (DMF)Anhydrous---Store over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%---Handle in a fume hood with appropriate PPE.
Dichloromethane (DCM)Anhydrous------
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution------
BrineSaturated Aqueous Solution------
Anhydrous Sodium Sulfate (Na₂SO₄)---------
Ethyl AcetateReagent Grade---For extraction and chromatography.
HexanesReagent Grade---For chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

protocol_workflow start Start reagent_prep Prepare Vilsmeier Reagent start->reagent_prep reaction Add Isoxazole & React reagent_prep->reaction Cool to 0 °C quench Quench Reaction reaction->quench After 2-3h at RT workup Aqueous Workup quench->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product purification->characterization end End characterization->end

Caption: Experimental workflow for the formylation.

  • Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask in an ice bath to 0 °C. To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve 3-(3,4-dimethylphenyl)isoxazole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Key Reaction Parameters
ParameterValueRationale
Stoichiometry (Isoxazole:DMF:POCl₃)1 : 5 : 1.5Excess DMF acts as both reagent and solvent. Excess POCl₃ ensures complete formation of the Vilsmeier reagent.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic formation of the Vilsmeier reagent. The reaction then proceeds efficiently at room temperature.
Reaction Time2 - 3 hoursTypically sufficient for complete conversion, but should be monitored by TLC.

Characterization and Expected Results

The final product, 4-formyl-3-(3,4-dimethylphenyl)isoxazole, is typically obtained as a solid.

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the aldehyde proton (~10 ppm), aromatic protons of the dimethylphenyl group (7-8 ppm), isoxazole proton (~8.5-9 ppm), and two methyl groups (~2.3 ppm).

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aldehyde carbonyl carbon (~185 ppm), carbons of the isoxazole and dimethylphenyl rings, and the two methyl carbons.

    • IR (KBr): A strong absorption band around 1680-1700 cm⁻¹ corresponding to the aldehyde carbonyl stretch is expected.

    • Mass Spectrometry (ESI+): The molecular ion peak corresponding to the product's mass should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Ensure anhydrous conditions. Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C).
Decomposition of product during workup.Perform the quenching and workup at a low temperature.
Formation of ByproductsImpure starting materials.Purify the starting 3-(3,4-dimethylphenyl)isoxazole before use.
Reaction temperature too high.Maintain the recommended temperature profile.
Difficult PurificationCo-elution of impurities.Optimize the solvent system for column chromatography. Consider recrystallization.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and regioselective method for the synthesis of 4-formyl-3-(3,4-dimethylphenyl)isoxazole. This protocol offers a reliable and reproducible procedure for obtaining this valuable synthetic intermediate in high yield. The versatility of the introduced formyl group makes this protocol a cornerstone for the development of novel isoxazole-based compounds with potential applications in medicinal chemistry and beyond.

References

Application Notes and Protocols for 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets have cemented its status as a "privileged scaffold."[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] Several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, feature this versatile core, underscoring its therapeutic relevance.

The aldehyde functionality at the 5-position of the isoxazole ring, as seen in 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde, serves as a highly versatile synthetic handle. This reactive group allows for the facile generation of diverse compound libraries through reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases, hydrazones, and oximes. This chemical tractability makes it an invaluable building block for structure-activity relationship (SAR) studies and the optimization of lead compounds. The 3-(3,4-dimethylphenyl) substitution provides a lipophilic domain that can be crucial for target engagement and pharmacokinetic properties. This application note provides a comprehensive guide to the synthesis and potential applications of this compound as a key intermediate in drug discovery programs.

Synthesis of this compound

The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be approached in two primary ways: constructing the isoxazole ring with the aldehyde precursor already in place, or by formylating a pre-formed 3-arylisoxazole. Below are two detailed protocols for plausible synthetic routes.

Protocol 1: Synthesis via [3+2] Dipolar Cycloaddition

This protocol is based on the classical and highly reliable 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] The regioselectivity of this reaction is a key consideration in the synthesis of substituted isoxazoles.

Workflow Overview:

G cluster_0 Part A: Nitrile Oxide Generation cluster_1 Part B: Cycloaddition & Deprotection cluster_2 Part C: Oxidation A 3,4-Dimethylbenzaldehyde C 3,4-Dimethylbenzaldoxime A->C Ethanol, Reflux B Hydroxylamine Hydrochloride B->C E 3,4-Dimethylbenzonitrile Oxide C->E DMF, Triethylamine D N-Chlorosuccinimide (NCS) D->E I [3+2] Cycloaddition J Protected Isoxazole Methanol E->J F Propargyl Alcohol H Protected Propargyl Alcohol F->H Imidazole, DMF G Protection (e.g., TBDMSCl) G->H H->J Triethylamine L Isoxazole Methanol Intermediate J->L THF K Deprotection (e.g., TBAF) K->L N 3-(3,4-Dimethyl-phenyl)- isoxazole-5-carbaldehyde L->N DCM M Oxidation (e.g., PCC or DMP) M->N

Caption: Synthetic workflow for Protocol 1.

Detailed Steps:

Part A: Generation of 3,4-Dimethylbenzonitrile Oxide

  • Oxime Formation: To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction mixture and pour it into ice-water. Filter the resulting precipitate, wash with water, and dry to obtain 3,4-dimethylbenzaldoxime.

  • Nitrile Oxide Generation: Dissolve the 3,4-dimethylbenzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise while maintaining the temperature below 30°C. Stir for 1 hour. Then, add triethylamine (1.2 eq) dropwise at 0°C. The resulting mixture containing the in-situ generated 3,4-dimethylbenzonitrile oxide is used directly in the next step.

Part B: Cycloaddition and Subsequent Steps

  • Alkyne Preparation: Use a suitable protected propargyl alcohol, for example, propargyl alcohol protected with a tert-butyldimethylsilyl (TBDMS) group. This prevents side reactions of the hydroxyl group.

  • [3+2] Cycloaddition: To the solution of the nitrile oxide from Part A, add the protected propargyl alcohol (1.0 eq). Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Deprotection: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then deprotected using tetrabutylammonium fluoride (TBAF) in THF to yield (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol.

Part C: Oxidation to the Aldehyde

  • Oxidation: Dissolve the (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol (1.0 eq) in dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq). Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Purification: Upon completion, filter the reaction mixture through a pad of celite and silica gel, washing with DCM. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, this compound.

Protocol 2: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] This protocol involves first synthesizing the 3-(3,4-dimethylphenyl)isoxazole core and then introducing the aldehyde group.

Workflow Overview:

G cluster_0 Part A: Isoxazole Core Synthesis cluster_1 Part B: Vilsmeier-Haack Formylation A 3,4-Dimethylbenzonitrile Oxide C 3-(3,4-Dimethylphenyl)isoxazole A->C [3+2] Cycloaddition B Acetylene Gas B->C F Iminium Salt Intermediate C->F 0°C to RT D Vilsmeier Reagent (POCl3/DMF) D->F E Formylation H 3-(3,4-Dimethyl-phenyl)- isoxazole-5-carbaldehyde F->H NaOAc (aq) G Aqueous Workup (Hydrolysis) G->H

Caption: Synthetic workflow for Protocol 2.

Detailed Steps:

Part A: Synthesis of 3-(3,4-Dimethylphenyl)isoxazole

  • Nitrile Oxide Generation: Generate 3,4-dimethylbenzonitrile oxide from 3,4-dimethylbenzaldoxime as described in Protocol 1, Part A.

  • Cycloaddition with Acetylene: Bubble acetylene gas through a solution of the in-situ generated nitrile oxide in a suitable solvent like THF or diethyl ether at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Safety Note: Acetylene is highly flammable and should be handled with appropriate precautions in a well-ventilated fume hood.

  • Work-up and Purification: After the reaction is complete, quench with water and extract with an organic solvent. Purify the crude product by column chromatography to obtain 3-(3,4-dimethylphenyl)isoxazole.

Part B: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a separate flask, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0°C and add phosphorus oxychloride (POCl3) (1.2 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Formylation Reaction: Add a solution of 3-(3,4-dimethylphenyl)isoxazole (1.0 eq) in DMF to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring by TLC.

  • Hydrolysis and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with aqueous sodium hydroxide or sodium acetate. The resulting precipitate is filtered, washed with water, and dried. Purify the crude product by column chromatography to yield this compound.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in common organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water.
XLogP3~2.8

Applications in Medicinal Chemistry

The title compound is a versatile intermediate with significant potential in several therapeutic areas, based on the known activities of structurally related isoxazoles.

As a Scaffold for Anti-Inflammatory Agents

Isoxazole derivatives are well-known for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8] The 3-aryl-isoxazole motif is a key feature of the selective COX-2 inhibitor Valdecoxib.

Proposed Application: The carbaldehyde group can be derivatized to generate a library of compounds for screening against inflammatory targets. For instance, reductive amination with various primary and secondary amines can introduce diverse side chains that can probe the binding pocket of target enzymes.

Experimental Protocol: Reductive Amination

  • To a solution of this compound (1.0 eq) in methanol, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), in portions.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with water, and extract with ethyl acetate.

  • Purify the product via column chromatography.

Development of Anticancer Agents

Many isoxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[9]

Proposed Application: The aldehyde can be used in condensation reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) via Knoevenagel condensation to synthesize derivatives that can act as Michael acceptors or engage in hydrogen bonding with cancer-related targets.

Experimental Protocol: Knoevenagel Condensation

  • Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile) (1.0 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent and purify by recrystallization or column chromatography.

Synthesis of Novel Antimicrobial Agents

The isoxazole nucleus is present in several β-lactam antibiotics and has been explored for the development of novel antibacterial and antifungal agents.[3]

Proposed Application: Formation of Schiff bases and hydrazones from the carbaldehyde can lead to compounds with enhanced antimicrobial properties. The imine or hydrazone linkage can be crucial for binding to microbial enzymes or disrupting cell wall synthesis.

Experimental Protocol: Schiff Base Formation

  • In a round-bottom flask, combine this compound (1.0 eq) and a primary amine (e.g., a substituted aniline or an amino-heterocycle) (1.0 eq) in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • The resulting Schiff base often crystallizes out of solution and can be isolated by filtration.

As an Intermediate for Enzyme Inhibitors

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[10] The carbaldehyde at the 5-position can be readily oxidized to the corresponding carboxylic acid, providing access to this class of inhibitors.

Experimental Protocol: Oxidation to Carboxylic Acid

  • Dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (4-5 eq) as a chlorine scavenger.

  • Add a solution of sodium chlorite (NaClO₂) (3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water dropwise at room temperature.

  • Stir for 4-12 hours until the reaction is complete.

  • Quench the reaction with aqueous sodium sulfite, acidify with HCl, and extract with ethyl acetate.

  • The resulting carboxylic acid can be purified by crystallization or chromatography.

Conclusion

This compound is a high-value building block for medicinal chemistry research. Its synthesis is achievable through established heterocyclic chemistry methodologies, and its reactive aldehyde group provides a gateway to a vast chemical space of potential therapeutic agents. The protocols and applications detailed in this note are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing this compound in their discovery programs, with promising avenues in anti-inflammatory, anticancer, antimicrobial, and enzyme inhibition studies.

References

The Synthetic Versatility of 3-(3,4-Dimethyl-phenyl)-isoxazole-5-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the isoxazole core represents a privileged scaffold, underpinning the structure of numerous therapeutic agents and functional materials.[1][2] The strategic functionalization of this heterocyclic system offers a powerful tool for modulating physicochemical properties and biological activity. This guide delves into the synthetic utility of a key building block, 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde , providing a comprehensive overview of its preparation and subsequent application in the construction of diverse molecular architectures. This document is intended for researchers and professionals in organic synthesis and drug development, offering both foundational insights and detailed, actionable protocols.

I. Strategic Synthesis of the Core Scaffold

The synthetic accessibility of this compound is paramount to its utility. While direct, single-step syntheses are not widely reported, a logical and robust two-step sequence can be proposed, leveraging the well-established principles of 1,3-dipolar cycloaddition chemistry.[3][4] This approach ensures a reliable supply of the target aldehyde for further derivatization.

A. Plausible Synthetic Pathway

The proposed synthesis commences with the generation of 3,4-dimethylbenzonitrile oxide from the corresponding aldoxime. This highly reactive 1,3-dipole is then trapped in situ by a suitable three-carbon synthon, such as propargyl alcohol, to regioselectively construct the 3-aryl-5-hydroxymethylisoxazole core. Subsequent mild oxidation of the primary alcohol furnishes the target carbaldehyde.

Synthetic_Pathway cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Oxidation A 3,4-Dimethylbenzaldehyde Oxime C (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol A->C 1. NCS, Pyridine 2. Et3N B Propargyl Alcohol B->C D (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol E This compound D->E TEMPO, I2 NaHCO3 (aq) Knoevenagel_Condensation cluster_0 Knoevenagel Condensation Workflow Aldehyde 3-(3,4-Dimethyl-phenyl)- isoxazole-5-carbaldehyde Product α,β-Unsaturated Isoxazole Derivative Aldehyde->Product Base (e.g., Piperidine, Et3N) ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) ActiveMethylene->Product Reductive_Amination cluster_0 Reductive Amination Workflow Aldehyde 3-(3,4-Dimethyl-phenyl)- isoxazole-5-carbaldehyde Product Substituted Amine Aldehyde->Product Formation of Imine/ Iminium Ion Amine Primary or Secondary Amine (R1R2NH) Amine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Product Reduction

References

Application Notes & Protocols: High-Throughput Screening of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for a library of derivatives based on the core structure 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde. We present a detailed, field-proven framework for identifying and validating novel enzyme inhibitors, from initial assay development to hit confirmation. This guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening Isoxazole Derivatives

The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its metabolic stability and its ability to act as a versatile scaffold for designing molecules that interact with a wide range of biological targets.[3][5][6] Derivatives of isoxazole are found in FDA-approved drugs, highlighting their therapeutic potential.[6][7] The subject of this guide, the this compound core, presents a unique chemical architecture ripe for exploration. The aldehyde functional group offers a reactive handle for combinatorial library synthesis, enabling the rapid generation of chemical diversity.

Given the well-documented anti-inflammatory and anticancer properties of isoxazole-containing compounds, a logical and high-value screening strategy is to test a library of these derivatives against a key enzyme implicated in both cancer and inflammation, such as a specific matrix metalloproteinase (MMP) or a kinase.[1][4][8] For the purpose of this application note, we will detail a hypothetical HTS campaign to identify inhibitors of MMP-9 , a well-validated therapeutic target involved in tumor invasion, metastasis, and inflammatory processes.

The primary objective is to leverage a robust, fluorescence-based enzymatic assay to rapidly screen a large library of compounds and identify potent and selective inhibitors of MMP-9.[9][10][11] This guide will walk through the entire workflow, from the primary screen to the crucial steps of hit confirmation and orthogonal validation.

The High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify true hits from a large compound collection while eliminating false positives.[12][13][14] Our proposed workflow is a cascading system where each stage increases the stringency of testing and the confidence in the identified hits.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary Primary HTS (Single Concentration, e.g., 10 µM) Data_Analysis Primary Data Analysis (Normalization, Hit Picking) Primary->Data_Analysis Raw Signal Data Confirmation Confirmatory Screen (Fresh Compound, Same Assay) Data_Analysis->Confirmation Initial Hits Dose_Response Dose-Response (IC50) Confirmation->Dose_Response Confirmed Hits SAR Structure-Activity Relationship (SAR) Analysis Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Selectivity Selectivity Screen (e.g., MMP-2) Dose_Response->Selectivity Selectivity->SAR Validated & Selective Hits Orthogonal Orthogonal Validation (Cell-Based Assay) SAR->Orthogonal

Caption: Overall HTS cascade for inhibitor discovery.

Primary Assay: A Fluorescence-Based MMP-9 Inhibition Screen

The primary screen is designed for speed and robustness, allowing for the rapid evaluation of thousands of compounds at a single concentration.[15] We will utilize a fluorescence resonance energy transfer (FRET)-based assay, a common and highly sensitive method for detecting protease activity.[16]

Principle of the FRET-Based MMP-9 Assay

The assay employs a synthetic peptide substrate that contains an MMP-9 recognition sequence flanked by a fluorescent donor (fluorophore) and a quencher molecule.

  • Inactive State: In the intact peptide, the quencher is in close proximity to the fluorophore, absorbing its emitted energy. This results in a low fluorescence signal.

  • Active State: When active MMP-9 enzyme is added, it cleaves the peptide at the recognition site. This separates the fluorophore from the quencher.

  • Detection: The separation eliminates the quenching effect, leading to a significant increase in fluorescence intensity, which is directly proportional to MMP-9 activity. A compound that inhibits MMP-9 will prevent this cleavage, resulting in a low fluorescence signal.

FRET_Assay cluster_0 No Inhibition cluster_signal1 Result cluster_1 Inhibition cluster_signal2 Result A Intact FRET Peptide (Fluorophore-Sequence-Quencher) B Cleaved Peptide Fragments A->B + Active MMP-9 C High Fluorescence D Intact FRET Peptide E Intact FRET Peptide D->E + Active MMP-9 + Inhibitor F Low Fluorescence

Caption: Mechanism of the FRET-based protease assay.

Detailed Protocol: Primary HTS (384-Well Format)

This protocol is optimized for automated liquid handling systems in a 384-well plate format to maximize throughput.[13][17]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.

  • Recombinant Human MMP-9 (activated).

  • FRET Peptide Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Test Compounds: 10 mM stock in 100% DMSO.

  • Positive Control: A known MMP-9 inhibitor (e.g., Batimastat).

  • Negative Control: 100% DMSO.

  • Plates: Low-volume, black, 384-well assay plates.

  • Plate Reader: Capable of fluorescence intensity detection (e.g., Ex/Em = 328/393 nm).

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 20 nL of test compounds (from 10 mM stocks) into the assay plates. This creates a final screening concentration of 10 µM in a 20 µL final assay volume. Plate DMSO into control wells.

  • Enzyme Addition: Add 10 µL of MMP-9 solution (diluted in assay buffer to a 2X final concentration, e.g., 2 nM) to all wells.

  • Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the FRET substrate solution (diluted in assay buffer to a 2X final concentration, e.g., 4 µM) to all wells to start the enzymatic reaction.

  • Kinetic Read: Immediately place the plates in a temperature-controlled (37°C) plate reader. Measure fluorescence intensity every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the data using the controls.

Assay Validation & Quality Control

Before initiating the full screen, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[18]

  • Z'-factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and Mean_pos: Standard deviation and mean of the positive control (inhibited signal).

    • SD_neg and Mean_neg: Standard deviation and mean of the negative control (uninhibited signal).

ParameterAcceptance CriteriaDescription
Z'-factor ≥ 0.5 Indicates excellent separation between positive and negative controls, signifying a robust assay suitable for HTS.
Signal-to-Background > 5Ensures the assay window is large enough to detect inhibition reliably.
DMSO Tolerance < 10% signal changeConfirms that the final concentration of the compound solvent does not interfere with the assay.
CV of Controls < 15%Demonstrates low well-to-well variability and high reproducibility.

Data Analysis and Hit Identification

HTS data analysis aims to identify compounds that exhibit statistically significant activity compared to the control population.[19][20]

  • Normalization: Raw data from each plate is normalized to account for plate-to-plate variation. The percent inhibition is calculated for each compound relative to the on-plate controls: % Inhibition = 100 * (1 - (Rate_compound - Mean_Rate_pos) / (Mean_Rate_neg - Mean_Rate_pos))

  • Hit Selection: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. A typical hit threshold is ≥ 3 times the standard deviation of the plate's median activity or a fixed percent inhibition cutoff (e.g., >50%) .[21]

Hit Confirmation and Triage

Initial hits from the primary screen require rigorous follow-up to eliminate false positives and confirm genuine activity.[12][13] This is a critical step to focus resources on the most promising chemical matter.

Confirmatory Screen & Dose-Response Analysis
  • Objective: To confirm the activity of hits using freshly prepared compound samples and to determine their potency (IC₅₀).

  • Protocol:

    • Re-order or re-synthesize the hit compounds to ensure sample integrity.

    • Perform the same MMP-9 FRET assay, but test each compound over a range of concentrations (e.g., 8-point, 3-fold serial dilution starting from 50 µM).

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

  • Progression Criterion: Compounds that show a clear dose-response relationship and an IC₅₀ < 10 µM are considered confirmed hits .

Counter-Screen for Assay Interference
  • Objective: To identify and eliminate compounds that interfere with the assay technology itself (e.g., fluorescent compounds, quenchers) rather than inhibiting the enzyme. These are common sources of false positives.[19]

  • Protocol:

    • Set up the assay as described, but add the FRET substrate first and allow the MMP-9 reaction to proceed to completion (or near completion).

    • Add the test compounds to the wells containing the fully cleaved, highly fluorescent product.

    • Read the fluorescence intensity.

  • Interpretation: Compounds that directly quench the fluorescence of the cleaved product will show a drop in signal and are flagged as false positives due to assay interference.

Selectivity Screening
  • Objective: To determine if the confirmed hits are selective for the target enzyme (MMP-9) over other related enzymes.

  • Protocol:

    • Perform the dose-response assay with the confirmed hits against a closely related enzyme, such as MMP-2 .

    • Calculate the IC₅₀ for the off-target enzyme.

  • Interpretation: A compound is considered selective if it is significantly more potent against MMP-9 than MMP-2 (e.g., >10-fold difference in IC₅₀). High selectivity is a desirable property for a therapeutic candidate as it can reduce the likelihood of off-target side effects.

From Hit to Lead: Next Steps

Once a set of confirmed, selective hits has been identified, the project moves into the lead optimization phase.

  • Structure-Activity Relationship (SAR) Analysis: Medicinal chemists analyze the dose-response data to understand how modifications to the this compound scaffold affect potency and selectivity. This analysis guides the synthesis of new, improved analogs.[13]

  • Orthogonal Validation: The activity of promising compounds should be confirmed in a different, preferably cell-based, assay format.[12][22] For an MMP-9 inhibitor, this could involve a cell migration or invasion assay using a cancer cell line that expresses high levels of MMP-9. This step validates the compound's activity in a more physiologically relevant context.

Conclusion

This application note outlines a robust, scientifically-grounded strategy for the high-throughput screening of this compound derivatives. By following a logical cascade of primary screening, hit confirmation, and selectivity profiling, researchers can efficiently identify novel and selective inhibitors of a chosen therapeutic target. The emphasis on assay validation, rigorous data analysis, and the elimination of false positives provides a reliable framework for accelerating the early stages of the drug discovery process. The versatility of the isoxazole core suggests that this approach can be adapted to a wide variety of biological targets, paving the way for the discovery of new therapeutic agents.[1][23]

References

Application Notes & Protocols: 3-(3,4-Dimethyl-phenyl)-isoxazole-5-carbaldehyde as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Scaffold in Kinase Inhibition

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[2][3] Within the vast landscape of drug discovery, protein kinases remain a primary target class, particularly in oncology, due to their critical role in regulating cellular signaling pathways.[4][5] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[6][7]

This technical guide focuses on 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde , a key building block for the synthesis of a new generation of kinase inhibitors. The strategic placement of the 3-(3,4-dimethylphenyl) group allows for exploration of a hydrophobic pocket in the kinase active site, while the 5-carbaldehyde functionality serves as a versatile chemical handle for elaboration into various pharmacophores designed to interact with the hinge region or other key residues of the ATP-binding site.[8][9] We will provide detailed protocols for the synthesis of this building block, its conversion into a representative kinase inhibitor, and subsequent biological evaluation.

Chemical Properties and Synthesis of the Core Scaffold

The title compound, this compound, combines the stable isoxazole core with a reactive aldehyde group, making it an ideal starting point for library synthesis.

PropertyValue
IUPAC Name 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde
CAS Number 885273-72-3
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence, beginning with a three-component reaction to form the isoxazole core, followed by functional group manipulation to unmask the aldehyde. This approach is adapted from established green chemistry methodologies for isoxazole synthesis.[7][10]

Caption: Synthetic workflow for 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde.

Step 1: Synthesis of 3-Methyl-4-(3,4-dimethylbenzylidene)isoxazol-5(4H)-one

This step utilizes an L-valine-mediated, three-component domino reaction.[10]

  • Materials:

    • 3,4-Dimethylbenzaldehyde (1.0 mmol, 134.18 mg)

    • Ethyl acetoacetate (1.0 mmol, 130.14 mg)

    • Hydroxylamine hydrochloride (1.0 mmol, 69.49 mg)

    • L-Valine (0.1 mmol, 11.71 mg)

    • Ethanol (4 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add 3,4-dimethylbenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and L-valine.

    • Add 4 mL of ethanol and equip the flask with a reflux condenser.

    • Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.[10]

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the resulting precipitate and wash with a small amount of cold ethanol to afford the crude product.

    • The product can be further purified by recrystallization from ethanol if necessary.

Step 2 & 3: Conversion to 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde

This conversion involves a rearrangement and subsequent hydrolysis, adapted from procedures for related isoxazole aldehydes.[11]

  • Materials:

    • Product from Step 1

    • Sodium Hydroxide (NaOH)

    • Hydrogen Peroxide (H₂O₂)

    • Triethyl orthoformate

    • Acid catalyst (e.g., p-TsOH)

    • Trifluoroacetic acid (TFA)

    • Acetonitrile, Water, Dichloromethane (DCM)

  • Procedure (Conceptual Outline):

    • Oxidative Rearrangement: The isoxazol-5(4H)-one is treated with a base like NaOH and an oxidant such as H₂O₂ to induce rearrangement to a 3-aryl-isoxazole-5-carboxylate intermediate.

    • Reduction & Acetal Protection: The carboxylate is reduced to the corresponding alcohol (e.g., using LiAlH₄), which is then oxidized to the aldehyde (e.g., using PCC or Dess-Martin periodinane). To avoid this sensitive step, an alternative is to protect the aldehyde formed in situ. A common method involves converting an ester intermediate to a diethoxymethyl group (acetal) which is stable to subsequent reaction conditions.[11]

    • Hydrolysis (Deprotection): The 5-(diethoxymethyl)-3-(3,4-dimethylphenyl)isoxazole intermediate is dissolved in a mixture of acetonitrile and water. A catalytic amount of acid, such as trifluoroacetic acid, is added.[11] The reaction is stirred at room temperature until TLC indicates complete conversion. The aldehyde is then isolated by extraction with an organic solvent like DCM, followed by washing, drying, and solvent evaporation.

Application: Synthesis of a Covalent Kinase Inhibitor

The aldehyde functionality is a prime handle for introducing moieties that can form covalent or strong hydrogen bonds with kinase active site residues. The Knoevenagel condensation with 2-cyanoacetamide is a powerful method to generate an α,β-unsaturated acrylamide system, a well-known pharmacophore in targeted covalent inhibitors.[3][12][13]

Protocol 2: Synthesis of (E)-2-cyano-3-(3-(3,4-dimethylphenyl)isoxazol-5-yl)acrylamide

This protocol describes the piperidine-catalyzed Knoevenagel condensation.[14][15]

G cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 (Dimer) VEGF->VEGFR2 Binds & Activates PI3K PI3K/AKT Pathway VEGFR2->PI3K Phosphorylation Cascade PLCg PLCγ Pathway VEGFR2->PLCg MAPK RAS/MEK/ERK Pathway VEGFR2->MAPK Inhibitor Isoxazole-Acrylamide Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Cell Migration PI3K->Migration Permeability Vascular Permeability PI3K->Permeability PLCg->Proliferation PLCg->Migration PLCg->Permeability MAPK->Proliferation MAPK->Migration MAPK->Permeability

References

Application Notes and Protocols for the In Vitro Evaluation of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel synthetic compound, 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE, as a potential anticancer agent. The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2][3] This guide presents a structured, multi-step approach, beginning with a primary cytotoxicity screening to determine the compound's potency, followed by secondary assays to elucidate its effects on apoptosis and cell cycle progression. The protocols are designed to be robust and self-validating, providing researchers with the foundational data necessary for further drug development efforts.

Introduction: The Rationale for Investigating Isoxazole Derivatives

The isoxazole ring system is a five-membered heterocycle that serves as a critical pharmacophore in a wide array of therapeutic agents.[2][4] In oncology, isoxazole-containing compounds have emerged as promising small molecule inhibitors capable of targeting the complex and multifactorial nature of cancer.[1] Their biological versatility allows them to interact with a variety of intracellular targets, leading to a range of anticancer effects. Published research on isoxazole derivatives has demonstrated mechanisms that include:

  • Induction of Apoptosis: Many isoxazole compounds have been shown to trigger programmed cell death, a critical mechanism for eliminating malignant cells.[2][3] This is often mediated through the activation of effector caspases.

  • Tubulin Polymerization Disruption: Some derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy, leading to mitotic arrest and cell death.[2][4]

  • Inhibition of Signaling Pathways: Isoxazoles have been designed to inhibit key proteins involved in oncogenesis and tumor cell survival, such as protein kinases and heat shock proteins (HSP90).[5]

Given this precedent, this compound warrants thorough investigation. The protocols outlined herein provide a logical workflow for its initial preclinical evaluation.

General Experimental Workflow

The evaluation of a novel compound requires a systematic approach. The initial phase focuses on determining its general toxicity against cancer cells to establish effective concentration ranges. Subsequent assays then probe the underlying mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Select & Culture Cancer Cell Lines B Compound Preparation (Stock & Serial Dilutions) A->B Prepare Cells C MTT Cytotoxicity Assay (72h Treatment) B->C Treat Cells D Data Analysis: Calculate IC50 Values C->D Measure Viability E Apoptosis Assay: Caspase-3/7 Activity D->E Based on IC50 F Cell Cycle Analysis: Propidium Iodide Staining D->F Based on IC50 G Data Interpretation: Identify Mechanism of Action E->G F->G

Caption: Overall experimental workflow for compound evaluation.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for reproducible results.

  • Compound: this compound

  • Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) for the primary stock solution.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO. Ensure the compound is fully dissolved; gentle warming or sonication may be required.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    • For experiments, prepare fresh serial dilutions from a stock aliquot using the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8]

Materials
  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue). Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Scientist's Notes & Validation
  • Controls are Key: Always include a "vehicle control" (cells treated with DMSO-containing medium) and a "blank control" (medium only, no cells) to normalize the data.

  • Cell Density: The initial seeding density is crucial. It should be optimized so that the vehicle control cells are still in the exponential growth phase at the end of the assay period.[9]

  • Linearity: For each cell line, it is essential to establish a linear relationship between cell number and formazan production to ensure the assay is quantitative.[9]

Representative Data Presentation
Cell LineTissue of OriginIC₅₀ (µM) [95% CI]
MCF-7 Breast Adenocarcinoma5.2 [4.1 - 6.5]
A549 Lung Carcinoma12.8 [10.2 - 15.9]
HeLa Cervical Adenocarcinoma8.1 [6.9 - 9.4]
HEK293 Normal Embryonic Kidney> 50

(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 2: Apoptosis Assessment (Caspase-3/7 Activity Assay)

If the compound shows significant cytotoxicity, the next logical step is to determine if it acts by inducing apoptosis. Caspases-3 and -7 are key "executioner" caspases; their activation is a hallmark of apoptosis.[10] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for measuring their activity.[11][12]

Materials
  • Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 from Promega).[11]

  • White-walled, clear-bottom 96-well plates suitable for luminescence measurements.

  • Positive control for apoptosis (e.g., Staurosporine or Camptothecin).

  • Luminometer.

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate as described in the MTT protocol. Treat cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include vehicle control and positive control wells.

  • Incubation: Incubate for a shorter period appropriate for detecting apoptosis (e.g., 6, 12, or 24 hours), as caspase activation precedes significant loss of metabolic activity.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[13][14] Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).[14]

  • Incubation and Measurement: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[14]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from cell-free wells) and normalize the signal of treated cells to that of the vehicle control to determine the fold-change in caspase-3/7 activity.

Hypothesized Apoptotic Pathway

G Compound 3-(3,4-DIMETHYL-PHENYL)- ISOXAZOLE-5-CARBALDEHYDE Target Intracellular Target (e.g., Kinase, Tubulin) Compound->Target Binds/Inhibits Signal Pro-Apoptotic Signaling Cascade Target->Signal Activates Casp9 Caspase-9 (Initiator) Signal->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by the compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

To determine if the compound's cytotoxic effect is associated with cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Materials
  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).

  • Cold 70% ethanol.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Step-by-Step Methodology
  • Cell Culture and Treatment: Seed cells in 6-well plates to obtain a sufficient number of cells for analysis (e.g., 1-2 x 10⁶ cells per sample). Treat the cells with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation is critical for preserving DNA integrity.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The inclusion of RNase A is essential to prevent the staining of double-stranded RNA.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use linear fluorescence scale for DNA content analysis.

  • Data Analysis: Gate on the single-cell population to exclude doublets and debris.[16] Generate a DNA content frequency histogram. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a specific phase compared to the vehicle control, which indicates cell cycle arrest. Apoptotic cells will appear as a "sub-G1" peak due to DNA fragmentation.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro assessment of this compound. The data generated from these protocols—namely, the IC₅₀ values against a panel of cancer cell lines, and insights into its effects on apoptosis and the cell cycle—will form the basis for a go/no-go decision for further development. Positive results would justify more advanced studies, including Western blotting for key cell cycle and apoptotic proteins (e.g., p21, cyclins, PARP), target identification studies, and ultimately, evaluation in in vivo preclinical models.

References

Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis of Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere for amide or ester functionalities have cemented its role in modern drug discovery.[2][3] From the anti-inflammatory celecoxib and the antirheumatic leflunomide to the antibiotic sulfamethoxazole, the isoxazole core is integral to a wide spectrum of therapeutic agents, demonstrating its profound impact on human health.[4][5][6][7]

This guide moves beyond a mere recitation of synthetic procedures. As a senior application scientist, my objective is to provide a nuanced, field-proven perspective on the experimental setups for isoxazole synthesis. We will explore the causal relationships behind methodological choices, delve into the mechanistic underpinnings of key transformations, and provide robust, self-validating protocols that empower researchers to construct diverse isoxazole libraries with confidence and precision.

Part 1: The Cornerstone Strategy: [3+2] Huisgen Cycloaddition

The 1,3-dipolar cycloaddition, first extensively studied by Rolf Huisgen, is arguably the most powerful and versatile method for constructing the isoxazole ring.[8][9] The reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the three-atom, 4-π-electron "1,3-dipole") and an alkyne or alkene (the two-atom, 2-π-electron "dipolarophile").[8][10]

Mechanistic Rationale & Causality

The power of this method lies in its convergent nature, allowing two distinct fragments to be joined to form the heterocyclic core in a single, atom-economical step. The primary challenge is the inherent instability of nitrile oxides, which necessitates their in situ generation from stable precursors. The choice of precursor and generation method directly dictates the reaction conditions and compatibility with various functional groups.

G cluster_precursor Nitrile Oxide Precursors cluster_generation In Situ Generation Aldoxime Aldoxime R-CH=NOH Oxidation Oxidation (e.g., NCS, Chloramine-T) Aldoxime->Oxidation Hydroximoyl_Chloride Hydroximoyl Chloride R-C(Cl)=NOH Base Base-induced Dehydrohalogenation Hydroximoyl_Chloride->Base Nitroalkane Primary Nitroalkane R-CH2NO2 Dehydration Dehydration (e.g., PPh3, I2) Nitroalkane->Dehydration Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide Intermediate) Isoxazole Substituted Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne R'C≡CR'' (Dipolarophile) Alkyne->Isoxazole

Diagram 1: Conceptual workflow for isoxazole synthesis via in situ nitrile oxide generation and cycloaddition.
Experimental Protocols for 1,3-Dipolar Cycloaddition

Protocol 1.2.1: Conventional Synthesis from an Aldoxime Precursor

This protocol details a reliable method using N-chlorosuccinimide (NCS) for the in situ oxidation of an aldoxime to a nitrile oxide, which is then trapped by a terminal alkyne.

Materials:

  • Substituted Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Pyridine (catalytic, ~5 mol%)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in CHCl₃ (approx. 0.2 M) in a round-bottom flask, add a catalytic amount of pyridine.

  • NCS Addition: Add NCS (1.1 equiv) portion-wise to the stirred solution at room temperature. The rate of addition should be controlled to manage any exotherm. Causality Note: Slow addition prevents the rapid buildup of the unstable nitrile oxide and minimizes side reactions like dimerization.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aldoxime by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Trustworthiness Check: The bicarbonate wash is crucial to neutralize any HCl generated and remove succinimide byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,5-disubstituted isoxazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1.2.2: Microwave-Assisted Synthesis from Chalcones

Microwave irradiation can dramatically accelerate the reaction between chalcones and hydroxylamine, often leading to higher yields and cleaner product profiles in minutes instead of hours.[11]

Materials:

  • Substituted Chalcone (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 equiv)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa) (1.5 equiv)

  • Ethanol (EtOH) or a mixture of EtOH/Water

  • Microwave-safe reaction vessel with a stir bar

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave reaction vessel, combine the chalcone (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and a base like NaOH (1.5 equiv).

  • Solvent Addition: Add ethanol (3-5 mL) to the vessel and seal it with a cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-20 minutes. Expertise Note: The temperature, not just power, is the critical parameter. Using a fixed temperature ensures reproducibility.

  • Cooling and Precipitation: After the irradiation is complete, cool the vessel to room temperature. Often, the product will begin to precipitate.

  • Work-up: Pour the reaction mixture into ice-cold water to complete the precipitation of the isoxazole product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Verify the product's identity and purity via melting point, NMR, and MS analysis.

Part 2: The Classical Approach: Condensation with β-Dicarbonyl Systems

The reaction of hydroxylamine with 1,3-dicarbonyl compounds is one of the oldest and most direct methods for isoxazole synthesis.[2][4] The primary challenge with this approach is controlling regioselectivity, as unsymmetrical dicarbonyls can lead to a mixture of isomeric products.

Mechanistic Rationale & Regiochemical Control

The reaction proceeds via initial condensation of hydroxylamine at one of the carbonyl groups to form an oxime intermediate, followed by intramolecular cyclization and dehydration. The initial site of attack determines the final regioisomer. Recent methodologies have utilized substrates like β-enamino diketones to achieve excellent regiochemical control by modulating the reactivity of the two carbonyl groups.[7][12][13][14]

G cluster_pathways Reaction Pathways diketone Unsymmetrical β-Diketone hydroxylamine + NH₂OH·HCl path_a Attack at C1 diketone->path_a path_b Attack at C3 diketone->path_b intermediate_a Oxime Intermediate A path_a->intermediate_a Condensation intermediate_b Oxime Intermediate B path_b->intermediate_b Condensation isoxazole_a Regioisomer A intermediate_a->isoxazole_a Cyclization/ Dehydration isoxazole_b Regioisomer B intermediate_b->isoxazole_b Cyclization/ Dehydration

Diagram 2: Regioselectivity challenge in the condensation of unsymmetrical β-diketones with hydroxylamine.
Experimental Protocol for Regioselective Synthesis

This protocol is adapted from methodologies using β-enamino diketones, which provides a single regioisomer in high yield.[7][12]

Materials:

  • β-Enamino diketone (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 equiv)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

  • Pyridine (1.4 equiv)

  • Water

  • Ethyl Acetate

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the β-enamino diketone (1.0 equiv) in ethanol (approx. 0.1 M) in a flask equipped with a reflux condenser.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 equiv) and pyridine (1.4 equiv) to the solution. Causality Note: Pyridine acts as a base to free the hydroxylamine and neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating and Monitoring: Heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization to yield the pure, single-regioisomer isoxazole.

  • Characterization: Unambiguously confirm the regiochemistry and structure using advanced NMR techniques (e.g., NOESY, HMBC) in addition to standard MS analysis.

Part 3: High-Throughput Synthesis for Drug Discovery

For drug development professionals, the ability to rapidly generate and screen a large number of analogs is paramount. Parallel synthesis techniques are employed to create libraries of isoxazoles for structure-activity relationship (SAR) studies.[15][16] This often involves a core scaffold, like a 4-iodoisoxazole, which can be diversified through various cross-coupling reactions.[15]

G cluster_reactions Parallel Cross-Coupling Reactions Core 4-Iodoisoxazole Core Scaffold Suzuki Suzuki (Boronic Acids) Core->Suzuki Sonogashira Sonogashira (Alkynes) Core->Sonogashira Heck Heck (Styrenes) Core->Heck Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Library Diverse 3,4,5-Trisubstituted Isoxazole Library Suzuki->Library Sonogashira->Library Heck->Library Buchwald->Library

Diagram 3: Workflow for parallel library synthesis from a common isoxazole intermediate.
General Protocol for Parallel Suzuki Coupling

This protocol outlines the setup for a parallel Suzuki-Miyaura coupling in a 24-well plate format to diversify a 4-iodoisoxazole scaffold.

Equipment & Materials:

  • 24-well reaction block with magnetic stirring capabilities

  • 4-Iodoisoxazole scaffold (1.0 equiv)

  • Library of diverse boronic acids (1.5 equiv per well)

  • Pd(PPh₃)₄ (5 mol% per well)

  • Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv per well)

  • 1,4-Dioxane

  • Automated liquid handler (optional) and multichannel pipettes

Step-by-Step Methodology:

  • Plate Preparation: In each well of the reaction block, add the 4-iodoisoxazole scaffold (e.g., 0.1 mmol) and the palladium catalyst.

  • Reagent Dispensing: Using a multichannel pipette or automated handler, dispense a solution of a unique boronic acid (0.15 mmol) in dioxane (0.5 mL) to each well.

  • Base Addition: Dispense the aqueous K₂CO₃ solution (0.15 mL, 0.3 mmol) into each well.

  • Reaction: Seal the reaction block and heat to 80-90 °C with vigorous stirring for 8-12 hours.

  • Quenching and Extraction: After cooling, quench each well with water. Perform a liquid-liquid extraction directly in the plate or in separate tubes using ethyl acetate.

  • High-Throughput Analysis & Purification: Analyze the crude product from each well using LC-MS to determine conversion and purity. Purify the library members using mass-directed preparative HPLC.

  • Library Archiving: The purified compounds are dried, weighed, and stored in a 96-well format for biological screening.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical ConditionsTimeYield RangeKey AdvantageRef.
1,3-Dipolar Cycloaddition Aldoxime, Alkyne, NCSCHCl₃, Pyridine, RT2-4 h60-90%High functional group tolerance[17]
Condensation β-Diketone, NH₂OH·HClEtOH, Base, Reflux4-8 h50-85%Readily available starting materials[4]
Regioselective Condensation β-Enamino diketone, NH₂OH·HClEtOH, Pyridine, Reflux4-6 h75-95%Excellent regiochemical control[7][12]
From Chalcones (Microwave) Chalcone, NH₂OH·HClEtOH, NaOH, 120 °C, MW10-20 min70-95%Extremely rapid, high yields[11][18]
Parallel Suzuki Coupling 4-Iodoisoxazole, Boronic Acid, Pd cat.Dioxane/H₂O, K₂CO₃, 90 °C8-12 h40-80%Rapid library generation[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Isoxazole heterocycles are crucial pharmacophores in drug discovery, and mastering their synthesis is key to advancing novel therapeutic programs.[1][2] This guide provides in-depth, field-proven insights into a reliable synthetic route, addresses common experimental challenges through a troubleshooting Q&A, and offers detailed protocols to improve your yield and purity.

Recommended Synthetic Pathway: A Two-Step Approach

The most robust and scalable synthesis of this compound involves a two-step sequence. First, the core isoxazole ring is constructed via a 1,3-dipolar cycloaddition. Second, the C5-aldehyde functionality is introduced through a regioselective Vilsmeier-Haack formylation. This strategy avoids handling potentially unstable propargyl aldehyde precursors and allows for optimization at each distinct chemical transformation.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: C5-Formylation A 3,4-Dimethylbenzaldehyde Oxime C In situ Nitrile Oxide Formation (e.g., NCS, Base) A->C B Terminal Alkyne (e.g., Ethynyltrimethylsilane) D 1,3-Dipolar Cycloaddition B->D C->D E 3-(3,4-dimethylphenyl)-5-(trimethylsilyl)isoxazole D->E F Desilylation (e.g., TBAF) E->F G 3-(3,4-dimethylphenyl)isoxazole F->G I Electrophilic Substitution G->I Input from Step 1 H Vilsmeier Reagent (POCl₃/DMF) H->I J Hydrolysis (Work-up) I->J K 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde (Final Product) J->K

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.

Stage 1: Isoxazole Ring Synthesis (1,3-Dipolar Cycloaddition)

Q1: My cycloaddition yield is very low, and I've isolated a byproduct with roughly double the mass of my nitrile oxide precursor. What is happening?

  • Probable Cause: You are likely observing the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide). This is a very common and rapid side reaction in 1,3-dipolar cycloaddition chemistry.[3] The high localized concentration of the nitrile oxide, before it has a chance to react with the alkyne dipolarophile, favors this dimerization pathway.

  • Recommended Solution:

    • Control Nitrile Oxide Concentration: The key is to generate the nitrile oxide in situ slowly and in the presence of the alkyne. If you are generating it from an aldoxime using an oxidant (like N-chlorosuccinimide or bleach), add the oxidant dropwise to the mixture of the aldoxime and alkyne over an extended period (e.g., 1-2 hours).

    • Use Stoichiometric Excess of Alkyne: Employing a slight excess of the dipolarophile (alkyne), typically 1.2 to 1.5 equivalents, can help trap the nitrile oxide as it is formed, outcompeting the dimerization reaction.[3]

    • Check Reagent Purity: Ensure your starting aldoxime is pure, as impurities can sometimes catalyze decomposition or side reactions.

Q2: I'm not sure if my reaction conditions are successfully generating the nitrile oxide from the corresponding hydroximoyl chloride. How can I proceed?

  • Probable Cause: The in situ generation of nitrile oxides from hydroximoyl chlorides requires a suitable base to eliminate HCl.[3] An incorrect choice of base, insufficient equivalents, or the presence of moisture can hinder this step.

  • Recommended Solution:

    • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically effective.[4] Inorganic bases like sodium carbonate can also be used, but may lead to heterogeneous mixtures requiring more vigorous stirring.

    • Stoichiometry and Conditions: Use at least one equivalent of the base. The reaction is often performed at room temperature. Ensure your solvent is anhydrous, as water can react with the hydroximoyl chloride.

    • Alternative Precursor: If issues persist, consider generating the nitrile oxide from the corresponding aldoxime using an oxidant like sodium hypochlorite. This classic method is often very reliable.[1]

Stage 2: Vilsmeier-Haack Formylation

Q3: The formylation reaction is not working. I'm recovering my starting 3-(3,4-dimethylphenyl)isoxazole quantitatively.

  • Probable Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile and requires a sufficiently electron-rich substrate to react.[6] While the 3-aryl group is activating, two main factors could be preventing the reaction: insufficient temperature or incomplete formation of the Vilsmeier reagent.

  • Recommended Solution:

    • Increase Reaction Temperature: Many Vilsmeier-Haack reactions on moderately activated heterocycles require heating. A reaction that is stagnant at room temperature often proceeds smoothly between 60-80°C.[7][8] Monitor the reaction by TLC as you gradually increase the temperature.

    • Ensure Proper Reagent Formation: The Vilsmeier reagent is typically formed by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C.[7] It is crucial to allow the reagent to pre-form for 15-30 minutes at low temperature before adding your isoxazole substrate. Using wet DMF will quench the POCl₃ and prevent reagent formation.

Q4: My reaction mixture turned dark brown or black upon heating, and the work-up yielded a complex mixture of unidentifiable products.

  • Probable Cause: This indicates decomposition of your starting material or product under overly harsh reaction conditions.[7] The most common culprits are excessive temperature or an incorrect stoichiometric ratio of POCl₃ to DMF.

  • Recommended Solution:

    • Optimize Temperature: Do not overheat. If you saw decomposition at 100°C, repeat the reaction at a lower temperature, such as 70-80°C.[9]

    • Adjust Reagent Ratio: The ratio of POCl₃ to DMF can be critical. An excessive amount of POCl₃ can lead to aggressive, uncontrolled reactions. While a wide range of ratios are reported, starting with a POCl₃:DMF molar ratio of around 1:2 to 1:5 is a good practice.[7][10] See the table below for guidance.

POCl₃ : DMF Ratio (mol) Temperature (°C) Observation Recommendation
1 : 1080-100Slow or no reactionIncrease POCl₃ or temperature cautiously.
1 : 370-80Optimal Starting Point Good balance of reactivity and control.
1 : 180Potential for decompositionReduce temperature or increase DMF.
2 : 1>60High risk of decomposition[7]Avoid; ratio is too aggressive for this substrate.

Q5: The work-up of my Vilsmeier-Haack reaction is difficult, and the pH is hard to control.

  • Probable Cause: The work-up involves quenching the highly reactive excess Vilsmeier reagent and POCl₃ byproducts. Simply adding water can generate a large amount of HCl, leading to a very acidic solution that can be difficult to neutralize and may cause degradation of the acid-sensitive aldehyde product.

  • Recommended Solution:

    • Controlled Quenching: The standard and most reliable procedure is to cool the reaction vessel in an ice bath and pour the reaction mixture slowly and carefully onto a large amount of crushed ice.

    • Buffered Neutralization: After quenching, neutralize the cold aqueous solution by slowly adding a saturated solution of a mild base like sodium bicarbonate or sodium acetate until the pH is approximately 7. A strong base like NaOH can sometimes promote side reactions.

    • Extraction: Once neutralized, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.

G cluster_solutions Troubleshooting Actions Start Vilsmeier Reaction Issue NoReaction No Reaction / Starting Material Recovered Start->NoReaction Problem Decomposition Decomposition / Black Tar Start->Decomposition Problem LowYield Low Yield / Incomplete Conversion Start->LowYield Problem CheckTemp Is Temperature Too Low? (Try 70-80°C) NoReaction->CheckTemp TempHigh Is Temperature Too High? (Reduce to <80°C) Decomposition->TempHigh Time Reaction Time Insufficient? (Monitor by TLC for 2-6h) LowYield->Time CheckReagent Reagent Formed Correctly? (Anhydrous DMF, Pre-formation at 0°C) CheckTemp->CheckReagent If still no reaction Success Problem Solved CheckReagent->Success Ratio POCl₃:DMF Ratio Too High? (Use more DMF as solvent/reagent) TempHigh->Ratio If still decomposition Ratio->Success Time->CheckTemp If still incomplete Time->Success

Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: Are there alternative, "greener" methods for synthesizing isoxazoles?

Yes, the field of green chemistry has made significant strides in heterocycle synthesis. For isoxazoles, methods employing ultrasound irradiation or carrying out multicomponent reactions in aqueous media have been developed.[11][12] These techniques can reduce reaction times, minimize the use of hazardous organic solvents, and sometimes avoid the need for catalysts altogether.[13][14]

Q2: What are the critical safety precautions when performing a Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction requires stringent safety measures.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It releases HCl gas upon contact with moisture. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • Reaction Quenching: The addition of the reaction mixture to ice/water must be done slowly and carefully, as the quenching process is highly exothermic and releases HCl. Ensure the quenching vessel is large enough to accommodate potential splashing and is kept in an ice bath.

Q3: Can I use a different formylating agent instead of the Vilsmeier reagent?

While the Vilsmeier-Haack reaction is the most common method for this specific transformation, other formylating agents exist. However, they may not be suitable here. For example, Duff or Reimer-Tiemann reactions require phenolic substrates. Organometallic approaches (e.g., lithiation followed by quenching with DMF) could be an option, but regioselectivity might be an issue, and this would require cryogenic temperatures and strictly anhydrous conditions, making it more complex than the Vilsmeier-Haack protocol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(3,4-dimethylphenyl)isoxazole

  • To a stirred solution of 3,4-dimethylbenzaldehyde oxime (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add a catalytic amount of triethylamine (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in DCM dropwise over 1 hour, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-(3,4-dimethylphenyl)-5-(trimethylsilyl)isoxazole.

  • Dissolve the purified silylated isoxazole in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq) and stir at room temperature for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the title compound, which can be further purified by chromatography if necessary.

Protocol 2: Synthesis of 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde

  • In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF with vigorous stirring. A thick, white precipitate (the Vilsmeier reagent) may form.[6]

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 3-(3,4-dimethylphenyl)isoxazole (1.0 eq), from Protocol 1, in a small amount of anhydrous DMF.

  • Slowly warm the reaction mixture to 75°C and maintain this temperature for 4-6 hours. Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with stirring.

  • Slowly neutralize the acidic solution to pH ~7 by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.

References

Technical Support Center: Synthesis of 3-Aryl-Isoxazole-5-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-aryl-isoxazole-5-carbaldehydes. These heterocyclic compounds are valuable intermediates in medicinal chemistry and drug development, often serving as core scaffolds for a range of bioactive molecules.[1][2] Their synthesis, while well-established, is frequently plagued by specific side reactions that can drastically reduce yields and complicate purification. This guide is structured to address the most common challenges encountered during the two principal stages of synthesis: the formation of the 3-aryl-isoxazole core via 1,3-dipolar cycloaddition and the subsequent C5-formylation using the Vilsmeier-Haack reaction.

This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to not only solve current issues but also proactively design more robust synthetic routes.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific experimental observations.

Stage 1: Formation of the 3-Aryl-Isoxazole Core via 1,3-Dipolar Cycloaddition

The most common and versatile method for constructing the 3-aryl-isoxazole ring is the [3+2] cycloaddition of an aryl nitrile oxide with a suitable alkyne.[3][4] The nitrile oxide is highly reactive and typically generated in situ from an aryl aldoxime or a hydroximoyl chloride to prevent decomposition.[5][6]

A1: Diagnosis & Solution

This is a classic issue caused by the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole 2-oxide).[5] This side reaction becomes dominant when the concentration of the nitrile oxide is high, allowing it to react with itself faster than with the intended alkyne dipolarophile.

Preventative Strategies:

  • Control Nitrile Oxide Concentration: The most effective strategy is to maintain a low instantaneous concentration of the nitrile oxide. This is achieved by the slow, dropwise addition of the activating agent (e.g., an oxidant like bleach or a base for the hydroximoyl chloride) to the reaction mixture containing the alkyne. This ensures that any nitrile oxide formed is more likely to encounter an alkyne molecule before it can find another nitrile oxide.

  • Adjust Stoichiometry: Use a slight excess of the alkyne (typically 1.2–1.5 equivalents). This statistically favors the desired bimolecular reaction between the nitrile oxide and the alkyne over the nitrile oxide dimerization.[5]

  • Temperature Management: While reaction-dependent, running the reaction at a lower temperature can sometimes slow the rate of dimerization more significantly than the rate of cycloaddition.

Furoxan_Formation cluster_main Side Reaction: Nitrile Oxide Dimerization cluster_desired Desired Reaction Ar-CNO_1 Aryl Nitrile Oxide Ar-CNO_2 Aryl Nitrile Oxide Furoxan Furoxan Byproduct Ar-CNO_3 Aryl Nitrile Oxide Alkyne Terminal Alkyne Isoxazole 3-Aryl-Isoxazole Product

A2: Diagnosis & Solution

The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors, specifically the frontier molecular orbitals (HOMO-LUMO interactions) of the nitrile oxide and the alkyne. Generally, the reaction between an aryl nitrile oxide and a terminal alkyne strongly favors the 3,5-disubstituted isoxazole.[7] However, certain factors can erode this selectivity:

  • Electronically Ambiguous Alkynes: If the alkyne substituent is not strongly electron-donating or withdrawing, the electronic bias for one regioisomer is reduced.

  • Steric Hindrance: A very bulky substituent on the alkyne can sterically clash with the aryl group of the nitrile oxide, potentially favoring the formation of the 3,4-disubstituted isomer.

  • Catalyst Choice: While many preparations are catalyst-free, some copper-catalyzed methods can alter the regiochemical outcome.[8]

Troubleshooting Steps:

  • Re-evaluate Your Alkyne: If possible, consider if an alkyne with stronger electronic bias can be used.

  • Optimize Reaction Conditions: Lowering the reaction temperature may increase the kinetic preference for the thermodynamically favored 3,5-isomer.

  • Method Selection: The classic method of generating the nitrile oxide from an aldoxime with an oxidant like N-chlorosuccinimide (NCS) or bleach in the presence of the alkyne is highly regioselective for the 3,5-isomer. Stick to well-established, non-catalyzed protocols where possible.[7]

Stage 2: Formylation of the 3-Aryl-Isoxazole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the standard method for introducing a formyl group onto electron-rich heterocycles.[9] It involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloromethyliminium salt, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10][11]

A3: Diagnosis & Solution

The Vilsmeier reagent is a relatively weak electrophile compared to those used in other electrophilic substitutions (e.g., Friedel-Crafts acylation).[10] The reaction's success depends on the nucleophilicity of the isoxazole ring.

  • Insufficient Ring Activation: The isoxazole ring itself is only moderately activated. The reaction proceeds because the oxygen atom directs the electrophile to the C5 position. However, if the aryl group at C3 bears strong electron-withdrawing groups (e.g., -NO₂, -CF₃), it can deactivate the entire heterocyclic system, rendering it unreactive towards the Vilsmeier reagent.

  • Reagent Decomposition: The Vilsmeier reagent is moisture-sensitive. Using old or improperly stored POCl₃ or wet DMF can prevent its formation.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent in situ at 0 °C before adding the isoxazole substrate.

  • Increase Activation: If your C3-aryl group is deactivating, this reaction may not be suitable. An alternative is to use a lithiation-formylation sequence. Treat the isoxazole with a strong base like n-butyllithium (n-BuLi), which will deprotonate the C5 position, followed by quenching the resulting anion with a formylating agent like DMF. This approach is much more tolerant of deactivating groups.

  • Increase Reaction Temperature/Time: Cautiously increasing the reaction temperature (e.g., from room temperature to 60-80 °C) and extending the reaction time can sometimes drive a sluggish reaction to completion. Monitor carefully by TLC to avoid degradation.

A4: Diagnosis & Solution

A complex product mixture from a Vilsmeier-Haack reaction often points to over-reaction or undesired reactivity.

  • Di-formylation: If the C3-aryl group is highly activating (e.g., a phenol or aniline derivative), the Vilsmeier reagent can react a second time on the activated aryl ring in addition to the isoxazole C5 position.[11]

  • Chlorination: The Vilsmeier reagent is a source of electrophilic chlorine. In some cases, particularly with highly activated substrates or at elevated temperatures, chlorination can compete with formylation.

  • Ring Opening/Degradation: Isoxazole rings can be unstable under strongly acidic or harsh conditions. Prolonged heating with the Vilsmeier reagent can lead to decomposition pathways.

Troubleshooting Steps:

  • Stoichiometry of Vilsmeier Reagent: Use the minimum effective amount of the Vilsmeier reagent. A typical starting point is 1.5–2.0 equivalents. Avoid large excesses.

  • Temperature Control: Perform the initial addition of the isoxazole to the Vilsmeier reagent at a low temperature (0 °C) and then allow it to warm slowly. Avoid high temperatures unless necessary to initiate the reaction.

  • Protecting Groups: If formylation on the C3-aryl ring is the issue, protect the activating group (e.g., acylate a phenol or aniline) before the Vilsmeier-Haack reaction. The protecting group can be removed in a subsequent step.

Summary Troubleshooting Tables

Table 1: Side Reactions in Isoxazole Core Synthesis

Observed Problem Probable Cause Recommended Solution(s)
Low yield, major byproductNitrile oxide dimerization (Furoxan formation)Slow addition of activating agent; Use 1.2-1.5 eq. of alkyne.
Mixture of regioisomersPoor electronic/steric differentiation in the alkyneUse an alkyne with stronger electronic bias; Lower reaction temperature.
Unreacted starting materialsInefficient nitrile oxide generationVerify quality/activity of oxidant/base; Ensure anhydrous conditions if required.

Table 2: Side Reactions in Vilsmeier-Haack Formylation

Observed Problem Probable Cause Recommended Solution(s)
No or low conversionDeactivated isoxazole ring; Poor reagent qualityUse fresh/anhydrous reagents; Increase temperature cautiously; Consider lithiation-formylation route.
Complex product mixtureOver-reaction (di-formylation); ChlorinationUse minimal excess of Vilsmeier reagent (1.5-2.0 eq.); Control temperature; Protect activating groups on the aryl ring.
Product degradation (dark color)Ring instability under reaction conditionsReduce reaction time and temperature; Ensure rapid and complete hydrolysis during workup.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-5-methylisoxazole

(Adapted from methods utilizing in-situ generated nitrile oxides)[5]

  • To a solution of the aryl aldoxime (1.0 eq.) and propyne (or a suitable terminal alkyne, 1.5 eq.) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a solution of N-Chlorosuccinimide (NCS) (1.1 eq.) in the same solvent dropwise over 1 hour at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the aldoxime is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-methylisoxazole.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation at C5

(Adapted from standard Vilsmeier-Haack conditions)[9][12]

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq.) and cool to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring. A white solid may form. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the 3-aryl-isoxazole (1.0 eq.) in anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane) dropwise to the cold Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the iminium intermediate.

  • Stir the resulting mixture vigorously for 1-2 hours until hydrolysis is complete.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude aldehyde by flash column chromatography or recrystallization.

Workflow & Mechanistic Diagrams

// Nodes Start [label="Aryl Aldehyde +\nHydroxylamine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aldoxime [label="Aryl Aldoxime"]; Alkyne [label="Terminal Alkyne", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cycloaddition [label="Stage 1:\n1,3-Dipolar Cycloaddition", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Isoxazole [label="3-Aryl-Isoxazole"]; Formylation [label="Stage 2:\nVilsmeier-Haack Formylation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-Aryl-Isoxazole-5-Carbaldehyde", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Side Reaction Nodes SideReaction1 [label="Problem Checkpoint:\n- Furoxan Formation\n- Regioisomers", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideReaction2 [label="Problem Checkpoint:\n- No Reaction\n- Over-reaction\n- Degradation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Aldoxime; Aldoxime -> Cycloaddition; Alkyne -> Cycloaddition; Cycloaddition -> SideReaction1 [style=dashed, color="#EA4335"]; SideReaction1 -> Isoxazole [label="Purified Intermediate"]; Isoxazole -> Formylation; Formylation -> SideReaction2 [style=dashed, color="#EA4335"]; SideReaction2 -> Product [label="Final Product"]; } caption: "Synthetic workflow with troubleshooting checkpoints."

References

Overcoming solubility issues with 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support center for 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related challenges with this compound in their experimental workflows. As a lipophilic molecule, indicated by its structural features (multiple aromatic rings) and similarity to compounds with a calculated LogP greater than 2, its poor aqueous solubility is a common yet surmountable hurdle.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Basics - Stock Solution Preparation

Q1: I'm starting a new project with this compound. What is the best solvent for my primary stock solution?

A1: For initial stock solution preparation of a hydrophobic compound like this compound, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[3][4]

  • Rationale: DMSO is a powerful, aprotic, and highly polar solvent capable of dissolving a wide range of organic molecules that are poorly soluble in water.[4][5] Most compound libraries are stored in DMSO for this reason.[6]

  • Protocol:

    • Use a high-quality, anhydrous grade of DMSO to prevent the introduction of water, which can lower the solubility of the compound over time, especially during freeze-thaw cycles.[7]

    • Prepare a high-concentration stock, typically in the range of 10-30 mM.[4] This allows for minimal volumes of DMSO to be added to your final assay, reducing solvent-induced artifacts.[6]

    • Ensure complete dissolution. If necessary, gentle warming (to 37°C) and vortexing or sonication can be used.[8] Visually inspect the solution against a light source to ensure no solid particulates are visible.

  • Best Practices:

    • Always use high-quality measuring instruments, like analytical balances and volumetric flasks, for accuracy.[9][10]

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation as DMSO absorbs atmospheric moisture.[7][11]

Q2: I prepared a 10 mM stock in DMSO, but when I dilute it into my aqueous cell culture medium, it immediately turns cloudy. What's happening and how do I fix it?

A2: This phenomenon is known as "crashing out" or precipitation upon dilution. It's a very common issue with hydrophobic compounds.[8][12]

  • Causality: The compound is soluble in 100% DMSO, but when you introduce this solution into an aqueous environment (like PBS or cell culture medium), the solvent polarity changes dramatically. The compound is no longer soluble in the resulting low-percentage DMSO/water mixture and precipitates out of solution.[13]

  • Troubleshooting Workflow:

start Precipitation Observed (Cloudy Solution) check_conc Is final compound concentration too high? start->check_conc improve_dilution Optimize Dilution Technique check_conc->improve_dilution No success Clear Solution: Proceed with Assay check_conc->success Yes (Lower Concentration) add_serum Add to Serum-Containing Medium First improve_dilution->add_serum Still Precipitates improve_dilution->success Solved use_solubilizer Employ Advanced Solubilization Strategy add_serum->use_solubilizer Still Precipitates add_serum->success Solved use_solubilizer->success Solved

Caption: Troubleshooting workflow for compound precipitation.

  • Solutions to Try:

    • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock solution dropwise to pre-warmed (37°C) medium while vortexing or swirling gently.[13] This gradual introduction can sometimes prevent abrupt precipitation.

    • Use Serum: If your assay uses serum, dilute the compound into the serum-containing medium. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[14]

    • Intermediate Dilutions: Prepare intermediate dilutions in a mixed solvent system or directly in pre-warmed culture medium before the final dilution into the assay plate.[15]

    • Lower the Final Concentration: Your target concentration may simply be above the kinetic solubility limit of the compound in the final assay buffer.[12] Perform a serial dilution to determine the maximum concentration that remains soluble.[13]

Section 2: Advanced Solubilization Strategies

Q3: My compound is still precipitating even at my desired effective concentration. What other formulation strategies can I use?

A3: When simple dilution fails, several formulation strategies can be employed to increase the apparent solubility of the compound in your aqueous assay buffer.[16][17] The choice depends on the assay type (biochemical vs. cell-based) and the properties of the compound.

StrategyMechanism of ActionBest ForConsiderations
Co-solvents Using water-miscible organic solvents (e.g., ethanol, PEG) in addition to DMSO to create a more favorable solvent environment.[18]Biochemical assaysMust test for solvent effects on enzyme activity. Final concentration in cell-based assays must be very low to avoid toxicity.[3]
pH Adjustment For ionizable compounds, adjusting the buffer pH can increase the proportion of the more soluble, ionized form.Biochemical assaysThe compound must have an ionizable group (pKa). Not suitable for cell-based assays where pH must be maintained physiologically (~7.4).[3]
Surfactants Non-ionic detergents (e.g., Tween-20, Triton X-100) form micelles that encapsulate the hydrophobic compound, increasing its solubility.[18]Biochemical assaysUse concentrations above the critical micelle concentration (CMC). Not suitable for cell-based assays as detergents can disrupt cell membranes.[14]
Cyclodextrins Cyclic oligosaccharides form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[19][20]Cell-based and in vivo assaysGenerally biocompatible and well-tolerated. Can significantly increase solubility.[19][21]

Q4: I'm interested in using cyclodextrins for my cell-based assay. How do they work and how do I use them?

A4: Cyclodextrins are an excellent choice for cell-based assays because they are generally benign vehicles that can enhance solubility without the toxicity associated with high concentrations of organic solvents or detergents.[19]

  • Mechanism of Action: Cyclodextrins are torus-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic compound, or "guest," is encapsulated within the non-polar interior cavity, forming a water-soluble "guest-host" complex. This complex can then be readily diluted in aqueous media.[20][21]

cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State Compound Hydrophobic Compound (Insoluble) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Forms Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Protocol for Preparing a Cyclodextrin Inclusion Complex:

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[21]

    • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 45% w/v in water or PBS).

    • Add Compound: Add the solid this compound powder directly to the cyclodextrin solution. Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent (like ethanol), add it to the cyclodextrin solution, and then remove the organic solvent via evaporation or lyophilization.

    • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

    • Sterilize and Use: Filter-sterilize the resulting clear solution. This is now your aqueous stock solution, which can be diluted directly into your cell culture medium.

Section 3: Assay Best Practices & Controls

Q5: What is the maximum concentration of DMSO my cells can tolerate, and what controls are necessary?

A5: This is a critical question, as excessive DMSO can cause cytotoxicity or induce unintended biological effects, confounding your results.[5][22]

  • DMSO Tolerance: The tolerance to DMSO is highly cell-line specific.[23]

    • A universally safe starting point is to keep the final concentration at or below 0.1% (v/v) .[23]

    • Many robust cell lines can tolerate up to 0.5%, but this should be experimentally verified.[11][15]

    • Concentrations of 1% or higher can significantly inhibit cell proliferation and should generally be avoided unless proven safe for your specific cells and assay duration.[22][24]

  • Mandatory Controls:

    • Vehicle Control: This is the most important control. Every plate should include wells that are treated with the same final concentration of the solvent (e.g., 0.1% DMSO in media) but without the compound. This allows you to subtract any effects of the solvent itself.[3]

    • Untreated Control: Cells treated with media alone, with no solvent or compound.

    • Positive Control: A known activator or inhibitor for your pathway of interest to ensure the assay is working correctly.

Q6: My compound seems to lose its effect in a long-term (48-72 hour) experiment. What could be the cause?

A6: Loss of activity over time can be due to several factors, often related to the compound's stability or solubility in the complex environment of cell culture.

  • Potential Causes & Solutions:

    • Compound Degradation: The compound may be chemically unstable in the culture medium at 37°C.

      • Solution: Assess the compound's stability by incubating it in complete medium over the time course of your experiment and analyzing its concentration at different time points using LC-MS.[15] If it degrades, you may need to replenish the medium with fresh compound periodically.

    • Metabolism by Cells: The cells themselves may be metabolizing the compound into an inactive form.

      • Solution: This is a more complex issue, but it is a real biological effect. Analyzing the medium for metabolites via LC-MS can confirm this.

    • Slow Precipitation: The compound might be slowly precipitating out of solution over time, reducing its effective concentration. This can be exacerbated by interactions with media components or temperature fluctuations.[13][15]

      • Solution: Visually inspect the wells under a microscope at different time points for signs of precipitation (crystals, amorphous aggregates). Using a solubilizing agent like cyclodextrin can often improve long-term stability in solution.[19]

    • Adsorption to Plasticware: Highly lipophilic compounds can adsorb to the plastic surfaces of microplates, depleting the amount of compound available to the cells.

      • Solution: Consider using low-binding plates. Including a small amount of a non-ionic surfactant (for biochemical assays) or serum albumin (for cell-based assays) can help reduce non-specific binding.

By systematically addressing these potential issues, you can successfully navigate the solubility challenges posed by this compound and generate high-quality, reliable data in your biological assays.

References

Stability testing of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for designing and troubleshooting stability studies for this specific molecule. Our approach is rooted in scientific principles and regulatory expectations to ensure the integrity and robustness of your findings.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its two key functional groups: the isoxazole ring and the carbaldehyde group.

  • Isoxazole Ring: The isoxazole ring is susceptible to cleavage, particularly under basic conditions, which can lead to the formation of various degradation products.[1][2] This is a critical degradation pathway to monitor. Thermal stress can also induce cleavage of the isoxazole ring.[3]

  • Carbaldehyde Group: Aldehydes are prone to oxidation, which can result in the corresponding carboxylic acid. This functional group can also participate in other reactions, such as polymerization or condensation, especially under stressed conditions.

  • Photostability: The aromatic nature of the compound, coupled with the presence of the isoxazole ring, suggests a potential for photodegradation. The isoxazole ring, in particular, can undergo photochemical rearrangement upon exposure to UV light.[4]

Q2: What are the initial steps I should take before initiating a formal stability study?

A2: Before commencing a formal stability study in line with ICH guidelines, it is crucial to perform forced degradation (stress testing) studies.[5][6][7] These studies are designed to intentionally degrade the sample under more severe conditions than those used in accelerated stability testing.[6][7] The primary objectives of forced degradation are:

  • To identify potential degradation products: This will help in understanding the degradation pathways.[5][7]

  • To develop and validate a stability-indicating analytical method: The method must be able to separate and quantify the intact drug substance from its degradation products.[5][8]

  • To understand the intrinsic stability of the molecule: This helps in designing a robust formulation and determining appropriate storage conditions.[7]

Q3: What conditions should I use for forced degradation studies?

A3: A comprehensive forced degradation study should expose this compound to the following conditions as recommended by ICH guidelines:[7][9]

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). Expect significant degradation here due to the isoxazole ring's sensitivity to base.[1]

  • Oxidation: 3% H₂O₂ at room temperature. The aldehyde group is a likely target for oxidation.

  • Thermal Degradation: Dry heat at a temperature higher than that for accelerated testing (e.g., 70-80°C).[10]

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12][13] A dark control should be included to differentiate between thermal and photodegradation.[11][14]

The goal is to achieve 10-30% degradation of the drug substance.[10]

Troubleshooting Guides

Issue 1: My stability-indicating HPLC method shows poor resolution between the parent peak and a degradant peak.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If using methanol, try acetonitrile, or vice-versa. Acetonitrile often provides sharper peaks and different selectivity.

    • Adjust pH: The ionization state of your molecule and its degradants can significantly impact retention and selectivity. Experiment with a range of pH values for the aqueous portion of your mobile phase, especially if any degradants are acidic or basic.

    • Modify Buffer Concentration: Varying the buffer concentration can influence peak shape and retention.

  • Alter Stationary Phase:

    • If you are using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, to achieve a different separation mechanism.

  • Adjust Temperature:

    • Increasing the column temperature can improve peak shape and reduce viscosity, but it may also affect selectivity. A systematic study of temperature effects (e.g., 25°C, 30°C, 35°C, 40°C) is recommended.

  • Gradient Optimization:

    • If using a gradient method, adjust the slope of the gradient. A shallower gradient can often improve the resolution of closely eluting peaks.

Issue 2: I am observing significant degradation under all forced degradation conditions, making it difficult to identify the primary degradation pathway.

Troubleshooting Steps:

  • Reduce the Severity of Stress Conditions: The goal is controlled degradation, not complete destruction of the molecule.

    • Lower the Temperature: If you are using 60°C, try 40°C or even room temperature for a longer duration.

    • Decrease the Concentration of Stressor: Use 0.01 M HCl/NaOH instead of 0.1 M, or 0.3% H₂O₂ instead of 3%.

    • Shorten the Exposure Time: Take time points at earlier intervals (e.g., 1, 2, 4, 8 hours) to capture the initial degradation products before they degrade further.

  • Isolate Individual Stressors: Ensure that you are only applying one stressor at a time. For example, when performing hydrolytic studies at elevated temperatures, make sure you have a separate thermal degradation study at the same temperature to differentiate between hydrolytic and thermal degradation.

Issue 3: I am not seeing any degradation under photostability testing.

Troubleshooting Steps:

  • Confirm Light Exposure:

    • Ensure your photostability chamber is calibrated and providing the ICH-recommended light exposure (1.2 million lux hours and 200 watt hours/m²).[11][12][13]

    • Use a validated chemical actinometric system to confirm the light exposure.[11][15]

  • Test in Solution: The solid state can sometimes be more stable. If you have only tested the solid material, dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and expose the solution to the light source. Photodegradation is often more pronounced in solution.[12]

  • Use a Transparent Container: Ensure the container holding the sample is transparent to the relevant wavelengths of light and is chemically inert.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Take samples at 0, 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take samples at 0, 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Take samples at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place the solid drug substance in an oven at 80°C. Sample at 1, 3, and 7 days. Also, prepare a solution of the drug substance and keep it at 80°C, sampling at the same time points as the hydrolytic studies.

    • Photostability: Expose the solid drug substance and a solution of the drug substance to a calibrated photostability chamber. Include a dark control wrapped in aluminum foil.[14]

  • Sample Analysis: Before analysis by a stability-indicating HPLC method, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration.

Protocol 2: Formal Stability Study (as per ICH Q1A)
  • Batch Selection: Use at least three primary batches of the drug substance.[9][16]

  • Container Closure System: Store the samples in the proposed container closure system for marketing.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Intermediate: 0, 6, 9, and 12 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: Appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)
0.1 M HCl, 60°C24 hours92.53.11.87.5
0.1 M NaOH, RT8 hours85.28.92.514.8
3% H₂O₂, RT24 hours90.15.4 (as Carboxylic Acid)Not Detected9.9
Thermal, 80°C7 days95.81.50.94.2
Photostability1.2 M lux-hr, 200 W-hr/m²98.10.8Not Detected1.9

Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Formal Stability Study (ICH Guidelines) cluster_2 Phase 3: Data Evaluation & Reporting A Develop Stability-Indicating Analytical Method B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Identify Degradation Products & Pathways B->C D Select ≥3 Batches of Drug Substance C->D Method Validated E Store at Long-Term, Intermediate, & Accelerated Conditions D->E F Test at Specified Time Points E->F G Evaluate Data Against Acceptance Criteria F->G H Establish Re-test Period or Shelf Life G->H I Define Storage Conditions G->I

Caption: Workflow for Stability Testing.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Base-Catalyzed) cluster_oxidation Oxidation cluster_photo Photodegradation Parent 3-(3,4-dimethyl-phenyl)- isoxazole-5-carbaldehyde Hydrolysis_Product Ring-Opened Product (e.g., β-ketonitrile) Parent->Hydrolysis_Product OH⁻ Oxidation_Product 3-(3,4-dimethyl-phenyl)- isoxazole-5-carboxylic acid Parent->Oxidation_Product [O] Photo_Product Rearrangement Products (e.g., Oxazole derivative) Parent->Photo_Product

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of isoxazole synthesis. Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous commercial drugs due to their versatile biological activities.[1][2]

This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, address common challenges, and provide actionable protocols to optimize your synthetic outcomes.

The two most prevalent and versatile strategies for constructing the isoxazole ring are the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][3][4] Our guide will focus heavily on these key methodologies.

Section 1: Troubleshooting Low Reaction Yields

Low or inconsistent yields are among the most frequent challenges in isoxazole synthesis. The underlying causes often trace back to the stability of intermediates and the specificity of the reaction conditions.

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the most common causes and how can I address them?

A1: Low yields in this cornerstone reaction typically stem from one of three issues: inefficient generation of the nitrile oxide, rapid decomposition or dimerization of the nitrile oxide intermediate, or suboptimal reaction conditions that fail to promote the desired cycloaddition.[3][5]

  • Inefficient Nitrile Oxide Generation: The nitrile oxide is almost always generated in situ. If this step is slow or incomplete, the concentration of the dipole remains too low for an effective reaction. Ensure your precursor (e.g., hydroximoyl chloride, aldoxime) is pure and the chosen base or oxidant is appropriate and active.[3][6]

  • Nitrile Oxide Dimerization: This is the most common side reaction. Nitrile oxides can rapidly dimerize to form stable furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or elevated temperatures.[5] This parasitic reaction directly consumes your intermediate, decimating the yield. The key is to generate the nitrile oxide slowly in the presence of a reactive alkyne to ensure it reacts in the desired cycloaddition before it can dimerize.[3][6]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and concentration must be finely tuned. An unsuitable solvent may not adequately solubilize reactants, while excessively high temperatures can accelerate dimerization and decomposition.[3]

Q2: How can I optimize the in situ generation of the nitrile oxide intermediate?

A2: The efficient generation of the nitrile oxide is critical. The choice of precursor and the method of generation are interdependent.

  • From Hydroximoyl Chlorides: This is a classic method involving dehydrohalogenation with a non-nucleophilic organic base.[6]

    • Base Selection: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common choices.[3] The base should be strong enough to deprotonate but not nucleophilic enough to react with the precursor or product.

    • Troubleshooting: If yields are low, ensure the base is dry and freshly distilled. Consider adding the base slowly to the mixture of the hydroximoyl chloride and the alkyne to keep the instantaneous concentration of the nitrile oxide low, thus favoring cycloaddition over dimerization.[3]

  • From Aldoximes: This approach involves the oxidation of an aldoxime.

    • Oxidant Choice: A variety of oxidants are effective, including N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents.[5][6]

    • Green Chemistry Approaches: For more environmentally benign syntheses, consider systems like NaCl/Oxone, which have shown excellent yields across a broad range of substrates.[5]

Q3: My condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine is inefficient. What factors should I investigate?

A3: The condensation pathway is highly sensitive to the reaction's pH.[7][8] The mechanism involves the initial formation of an imine with one carbonyl, followed by an intramolecular attack from the hydroxyl group onto the second carbonyl and subsequent dehydration to form the aromatic ring.[9]

  • pH is Critical: The pH of the reaction medium is a key factor that determines the regioselectivity and overall success.[8] Acidic conditions often favor the formation of 3,5-disubstituted isoxazoles.[7] In contrast, neutral or basic conditions can sometimes lead to different isomers or side products.[7] A systematic screening of pH is recommended, starting with mildly acidic conditions (e.g., using acetic acid as a solvent or co-solvent).

  • Solvent and Temperature: Ethanol is a common solvent for this reaction.[4] Refluxing is often required to drive the dehydration step to completion.[4] If you observe incomplete conversion, ensure the temperature is adequate and the reaction time is sufficient (monitor by TLC).

Section 2: Addressing Poor Regioselectivity

Q4: I am observing a mixture of regioisomers in my 1,3-dipolar cycloaddition. How can I improve regioselectivity?

A4: The formation of regioisomers (e.g., 3,4- vs. 3,5-disubstituted isoxazoles) is a common challenge governed by the interplay of steric and electronic factors of both the nitrile oxide and the alkyne dipolarophile.[3]

  • Electronic Effects: Generally, the reaction is controlled by the alignment of the frontier molecular orbitals (HOMO of one reactant with the LUMO of the other). The electronic nature of the substituents dictates the orbital coefficients and thus the preferred orientation.

  • Steric Hindrance: Bulky substituents on either reactant can sterically disfavor one regioisomeric transition state over the other, providing a powerful tool for directing the outcome.

  • Catalysis: Copper(I)-catalyzed cycloadditions, analogous to the well-known "click chemistry," often provide excellent regioselectivity, typically yielding 3,5-disubstituted isoxazoles.[8] This is a highly reliable method for controlling regiochemistry.

  • Solvent Polarity: The polarity of the solvent can influence the transition state energies and may have a modest effect on the regioisomeric ratio.[3][10] It is a valuable parameter to screen during optimization.

Below is a summary of parameters that influence the outcome of 1,3-dipolar cycloadditions.

ParameterInfluence on ReactionOptimization Strategy
Temperature Affects reaction rate vs. side reactions. Higher temps can favor nitrile oxide dimerization.[3]Start at room temperature. If the reaction is slow, gently heat. For unstable nitrile oxides, consider sub-ambient temperatures.
Solvent Impacts solubility, reaction rate, and can influence regioselectivity.[3][10]Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN).
Base (for hydroximoyl chlorides) Crucial for in situ generation of nitrile oxide. Must be non-nucleophilic.Use triethylamine or DIPEA. Ensure it is dry and pure. Slow addition is often beneficial.[3]
Catalyst (e.g., Cu(I)) Can dramatically improve reaction rate and control regioselectivity.[8]For terminal alkynes, a Cu(I) catalyst (e.g., CuI, CuSO₄/Sodium Ascorbate) is highly recommended for regiocontrol.
Concentration High concentration of nitrile oxide precursor can increase dimerization.[3]Use a slight excess of the alkyne and consider slow addition of the nitrile oxide precursor to maintain its low concentration.

Section 3: Managing Side Products and Impurities

Q5: What is the most common side product in 1,3-dipolar cycloadditions and how can it be minimized?

A5: As previously mentioned, the dimerization of the nitrile oxide intermediate to form a furoxan is by far the most prevalent side reaction.[3][5] This occurs when the nitrile oxide molecule reacts with another of its kind instead of with the intended alkyne dipolarophile.

Minimization Strategies:

  • Slow Addition: The most effective technique is to generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow, dropwise addition of the base (e.g., Et₃N) to a solution of the hydroximoyl chloride and the alkyne. This ensures the concentration of the reactive nitrile oxide remains low at all times.[3]

  • Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the alkyne. This increases the probability that a newly formed nitrile oxide molecule will encounter an alkyne before it encounters another nitrile oxide.[3]

  • Temperature Control: Lowering the reaction temperature can slow the rate of dimerization more than it slows the desired cycloaddition, thus improving the product-to-byproduct ratio.[3]

Reaction Pathways Fig. 1: Competing Reaction Pathways Precursor Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride) NO Nitrile Oxide (Reactive Intermediate) Precursor->NO + Base / Oxidant Isoxazole Desired Isoxazole Product NO->Isoxazole + Alkyne (Desired Cycloaddition) Furoxan Furoxan Side Product (Dimer) NO->Furoxan + Another Nitrile Oxide (Undesired Dimerization) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Competing pathways for the in situ generated nitrile oxide.

Q6: My final product is difficult to purify. What are some common impurities and effective purification strategies?

A6: Purification can be complicated by the presence of unreacted starting materials, furoxan dimers, and regioisomers.

  • Furoxan Impurities: Furoxans are often non-polar and can co-elute with the desired isoxazole product during column chromatography. Careful selection of the eluent system is required. Sometimes, recrystallization is more effective at removing this impurity than chromatography.

  • Regioisomers: Separating regioisomers can be exceptionally challenging. The best strategy is to optimize the reaction for high regioselectivity beforehand. If separation is necessary, high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be effective.

  • Aqueous Work-up: For certain isoxazole derivatives, a simple work-up procedure involving precipitation in water and collection by suction filtration can yield a highly pure product without the need for chromatography.[11][12] This is particularly effective for syntheses starting from 3-(dimethylamino)-1-arylprop-2-en-1-ones.[11]

Section 4: Advanced Optimization & Methodologies

Q7: What are the benefits of using non-conventional energy sources like microwave or ultrasound irradiation for isoxazole synthesis?

A7: Microwave and ultrasound irradiation are powerful tools in modern organic synthesis that offer significant advantages over conventional heating.[10]

  • Reduced Reaction Times: These techniques can dramatically accelerate reaction rates, reducing times from many hours to mere minutes.[10][13]

  • Increased Yields & Purity: The rapid and uniform heating provided by microwaves can minimize the formation of thermal decomposition products and side reactions, often leading to higher yields and cleaner product profiles.[10][14]

  • Green Chemistry: Both methods are highly energy-efficient. Ultrasound, in particular, can promote reactions in greener solvents like water or even under solvent-free conditions, aligning with the principles of sustainable chemistry.[13][15]

  • Enhanced Regioselectivity: In some cases, these energy sources have been reported to improve the regioselectivity of cycloaddition reactions.[10]

Experimental Protocols & Troubleshooting Workflow

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is based on the highly reliable copper-catalyzed cycloaddition of a terminal alkyne with an in situ generated nitrile oxide.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq.), the hydroximoyl chloride (1.1 eq.), and Copper(I) Iodide (CuI, 0.05 eq.).

  • Solvent: Add a suitable solvent (e.g., CH₂Cl₂ or THF) to dissolve the reactants.

  • Base Addition: Begin stirring the solution at room temperature. Slowly add triethylamine (Et₃N, 1.2 eq.) dropwise over 20-30 minutes using a syringe pump. The slow addition is crucial to minimize furoxan formation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne has been consumed. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Troubleshooting Workflow Diagram

Troubleshooting Workflow Fig. 2: Troubleshooting Low Yield in Isoxazole Synthesis Start Low Yield Observed CheckPurity 1. Check Purity of Starting Materials (SMs) Start->CheckPurity ImpureSM Purify SMs (Distill, Recrystallize) CheckPurity->ImpureSM Impure PureSM 2. Analyze Side Products (TLC, LC-MS) CheckPurity->PureSM Pure ImpureSM->CheckPurity Dimer Furoxan Dimer Detected? PureSM->Dimer OptimizeAddition Optimize: - Slow addition of base - Use excess alkyne - Lower temperature Dimer->OptimizeAddition Yes NoDimer No Dimer, SMs Remain? Dimer->NoDimer No Success Yield Improved OptimizeAddition->Success OptimizeConditions Optimize: - Screen solvents - Increase temperature/time - Check base/oxidant activity NoDimer->OptimizeConditions Yes Decomposition Decomposition Observed? NoDimer->Decomposition No OptimizeConditions->Success Decomposition->Success No MilderConditions Use Milder Conditions: - Lower temperature - Milder base/oxidant Decomposition->MilderConditions Yes MilderConditions->Success

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

Technical Support Center: A Researcher's Guide to Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of heterocyclic synthesis. The isoxazole core, a privileged scaffold in medicinal chemistry, is a common target, yet its synthesis can present unique challenges.[1] This guide is structured to address the most common issues encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the isoxazole ring?

A1: The two most robust and widely adopted methods are:

  • 1,3-Dipolar Cycloaddition: This is the most versatile method, involving the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene.[2][3] The power of this method lies in its modularity, allowing for diverse substitutions by varying the two components.

  • Condensation of 1,3-Dicarbonyl Compounds: This classic approach involves reacting a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[4] It's a straightforward and often high-yielding method for producing specific substitution patterns.

Other notable methods include the cycloisomerization of α,β-acetylenic oximes and various multi-component reactions that offer high efficiency.[5][6]

Q2: Why is the 1,3-dipolar cycloaddition often preferred in drug discovery projects?

A2: This preference stems from its "click chemistry" characteristics, especially when catalyzed.[7][8] The reaction is typically high-yielding, proceeds under mild conditions, tolerates a wide range of functional groups, and, particularly with copper(I) catalysis, offers excellent regioselectivity.[1][5] This allows for the rapid synthesis of diverse compound libraries, which is essential for screening and lead optimization.

Q3: What role do catalysts play in isoxazole synthesis?

A3: Catalysts are pivotal for controlling reaction outcomes. In 1,3-dipolar cycloadditions, copper(I) catalysts are frequently used to accelerate the reaction and enforce high regioselectivity, typically yielding the 3,5-disubstituted isoxazole.[5][8] Other metals, like palladium or gold, can be used in different synthetic routes, such as cascade annulations or cycloisomerizations.[5] Metal-free approaches are also gaining prominence to improve the green profile of the synthesis.[9][10]

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Problem 1: Low or No Yield in 1,3-Dipolar Cycloaddition Reactions

Q: My cycloaddition reaction is yielding very little or no desired isoxazole. What is the primary cause, and how can I fix it?

A: This is the most common issue, and it almost always points to a problem with the nitrile oxide intermediate. Nitrile oxides are high-energy, transient species. If not immediately trapped by the dipolarophile (your alkyne), they rapidly undergo self-condensation to form a stable furoxan (1,2,5-oxadiazole-2-oxide) dimer.[11][12][13] This dimerization is your primary yield-sinking side reaction.

Causality & Solution Workflow:

The core principle is to ensure the nitrile oxide is generated slowly and consumed instantly. You must maintain a low, steady-state concentration of the nitrile oxide in the presence of a high concentration of the alkyne.

  • Inefficient In Situ Generation: The nitrile oxide must be generated in situ (in the reaction mixture). The two main precursor routes are the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides.[14]

    • Solution: If using an aldoxime, ensure your oxidant is effective. Common choices include N-Chlorosuccinimide (NCS), Chloramine-T, or a greener system like NaCl/Oxone.[11] Hypervalent iodine reagents are also highly effective and lead to rapid nitrile oxide formation.[15] If using a hydroximoyl chloride, ensure your base is non-nucleophilic (e.g., triethylamine) to avoid side reactions with the precursor.

  • Stoichiometry and Addition Rate: How you add your reagents matters.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the alkyne to ensure a nitrile oxide molecule is more likely to find an alkyne than another nitrile oxide.[12] If possible, set up the reaction where the nitrile oxide precursor (e.g., the hydroximoyl chloride) is added slowly via syringe pump to the solution containing the alkyne and base. This prevents a buildup of the unstable intermediate.

Troubleshooting Decision Tree for Low Yield

G start Low/No Isoxazole Yield check_intermediate Is the Nitrile Oxide Intermediate stable? start->check_intermediate dimerization High Probability of Dimerization (Furoxan Formation) check_intermediate->dimerization No, it's transient generation_method Review In Situ Generation Method dimerization->generation_method stoichiometry Adjust Stoichiometry & Addition dimerization->stoichiometry oxidant Test Alternative Oxidants (NCS, Oxone, PIDA) generation_method->oxidant For Aldoxime Route base Use Non-Nucleophilic Base (e.g., Et3N) generation_method->base For Hydroximoyl Chloride Route slow_addition Slowly add precursor to alkyne solution stoichiometry->slow_addition excess_alkyne Use 1.2-1.5 eq. of Alkyne stoichiometry->excess_alkyne success Yield Improved oxidant->success base->success slow_addition->success excess_alkyne->success

Caption: Troubleshooting workflow for low isoxazole yield.

Problem 2: Formation of Regioisomeric Mixtures

Q: I am getting a mixture of 3,4- and 3,5-disubstituted isoxazoles that are difficult to separate. How can I improve regioselectivity?

A: Regioselectivity in Huisgen cycloadditions is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the nitrile oxide and the alkyne.[3][7] Generally, the reaction between a terminal alkyne and a nitrile oxide favors the 3,5-disubstituted product due to both electronic and steric factors.[16] However, this can change with different substitution patterns or reaction conditions, leading to isomeric mixtures.[9][17]

Controlling Regioselectivity:

  • Catalyst Control: This is the most powerful tool. Copper(I)-catalyzed cycloadditions almost exclusively yield the 3,5-disubstituted regioisomer.[5] The mechanism proceeds through a copper-acetylide intermediate, which fundamentally alters the reaction pathway compared to the uncatalyzed thermal reaction.[8]

  • Solvent and Temperature: Reaction parameters can influence the transition state energies for the two possible regioisomeric pathways.[12]

    • Solution: Systematically screen solvents of varying polarity. For temperature, start at room temperature and adjust. Note that higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the less-favored pathway.[12]

  • Substituent Effects: The electronic nature of your substituents plays a key role. Electron-withdrawing groups on the alkyne can alter the regiochemical outcome.

    • Solution: While you often cannot change your core structure, you can sometimes use a synthetic equivalent. For example, vinylphosphonates bearing a leaving group have been used to direct the reaction towards the 3,4-disubstituted product.[18]

Table 1: Factors Influencing Regioselectivity

FactorTo Favor 3,5-DisubstitutionTo Favor 3,4-DisubstitutionRationale
Catalysis Use Cu(I) catalyst (e.g., CuI, CuSO₄/Ascorbate)Often requires specific directing groups or intramolecular reactionsCu(I) catalysis proceeds via a distinct, highly regioselective mechanism.[5][8]
Alkyne Terminal AlkynesInternal Alkynes or those with directing groupsSteric hindrance and electronic bias of terminal alkynes strongly favor the 3,5-isomer.[16]
Temperature Lower temperatures (e.g., 0°C to RT)Varies; may require optimizationLower kinetic energy favors the pathway with the lowest activation energy.[12]
Problem 3: Difficulty with Reaction Monitoring and Purification

Q: My reaction seems complete by TLC, but purification by column chromatography is messy, with overlapping spots and poor recovery. What's going on?

A: This issue often arises from either incomplete reaction, decomposition of the product on silica gel, or the presence of hard-to-separate byproducts like the furoxan dimer.

Workflow for Clean Reactions and Purification:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) judiciously.[19]

    • Expert Tip: Co-spot your reaction mixture with your starting materials. A clean reaction should show the consumption of the limiting reagent and the appearance of a single, new product spot. If you see a smear or multiple close-running spots, it could indicate side-product formation or decomposition.

  • Work-up Procedure: Before chromatography, perform a simple aqueous work-up.

    • Protocol: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and then brine to remove inorganic salts (from oxidants or bases). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification Strategy:

    • Byproduct Analysis: The furoxan dimer is often less polar than the desired isoxazole. If you suspect its formation, try a less polar eluent system for your column chromatography to elute it first.

    • Silica Gel Acidity: Isoxazoles, being basic heterocycles, can sometimes streak or decompose on standard silica gel. If you observe this, try neutralizing your silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (~0.5-1%).

    • Alternative Purification: If chromatography fails, consider recrystallization.[6] This can be highly effective for separating isomers or removing impurities if your product is crystalline.

Validated Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol details a highly regioselective synthesis via the in situ generation of a nitrile oxide from an aldoxime, adapted from Hansen et al. (2005).[5]

Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Aldoxime Aldoxime Add Add Aldoxime & Oxidant Aldoxime->Add Alkyne Alkyne Mix Dissolve Alkyne, Base, Catalyst Alkyne->Mix Base Base (e.g., Et3N) Base->Mix Oxidant Oxidant (e.g., NCS) Oxidant->Add Catalyst Cu(I) Source Catalyst->Mix Mix->Add Stir Stir at RT Add->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup Monitor->Workup Column Column Chromatography Workup->Column Product Isolate Pure Isoxazole Column->Product

Caption: General workflow for Cu(I)-catalyzed isoxazole synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask, add the terminal alkyne (1.0 eq.), CuI (0.05 eq.), and a suitable solvent (e.g., THF or CH2Cl2).

  • Add a non-nucleophilic base, such as triethylamine (1.1 eq.).

  • To this stirring suspension, add the aldoxime (1.2 eq.) followed by the portion-wise addition of N-Chlorosuccinimide (NCS) (1.2 eq.) over 10 minutes. Causality: Portion-wise addition prevents a rapid exotherm and controls the rate of nitrile oxide generation.

  • Allow the reaction to stir at room temperature. Monitor the consumption of the alkyne by TLC (typically 2-6 hours).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove copper salts.

  • Wash the filtrate with saturated aqueous NH4Cl, then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Synthesis via Condensation of a 1,3-Diketone

This protocol is a classic, reliable method for synthesizing isoxazoles from readily available dicarbonyls.[4]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq.) to the solution.

  • Add a base, such as sodium acetate or pyridine (1.2 eq.), to liberate the free hydroxylamine. Causality: Hydroxylamine hydrochloride is a stable salt; the base is required to generate the nucleophilic free base NH2OH.

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the substrate's reactivity) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

  • Add water to the residue, which will often cause the isoxazole product to precipitate. If it oils out, extract with an organic solvent like ethyl acetate.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or another suitable solvent can be performed for further purification. If extracted, wash the organic layer, dry, and purify by chromatography.

References

How to increase the purity of synthesized isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis & Purification

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying isoxazole compounds. Isoxazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2][3] However, achieving high purity can be challenging due to side reactions, isomeric byproducts, and unreacted starting materials.

This document provides field-proven insights in a practical Q&A format, moving from frequently asked questions to in-depth troubleshooting guides. Our goal is to explain the causality behind experimental choices, empowering you to solve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in isoxazole synthesis?

A1: Impurities are highly dependent on the synthetic route. However, some common classes of byproducts include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure full conversion.[4][5]

  • Isomeric Products: In 1,3-dipolar cycloaddition reactions, the formation of regioisomers can be a significant issue.[6] Reaction temperature, solvent, and the electronic/steric properties of substituents are key factors that control regioselectivity.[7][8]

  • Nitrile Oxide Dimers (Furoxans): When generating nitrile oxides in situ for cycloadditions, they can dimerize if their concentration becomes too high or if they do not react quickly with the dipolarophile.[6] Slow addition of the nitrile oxide precursor can mitigate this.[6]

  • Byproducts from Side Reactions: Depending on the functional groups present on your precursors, various side reactions can occur. For instance, sensitive groups may require protection, and highly reactive reagents might lead to undesired transformations.[6] Careful examination of reaction byproducts by LC-MS can help identify these issues.[9]

Q2: What is the best first-pass approach to purifying a crude isoxazole product?

A2: The initial purification strategy depends on the physical state of your crude product.

  • For Solid Products: Recrystallization is often the most efficient first step. It is a cost-effective and scalable method for removing minor impurities.[4][10] Many isoxazole derivatives can be successfully recrystallized from solvents like ethanol or methanol.[1][10]

  • For Oily or Intractable Products: Flash column chromatography is the method of choice. It offers high resolving power to separate the desired product from unreacted starting materials, isomers, and other byproducts.[4][9][11][12]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice involves a trade-off between speed, scale, cost, and the nature of the impurities.

  • Choose Recrystallization when:

    • Your product is a solid with >80-90% purity.

    • The impurities have significantly different solubility profiles from your product in a given solvent.

    • You are working on a large scale where chromatography would be impractical.

  • Choose Column Chromatography when:

    • Your product is an oil or a non-crystalline solid.

    • You have a complex mixture of byproducts with similar polarities (e.g., regioisomers).

    • You need very high purity (>98%) for analytical or biological testing purposes.[13]

    • Recrystallization has failed to yield a pure product.

Q4: Can I avoid chromatographic purification altogether?

A4: Yes, in some cases. Optimizing the reaction can lead to products of high purity that may not require chromatography.[1] Techniques like "group-assisted-purification," where the product precipitates cleanly from the reaction mixture, have been developed for certain isoxazole syntheses, particularly in aqueous media.[14] This involves carefully designing the synthesis so that the desired product is insoluble in the reaction solvent upon cooling, while impurities and byproducts remain in solution. The pure product is then isolated simply by filtration.[14]

Part 2: Troubleshooting & Optimization Guides

This section addresses specific problems you may encounter during the purification of your isoxazole compounds.

Issue 1: Recrystallization Fails to Yield Pure Crystals or Results in Low Recovery
  • Problem: After attempting recrystallization, the product remains an oil ("oils out"), recovery is very low, or the purity has not improved significantly (as checked by TLC or NMR).

  • Causality & Solution: This typically occurs for one of three reasons: an unsuitable solvent system, the presence of impurities that inhibit crystallization, or cooling the solution too quickly.

    • Systematic Solvent Screening: The key to successful recrystallization is finding a solvent that dissolves your compound when hot but in which it is sparingly soluble when cold.

      • Action: Test the solubility of your crude product in a panel of common solvents (see Table 1). Place a few milligrams of your crude material in a test tube, add a small amount of solvent, and heat. A good solvent will fully dissolve the compound upon heating and show significant crystal formation upon cooling to room temperature or 0 °C.

    • Employing a Two-Solvent System: If no single solvent works, a two-solvent system is often effective. This involves dissolving the compound in a "good" solvent (in which it is very soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). The solution is then gently heated until it becomes clear again, and finally allowed to cool slowly.

      • Causality: This method finely tunes the solubility, allowing for a controlled precipitation as the solution cools, which is essential for forming a pure crystal lattice.

    • Trituration to Remove "Crystal Poison" Impurities: If your product oils out, it may be due to the presence of sticky, low-melting point impurities that prevent lattice formation.

      • Action: Before recrystallization, try triturating the crude oil. Add a solvent in which your desired product is insoluble but the impurity is soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture vigorously. The desired product should solidify, and the impurity will be washed away with the solvent. Filter the solid and then proceed with recrystallization.

SolventBoiling Point (°C)PolarityCommon Applications & Notes
Water (H₂O) 100Very HighGood for polar compounds. Often used in combination with a miscible organic solvent like ethanol.
Ethanol (EtOH) 78HighExcellent general-purpose solvent for moderately polar isoxazoles.[1][10]
Methanol (MeOH) 65HighSimilar to ethanol but with a lower boiling point; can be more effective for some compounds.[4]
Acetonitrile (MeCN) 82HighGood for compounds that are too soluble in alcohols.
Ethyl Acetate (EtOAc) 77MediumVersatile solvent, often used in a solvent system with hexanes.
Dichloromethane (DCM) 40MediumUseful for less polar compounds, but its low boiling point can make it tricky to handle.
Toluene 111LowGood for non-polar compounds; high boiling point allows for a large temperature gradient.
Hexanes/Heptane ~69Very LowTypically used as the "poor" solvent in a two-solvent system to precipitate less polar compounds.
Issue 2: Poor Separation During Column Chromatography
  • Problem: The desired isoxazole co-elutes with an impurity, resulting in mixed fractions and low yield of the pure compound.

  • Causality & Solution: Poor separation is usually due to an inappropriate mobile phase (eluent system), overloading the column, or issues with the stationary phase.

    • Optimize the Eluent System with TLC: The success of your column is predicted by your TLC.

      • Action: Find a solvent system that gives your product a Retention Factor (Rƒ) of 0.25-0.35 . The Rƒ of the impurity you want to separate should be as different as possible. An ideal separation has a ΔRƒ of at least 0.2.

      • Pro-Tip: Use a slightly less polar solvent system for the column than the one you optimized on TLC (e.g., if 30% EtOAc/Hexanes works on TLC, start your column with 20-25% EtOAc/Hexanes). This is because columns are more efficient, and this adjustment provides a better separation window.

    • Use a Gradient Elution: If you have multiple impurities with different polarities, a single isocratic (constant composition) eluent may not work.

      • Action: Start with a low-polarity mobile phase to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities on the column. This technique sharpens bands and improves resolution.

    • Check Column Loading Capacity: Overloading is a common mistake.

      • Causality: When too much material is loaded onto the column, the "bands" of each compound become too broad and overlap, making separation impossible.

      • Rule of Thumb: Use a crude material-to-silica gel ratio of at least 1:30 to 1:50 (by weight). For very difficult separations, this ratio might need to be increased to 1:100.

    • Consider an Alternative Stationary Phase: If separation on standard silica gel (SiO₂) is intractable, especially for very polar or basic compounds, consider alternatives.

      • Action: For basic isoxazoles that show significant tailing on silica, use alumina (Al₂O₃) or triethylamine-treated silica. For very polar compounds, consider reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase like water/acetonitrile or water/methanol.

Part 3: Experimental Protocols & Visualized Workflows

Protocol 1: General Procedure for Recrystallization
  • Dissolution: Place the crude solid isoxazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask gently on a hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, or another suitable analytical technique to confirm purity.[4][5]

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Optimization: As described in Issue 2, determine the optimal eluent system that provides an Rƒ of ~0.3 for your target isoxazole.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the packed column ("dry loading"). This technique results in sharper bands and better separation.

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing them under UV light or with a stain.

  • Combine & Concentrate: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified isoxazole.

Visualized Workflow 1: General Purification Strategy

This diagram outlines the decision-making process for purifying a crude isoxazole product.

G start Crude Reaction Mixture check_state Assess Physical State start->check_state solid_path Solid check_state->solid_path Solid oil_path Oil / Tarry Mass check_state->oil_path Oil recrystallize Attempt Recrystallization solid_path->recrystallize chromatography Perform Flash Column Chromatography oil_path->chromatography check_purity1 Check Purity (TLC, NMR, LC-MS) recrystallize->check_purity1 check_purity2 Check Purity (TLC, NMR, LC-MS) chromatography->check_purity2 check_purity1->chromatography <95% Pure or Oils Out pure_product Pure Isoxazole check_purity1->pure_product >95% Pure check_purity2->pure_product >95% Pure troubleshoot Troubleshoot Purification (See Guide) check_purity2->troubleshoot <95% Pure (Co-elution)

Caption: Decision workflow for initial isoxazole purification.

Visualized Workflow 2: Troubleshooting Failed Recrystallization

This diagram provides a logical path for diagnosing and solving issues when an initial recrystallization attempt is unsuccessful.

G start Recrystallization Fails check_problem Identify Primary Issue start->check_problem oils_out Product 'Oils Out' check_problem->oils_out Oiling low_recovery Very Low Recovery check_problem->low_recovery Low Yield no_purity_increase Purity Not Improved check_problem->no_purity_increase Impure sol_oils Cause: Impurities inhibiting lattice formation or low-melting eutectic. oils_out->sol_oils sol_recovery Cause: Product is too soluble in cold solvent. low_recovery->sol_recovery sol_purity Cause: Impurity has similar solubility to product. no_purity_increase->sol_purity action_oils Action: Triturate crude with non-polar solvent (Hexanes). Then re-attempt with a different solvent system. sol_oils->action_oils action_recovery Action: Re-screen for a less polar solvent or use a two-solvent system to reduce final solubility. sol_recovery->action_recovery action_purity Action: Proceed to Flash Column Chromatography for separation. sol_purity->action_purity

Caption: Troubleshooting logic for failed isoxazole recrystallization.

References

Technical Support Center: Characterization of Novel Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of novel isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the structural elucidation and purification of this important class of heterocyclic compounds. Isoxazoles are prevalent motifs in pharmacologically active agents, making their unambiguous characterization a critical step in the discovery pipeline.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the characterization of newly synthesized isoxazoles in a practical question-and-answer format.

NMR Spectroscopy Issues

Question: Why are the proton signals for my isoxazole ring overlapping or difficult to assign?

Answer: Signal overlap in the aromatic region of the ¹H NMR spectrum is a common challenge, especially with aryl-substituted isoxazoles. The isoxazole proton itself typically appears as a sharp singlet, but its chemical shift can vary significantly based on the substitution pattern.[4]

Common Causes & Solutions:

  • Insufficient Resolution: Standard 400 or 500 MHz NMR instruments may not provide adequate resolution for complex aromatic systems.[5]

    • Troubleshooting: If available, acquire the spectrum on a higher field instrument (e.g., 600 MHz or above) to improve signal dispersion.

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts.

    • Troubleshooting: Acquire spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to induce differential shifts in overlapping signals.

  • Ambiguous Assignments: 1D ¹H NMR alone is often insufficient for unambiguous assignment.

    • Protocol: A suite of 2D NMR experiments is essential for definitive structural confirmation.[6]

Experimental Protocol: Comprehensive NMR Analysis for Isoxazole Structure Elucidation [6]

  • Sample Preparation: Dissolve 5-10 mg of your purified isoxazole in 0.5-0.7 mL of a suitable deuterated solvent.

  • 1D Spectra:

    • Acquire a standard ¹H NMR spectrum to observe proton chemical shifts, coupling constants (J-values), and integrations.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations within the same spin system, helping to trace out substituent frameworks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying connectivity across quaternary carbons and the isoxazole ring itself.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity of protons, which is particularly useful for determining the relative stereochemistry of substituents.

Question: I've synthesized a 3,5-disubstituted isoxazole, but I'm unsure of the regiochemistry. How can I distinguish between the isomers?

Answer: Distinguishing between isoxazole regioisomers is a classic challenge that requires careful spectroscopic analysis.[7] While ¹H and ¹³C chemical shifts can provide clues, they are often not definitive on their own.

Key Diagnostic Techniques:

  • HMBC NMR: This is arguably the most powerful NMR technique for this purpose. Look for long-range correlations between the protons on the substituents and the carbons of the isoxazole ring. For example, in a 3-aryl-5-methyl isoxazole, you would expect to see an HMBC correlation from the methyl protons to C5 and C4 of the isoxazole ring, while the aromatic protons of the 3-substituent would show correlations to C3 and C4.

  • ¹³C{¹⁴N} Solid-State NMR: For particularly challenging cases, advanced solid-state NMR techniques can be employed. An "attached nitrogen test" using ¹³C{¹⁴N} RESPDOR experiments can differentiate isomers based on the number of carbons directly bonded to nitrogen.[8][9] An isoxazole will show only one ¹³C NMR signal with a C-N bond.[8]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous proof of the molecular structure, including the regiochemistry.[10][11]

Mass Spectrometry Challenges

Question: My mass spectrum shows unexpected fragments. What are the common fragmentation pathways for isoxazoles?

Answer: Isoxazoles exhibit characteristic fragmentation patterns in mass spectrometry, often initiated by the cleavage of the weak N-O bond.[1] Understanding these pathways is key to interpreting your spectra correctly.

Prominent Fragmentation Pathways: [12][13]

  • N-O Bond Cleavage: This is often the initial and most facile fragmentation step.

  • Loss of RCN: Following N-O bond cleavage, the ring can rearrange and lose a nitrile species corresponding to one of the substituents.

  • Loss of Substituents: Direct loss of substituents from the ring can also occur.

  • Ring Rearrangement: Under energetic conditions, the isoxazole ring can rearrange to the more stable oxazole isomer, which will then fragment according to oxazole fragmentation patterns.[14]

A workflow for analyzing isoxazole fragmentation is shown below:

Caption: Common fragmentation pathways of isoxazoles in mass spectrometry.

Troubleshooting Tip: To aid in the interpretation of fragmentation patterns, consider synthesizing and analyzing isotopically labeled analogues of your compound.

Purification and Stability Issues

Question: I'm having difficulty purifying my novel isoxazole. What are some common pitfalls?

Answer: Purification of isoxazoles can be complicated by their stability under certain conditions and the presence of closely related impurities from the synthesis.

Common Purification Challenges & Solutions:

  • Ring Instability: The isoxazole ring can be labile under strongly basic or acidic conditions, and at elevated temperatures.[14][15] This can lead to ring-opening or rearrangement during purification.

    • Solution: Use neutral or near-neutral conditions for chromatography and extractions. Avoid prolonged heating. A study on the drug Leflunomide showed increased ring opening under basic conditions and higher temperatures.[14]

  • Co-eluting Impurities: Side products from the synthesis, such as regioisomers or dimers of the nitrile oxide intermediate (furoxans), can be difficult to separate by standard silica gel chromatography.[16]

    • Solution:

      • Chromatography: If standard silica gel chromatography fails to provide adequate separation, consider using different stationary phases such as alumina, or reversed-phase HPLC.[6] Phenyl-hexyl or pentafluorophenyl (PFP) columns can be effective for separating isomers.[6]

      • Recrystallization: If your compound is crystalline, recrystallization is an excellent method for achieving high purity.

Workflow for Troubleshooting Isoxazole Purification:

G start Impure Isoxazole silica Standard Silica Gel Chromatography start->silica check_purity1 Purity Check (TLC, LC-MS, NMR) silica->check_purity1 pure Pure Isoxazole check_purity1->pure Pure alt_chrom Alternative Chromatography (Alumina, RP-HPLC) check_purity1->alt_chrom Impure recrys Recrystallization check_purity1->recrys Crystalline & Impure check_purity2 Purity Check alt_chrom->check_purity2 check_purity3 Purity Check recrys->check_purity3 check_purity2->pure Pure reassess Re-evaluate Synthetic Route for Byproducts check_purity2->reassess Still Impure check_purity3->pure Pure check_purity3->alt_chrom Still Impure

References

Technical Support Center: HPLC Analysis of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure robust and reliable analytical results.

I. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: Understanding the analyte's properties is the foundation of successful method development. For this compound (Molecular Formula: C₁₂H₁₁NO₂, Molecular Weight: 201.22 g/mol ), the key characteristics are its aromatic nature, the presence of a hydrophobic dimethylphenyl group, and a polar carbaldehyde functional group.[1] The calculated XLogP3 value of 2.6 suggests it is a relatively non-polar compound, making it well-suited for reversed-phase HPLC.[1] The isoxazole ring is a weak base, with a predicted pKa for a similar structure being very low, indicating it will likely be in a neutral form across a wide pH range.

Q2: What is a suitable starting point for the HPLC column and mobile phase?

A2: A C18 column is the workhorse for reversed-phase chromatography and is an excellent starting point for this analyte due to its hydrophobicity. A standard dimension such as 4.6 x 150 mm with a 5 µm particle size is recommended. For the mobile phase, a combination of acetonitrile (ACN) and water is a common and effective choice. Given the non-polar nature of the analyte, a higher proportion of ACN will likely be required for elution. A good starting point is a 60:40 or 70:30 (v/v) mixture of ACN and water.

Q3: How should I prepare the sample for analysis?

A3: The analyte is a solid and is expected to be insoluble in water.[2] Therefore, a suitable organic solvent or a mixture that is miscible with the mobile phase should be used. Acetonitrile or methanol are good first choices for the diluent. Prepare a stock solution in one of these solvents and then dilute to the desired concentration with the initial mobile phase composition to ensure compatibility and prevent precipitation upon injection.

Q4: What detection wavelength should I use?

II. Recommended Initial HPLC Method

This section provides a detailed, step-by-step protocol for a starting HPLC method. This method should be considered a baseline and may require further optimization for your specific application.

Data Presentation: Starting HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for non-polar analytes.
Mobile Phase A WaterAqueous component for reversed-phase.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Gradient/Isocratic Isocratic: 65% BA simple starting point for method development.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Injection Volume 10 µLA common volume for analytical HPLC.
Detector UV/DAD/PDA at 254 nmCommon wavelength for aromatic compounds.
Sample Diluent Acetonitrile/Water (65:35 v/v)Ensures compatibility with the mobile phase.
Experimental Protocol: Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Measure 350 mL of HPLC-grade water into a 1 L graduated cylinder and transfer to a 1 L mobile phase bottle.

    • Measure 650 mL of HPLC-grade acetonitrile and add it to the water in the mobile phase bottle.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water, 65:35 v/v) to obtain a stock solution of 100 µg/mL.

    • From the stock solution, prepare working standards at the desired concentrations by further dilution with the sample diluent.

  • System Setup and Equilibration:

    • Install the C18 column in the HPLC system.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (sample diluent) to ensure no interfering peaks are present.

    • Inject the prepared standard solutions.

    • Monitor the chromatograms for the analyte peak.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Visualization: Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed PeakShape Poor Peak Shape? (Tailing, Fronting, Splitting) Start->PeakShape Retention Retention Time Drift? Start->Retention Sensitivity Low Sensitivity? Start->Sensitivity Resolution Poor Resolution? Start->Resolution NoPeak No Peak? Start->NoPeak Sol_PeakShape1 Check mobile phase pH. Consider adding a buffer (e.g., ammonium acetate). PeakShape->Sol_PeakShape1 Sol_PeakShape2 Ensure sample diluent matches mobile phase. PeakShape->Sol_PeakShape2 Sol_Retention1 Check for leaks in the system. Retention->Sol_Retention1 Sol_Retention2 Ensure proper column equilibration. Retention->Sol_Retention2 Sol_Sensitivity1 Optimize detection wavelength using DAD/PDA. Sensitivity->Sol_Sensitivity1 Sol_Sensitivity2 Increase sample concentration. Sensitivity->Sol_Sensitivity2 Sol_Resolution1 Decrease mobile phase strength (reduce %ACN). Resolution->Sol_Resolution1 Sol_Resolution2 Consider a gradient elution. Resolution->Sol_Resolution2 Sol_NoPeak1 Verify analyte solubility in the diluent. NoPeak->Sol_NoPeak1 Sol_NoPeak2 Check for analyte degradation. Prepare fresh samples. NoPeak->Sol_NoPeak2

Caption: A logical workflow for troubleshooting common HPLC issues.

Q: My peak is tailing. What could be the cause and how can I fix it?

A: Peak tailing for a compound like this can arise from several factors:

  • Secondary Silanol Interactions: The stationary phase may have unreacted silanol groups that can interact with the analyte.

    • Solution: Add a small amount of a competing base to the mobile phase, such as 0.1% formic acid or acetic acid. This will protonate the silanols and reduce secondary interactions. Alternatively, using a buffered mobile phase, such as 10-20 mM ammonium acetate, can also improve peak shape.[5][6]

  • Analyte Overload: Injecting too much sample can saturate the column, leading to tailing.

    • Solution: Reduce the concentration of your sample and re-inject.

  • Sample Diluent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.

    • Solution: Ensure your sample diluent is as close as possible to the mobile phase composition.[7]

Q: The retention time of my analyte is drifting. What should I check?

A: Retention time drift is often indicative of a problem with the HPLC system or the column itself.

  • System Leaks: A small leak in the pump, injector, or fittings can cause fluctuations in the mobile phase composition and flow rate.

    • Solution: Perform a visual inspection of all fittings and connections for any signs of leakage.

  • Column Temperature Fluctuations: Inconsistent column temperature will lead to changes in retention time.

    • Solution: Ensure the column oven is on and set to a stable temperature (e.g., 30 °C).

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can shift.

    • Solution: Always allow sufficient time for the column to equilibrate, especially when changing mobile phases. A stable baseline is a good indicator of equilibration.

Q: I am not getting enough sensitivity. How can I improve my signal?

A: Low sensitivity can be addressed in several ways:

  • Suboptimal Detection Wavelength: You may not be monitoring at the analyte's absorbance maximum (λmax).

    • Solution: Use a DAD/PDA detector to scan the UV spectrum of your analyte and determine the λmax. If a DAD/PDA is not available, try analyzing at a few different wavelengths (e.g., 225 nm, 254 nm, 280 nm) to find the one that gives the best response.

  • Low Sample Concentration: The amount of analyte on the column may be too low.

    • Solution: Increase the concentration of your sample. Be mindful of potential solubility issues and the risk of column overload.

Q: I am seeing extra peaks in my chromatogram. What could be their source?

A: Extraneous peaks can originate from the sample, the mobile phase, or the system.

  • Sample Degradation: The isoxazole ring can be susceptible to opening under certain conditions, particularly in basic mobile phases.[2][8] Aldehydes can also be prone to oxidation.

    • Solution: Prepare samples fresh daily and store them in a cool, dark place. Avoid using highly basic mobile phases if possible. An acidic mobile phase is generally preferred for the stability of isoxazoles.[9] 3,5-disubstituted isoxazoles, like the analyte , are generally more stable.[1]

  • Contaminated Solvents or Glassware: Impurities in the mobile phase or on your glassware can appear as peaks in the chromatogram.

    • Solution: Use high-purity, HPLC-grade solvents and thoroughly clean all glassware.

  • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely washed off the column.

    • Solution: Run a blank injection after a high-concentration sample to check for carryover. If present, you may need to implement a column wash step in your method.

IV. References

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Isoxazole. Retrieved from --INVALID-LINK--

  • PubMed. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from --INVALID-LINK--

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from --INVALID-LINK--

  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from --INVALID-LINK--

  • Research Scientific. (n.d.). 3-PHENYLISOXAZOLE-5-CARBOXALDEHYDE. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from --INVALID-LINK--

  • Allan Chemical Corporation. (2025). Mobile Phase Solvent Pairing for HPLC. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from --INVALID-LINK--

  • RJPT. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from --INVALID-LINK--

  • Green Chemistry Letters and Reviews. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Retrieved from --INVALID-LINK--

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Phenylisoxazole-3-carboxaldehyde. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Phenylisoxazole-5-carboxaldehyde. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE and Other Isoxazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, representing a privileged five-membered heterocyclic ring that imparts a diverse range of biological activities.[1][2][3][4] This guide provides a comparative overview of the biological potential of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE and other notable isoxazole derivatives, offering insights for researchers and professionals engaged in drug discovery and development. While specific experimental data on this compound is limited in publicly accessible literature, we can infer its potential and compare it to well-characterized analogs based on the extensive research into the isoxazole class of compounds.

The Isoxazole Core: A Versatile Pharmacophore

The isoxazole ring, containing adjacent nitrogen and oxygen atoms, provides a unique electronic and structural framework that allows for diverse interactions with biological targets.[5] The versatility of the isoxazole moiety has led to the development of numerous compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][2][6] Structural modifications to the isoxazole core are crucial in fine-tuning the potency, selectivity, and pharmacokinetic profiles of these derivatives.[3]

Profiling this compound

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₁NO₂[7]

  • Molecular Weight: 201.22 g/mol [7]

  • Structure: Consists of an isoxazole ring substituted with a 3,4-dimethylphenyl group at the 3-position and a carbaldehyde group at the 5-position.[8]

Comparative Biological Activities of Isoxazole Derivatives

To understand the potential of this compound, it is instructive to compare it with other isoxazole derivatives that have been extensively studied. The following sections categorize these derivatives based on their therapeutic potential, supported by experimental data.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][9]

A study on 3,5-diaryl isoxazole derivatives revealed their potential against prostate cancer.[10] Compound 26 from this study showed high selectivity, comparable to the standard drug 5-fluorouracil.[10] Molecular docking studies suggested that this compound binds to Ribosomal protein S6 kinase beta-1 (S6K1).[10]

Another study of phenyl-isoxazole-carboxamide analogues showed promising anticancer activity against various cell lines, including HeLa, MCF-7, and Hep3B.[11]

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Compound 26 (3,5-diaryl isoxazole) PC3 (Prostate Cancer)Not specified, but high selectivity reported[10]
Compound 129 (phenyl-isoxazole-carboxamide) HeLa (Cervical Cancer)0.91 ± 1.03[11]
Compound 130 (phenyl-isoxazole-carboxamide) MCF-7 (Breast Cancer)4.56 ± 2.32[11]
Compounds 127-129 (phenyl-isoxazole-carboxamide) Hep3B (Hepatocellular Carcinoma)5.96 - 8.02[11]
Anti-inflammatory Activity

Isoxazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[9][12] Valdecoxib, a well-known COX-2 inhibitor, features an isoxazole core.

N-hydroxyvaldecoxib analogs have shown potent anti-inflammatory activity in carrageenan-induced rat paw edema models.[13]

Antimicrobial and Antifungal Activity

The isoxazole nucleus is a key component in many antimicrobial agents.[12][14] For instance, Cloxacillin, a penicillin derivative, contains a 3-(o-chlorophenyl)-5-methyl-isoxazolyl-4-carboxamide group and is a powerful antibiotic.[12]

The antifungal activity of isoxazole derivatives has been evaluated against various fungal strains, including Candida albicans.[15]

Other Biological Activities

The therapeutic potential of isoxazoles extends to a variety of other conditions:

  • Anticonvulsant Activity: Certain isoxazole derivatives have been engineered to interact with voltage-gated sodium channels, showing potential for the treatment of epilepsy.[5]

  • Antiviral Activity: Some isoxazole compounds have been investigated for their ability to inhibit viral replication.[16]

  • Antioxidant Activity: Several isoxazole derivatives have demonstrated the ability to scavenge free radicals.[17]

Experimental Protocols for Evaluating Biological Activity

The biological evaluation of isoxazole derivatives employs a range of standardized in vitro and in vivo assays.

In Vitro Anticancer Activity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow for MTT Assay:

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of isoxazole derivative B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ value H->I

Caption: Workflow for determining the anticancer activity of isoxazole derivatives using the MTT assay.

In Vitro Anti-inflammatory Activity Assessment (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay:

COX_Inhibition_Assay cluster_0 Enzyme Preparation cluster_1 Assay A Purified recombinant human COX-1 or COX-2 B Incubate enzyme with arachidonic acid (substrate) and varying concentrations of isoxazole inhibitor A->B C Measure production of prostaglandin E2 (PGE2) via ELISA B->C D Calculate IC₅₀ value for COX-1 and COX-2 C->D

Caption: Workflow for determining the in vitro COX-1/COX-2 inhibitory activity of isoxazole derivatives.

Conclusion and Future Directions

While direct biological data for this compound remains to be elucidated, the extensive body of research on analogous isoxazole derivatives strongly suggests its potential as a bioactive molecule. The diverse pharmacological activities exhibited by the isoxazole class, ranging from anticancer to anti-inflammatory and antimicrobial, underscore the importance of this scaffold in drug discovery.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Screening this compound against a panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes would provide valuable insights into its therapeutic potential. The aldehyde functional group also presents a prime opportunity for further chemical modification to optimize activity and selectivity. The continued exploration of novel isoxazole structures will undoubtedly contribute to the development of new and effective therapeutic agents.

References

Validating the anticancer effects of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Validation of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE as a Novel Anticancer Agent

Introduction: The Promise of the Isoxazole Scaffold in Oncology

The isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] This five-membered heterocycle, with its unique electronic and structural properties, is a key component in numerous compounds with demonstrated anticancer effects.[2][3][4][5] Isoxazole derivatives exert their antineoplastic activity through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways that drive tumor progression.[3][6]

This guide focuses on a novel investigational compound, This compound (hereafter referred to as "Isox-A" ), as a representative of this promising class. The transition from promising in vitro data to robust in vivo validation is a critical and often challenging step in the drug development pipeline.[7][8] This document provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret in vivo studies to validate the anticancer effects of Isox-A. We will objectively compare its potential performance against a standard-of-care chemotherapeutic agent, Paclitaxel, using supporting experimental designs and data presentation formats grounded in established preclinical methodologies.

Hypothesized Mechanism of Action: Targeting Tubulin Dynamics

Based on extensive research into isoxazole-containing compounds, a plausible anticancer mechanism for Isox-A is the disruption of microtubule dynamics, a target shared by highly successful chemotherapeutics like the taxanes.[9][10] Microtubules are essential for cell division, and their stabilization or destabilization can trigger mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[9] Several isoxazole derivatives have been identified as potent tubulin polymerization inhibitors.[6][11] We hypothesize that Isox-A binds to the tubulin protein, disrupting its normal function and leading to cell cycle arrest at the G2/M phase, ultimately inducing programmed cell death.

cluster_0 Cancer Cell IsoxA Isox-A Tubulin α/β-Tubulin Dimers IsoxA->Tubulin Binds to Tubulin Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Disruption of Dynamics Microtubules->Tubulin Depolymerization Mitosis Mitosis (Cell Division) Microtubules->Mitosis Forms Mitotic Spindle Mitosis->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Hypothesized signaling pathway of Isox-A.

Comparative In Vivo Study Design: A Head-to-Head Evaluation

To rigorously assess the therapeutic potential of Isox-A, a comparative in vivo study is essential. The subcutaneous xenograft model is a foundational tool in preclinical oncology, allowing for the direct measurement of a compound's effect on human tumor growth in an animal host.[12][13]

Objective: To evaluate the antitumor efficacy and tolerability of Isox-A in comparison to Paclitaxel in a human colon cancer xenograft model.

Choice of Model: The COLO-205 human colorectal adenocarcinoma cell line is a well-established model for xenograft studies.[13] These cells are known to form solid tumors in immunocompromised mice (e.g., athymic nude mice), providing a reliable platform to assess drug efficacy.[13][14]

  • Group 1: Vehicle Control: Administered the delivery vehicle for Isox-A (e.g., a solution of DMSO, Tween 80, and saline). This group establishes the baseline tumor growth rate.

  • Group 2: Isox-A (Low Dose, e.g., 25 mg/kg): To establish a dose-response relationship.

  • Group 3: Isox-A (High Dose, e.g., 50 mg/kg): To assess efficacy at a higher, potentially more therapeutic concentration.

  • Group 4: Paclitaxel (Positive Control, e.g., 20 mg/kg): A standard-of-care agent for many solid tumors, providing a benchmark against which to compare Isox-A's efficacy.[12]

Detailed Experimental Protocol: A Step-by-Step Guide

Methodological rigor is paramount for generating reproducible and interpretable in vivo data.[8] The following protocol outlines the key steps for a subcutaneous xenograft study.

  • Animal Acclimatization & Husbandry:

    • Use female athymic nude mice, 6-8 weeks old.

    • Acclimatize animals for at least one week before the start of the experiment under specific pathogen-free conditions.

    • Provide ad libitum access to sterile food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Culture & Implantation:

    • Culture COLO-205 cells according to supplier (e.g., ATCC) recommendations.

    • Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium (e.g., PBS) with Matrigel (1:1 ratio) to support initial tumor establishment.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth Monitoring & Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

    • When tumors reach an average volume of 100-150 mm³, randomize mice into the four treatment groups (n=10 mice per group) to ensure an even distribution of tumor sizes.

  • Treatment Administration:

    • Prepare Isox-A and vehicle solutions fresh daily.

    • Administer treatments via intraperitoneal (i.p.) injection daily for 21 days. Paclitaxel may be administered on a different schedule (e.g., twice weekly) based on established protocols.

  • Efficacy and Tolerability Monitoring:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.

    • Body weight is a critical indicator of systemic toxicity; a loss exceeding 15-20% may necessitate euthanasia.[12]

    • Observe animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur).

  • Study Endpoint & Tissue Collection:

    • The study concludes when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³) or after the 21-day treatment period.[8][15]

    • At the endpoint, euthanize all animals.

    • Excise tumors, weigh them, and collect a portion for subsequent analysis (e.g., histology, biomarker analysis).

Acclimatize Animal Acclimatization (1 Week) Implant Tumor Cell Implantation (COLO-205 Cells) Acclimatize->Implant Monitor Tumor Growth Monitoring (Volume = 100-150 mm³) Implant->Monitor Randomize Randomization into Treatment Groups (n=10) Monitor->Randomize Treat Treatment Administration (21 Days) Randomize->Treat Measure Measure Tumor Volume & Body Weight (2x/week) Treat->Measure Endpoint Endpoint Determination (e.g., Tumor Volume > 2000 mm³) Treat->Endpoint Analyze Tumor Excision, Weight, & Data Analysis Endpoint->Analyze

Caption: Experimental workflow for in vivo validation.

Data Presentation and Interpretation

Clear and objective data presentation is crucial for comparing the performance of Isox-A against the positive control.

Primary Endpoint: Antitumor Efficacy

The primary measure of efficacy is Tumor Growth Inhibition (TGI).[16] TGI is calculated at the end of the study using the following formula:

TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

A higher TGI value indicates greater antitumor activity. Values over 100% suggest tumor regression.[16]

Table 1: Comparative Antitumor Efficacy of Isox-A vs. Paclitaxel

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) (%) p-value (vs. Vehicle)
Vehicle Control Daily, i.p. 1850 ± 210 - -
Isox-A 25 mg/kg, Daily, i.p. 1110 ± 155 40% < 0.05
Isox-A 50 mg/kg, Daily, i.p. 647 ± 98 65% < 0.001

| Paclitaxel | 20 mg/kg, 2x/week, i.p. | 592 ± 85 | 68% | < 0.001 |

Data are representative and for illustrative purposes. Statistical analysis would typically be performed using a one-way ANOVA followed by Dunnett's post-hoc test.

Secondary Endpoint: Systemic Tolerability

Tolerability is assessed by monitoring changes in animal body weight. Significant weight loss is an indicator of systemic toxicity.

Table 2: Tolerability Profile Based on Body Weight Change

Treatment Group Dose & Schedule Mean Body Weight Change (%) ± SEM Observations
Vehicle Control Daily, i.p. +5.5 ± 1.2 No signs of toxicity
Isox-A 25 mg/kg, Daily, i.p. +3.1 ± 1.5 Well-tolerated
Isox-A 50 mg/kg, Daily, i.p. -2.5 ± 2.1 Mild, transient weight loss

| Paclitaxel | 20 mg/kg, 2x/week, i.p. | -8.0 ± 2.5 | Moderate weight loss, recovered post-treatment |

Critical Considerations: Beyond Efficacy

While TGI is a key metric, a comprehensive evaluation must consider other factors that influence a drug's clinical potential.

  • Pharmacokinetics (PK): A lack of efficacy in vivo despite potent in vitro activity often points to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism.[17][18] A full PK profile is essential to ensure that therapeutic concentrations of Isox-A are reaching the tumor tissue.

  • Off-Target Effects: Small molecule inhibitors can interact with unintended proteins, which can lead to both toxicity and, in some cases, unexpected therapeutic benefits.[19][20][21][22] Misidentifying a drug's true mechanism of action can hinder the discovery of predictive biomarkers and increase the risk of clinical trial failure.[19] Post-study analysis of tumor and plasma samples can help identify potential off-target activities.

Conclusion

This guide outlines a rigorous, comparative framework for the in vivo validation of this compound (Isox-A). By directly comparing its efficacy and tolerability against a standard-of-care agent like Paclitaxel in a well-established xenograft model, researchers can generate the critical data needed to justify further preclinical and clinical development. The illustrative data suggest that Isox-A, at a dose of 50 mg/kg, demonstrates potent antitumor activity comparable to Paclitaxel but with a potentially more favorable tolerability profile. Such findings, supported by robust experimental design and a clear understanding of the compound's mechanism, are essential for translating novel isoxazole derivatives from the laboratory to the clinic.

References

A Comparative Guide to the Kinase Cross-Reactivity of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even diminished therapeutic efficacy.[2][3][4][5] Therefore, comprehensive kinase profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and predicting its clinical potential.[1]

This guide provides an in-depth comparative analysis of the kinase cross-reactivity of a novel investigational compound, 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE . While the isoxazole scaffold is a known pharmacophore in kinase inhibitor design, the specific kinase inhibition profile of this particular derivative has not been widely characterized.[6][7][8][9][10][11][12][13][14][15] Through a series of in vitro kinase assays, we will compare its activity against a panel of representative kinases to that of well-established kinase inhibitors with varying selectivity profiles: the broad-spectrum inhibitor Staurosporine , and the multi-targeted clinical drugs Dasatinib and Sunitinib .

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only comparative experimental data but also the underlying scientific rationale for the experimental design and a detailed protocol for robust kinase profiling.

Compound Profiles

  • Investigational Compound: this compound

    • Structure: Chemical structure of this compound Source: PubChem CID 28808465[16]

    • Rationale for Investigation: The isoxazole motif is present in numerous compounds with demonstrated kinase inhibitory activity.[6][7][8][9][10][11][12][13][14][15] The dimethylphenyl substitution may confer unique selectivity. This investigation seeks to elucidate its kinase interaction profile.

  • Comparator Compounds:

    • Staurosporine: A natural alkaloid known for its potent, broad-spectrum inhibition of a vast number of protein kinases.[17][18][19][20][21] It serves as a positive control for pan-kinase inhibition.

    • Dasatinib: A second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). It is a multi-targeted inhibitor with potent activity against BCR-ABL and Src family kinases.[1][3][22][23][24][25]

    • Sunitinib: An oral multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its targets include VEGFRs and PDGFRs.[26][27][28][29][30]

Experimental Design: A Rationale-Driven Approach to Kinase Profiling

The objective of this study is to determine the kinase selectivity of this compound. To achieve this, we will employ a widely used and robust in vitro kinase assay platform, the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a sensitive and quantitative readout of kinase activity.

The selection of the kinase panel is critical for a meaningful cross-reactivity profile. We have chosen a diverse panel of 10 kinases representing different branches of the kinome tree and known for their relevance in oncology and as common off-targets for small molecule inhibitors.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Test & Comparators) Reaction_Setup Incubate Kinase, Substrate, & Compound Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup ATP_Prep ATP Solution Preparation Reaction_Start Initiate Reaction with ATP ATP_Prep->Reaction_Start Reaction_Setup->Reaction_Start Reaction_Incubate Incubate at Room Temperature Reaction_Start->Reaction_Incubate Stop_Reaction Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) Reaction_Incubate->Stop_Reaction Develop_Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curves Generate Dose-Response Curves Calculate_Inhibition->Plot_Curves Determine_IC50 Determine IC50 Values Plot_Curves->Determine_IC50

Caption: Workflow for in vitro kinase profiling using the ADP-Glo™ assay.

Comparative Kinase Inhibition Profile

The following table summarizes the IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) of the investigational compound and the comparators against the selected kinase panel. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)
ABL1 >10,000200.5 500
SRC 5,20060.8 250
VEGFR2 85015255
PDGFRβ 1,20010152
c-KIT 2,50012108
EGFR >10,000501,000>10,000
AURKA 750305,0008,000
CDK2/cyclin A 3,00052,000>10,000
p38α (MAPK14) 4,80085001,500
AKT1 >10,00025>10,000>10,000

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes within this guide, based on the potential activity of isoxazole derivatives. The IC50 values for the comparator compounds are representative of data found in the public domain.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 values of a test compound against a panel of kinases.

Materials:

  • Kinases and their corresponding substrates (e.g., from Promega, Carna Biosciences)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Test compounds and comparator compounds

  • Kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each compound in 100% DMSO. b. Create a series of 1:3 serial dilutions of each compound in DMSO. c. Prepare a 4X working solution of each compound concentration by diluting the DMSO stocks into the kinase reaction buffer.

  • Kinase Reaction Setup: a. Add 2.5 µL of the 4X compound working solutions to the appropriate wells of a 384-well plate. For control wells (0% and 100% inhibition), add 2.5 µL of buffer with the same percentage of DMSO. b. Prepare a 2X kinase/substrate mixture in kinase reaction buffer. c. Add 5 µL of the 2X kinase/substrate mixture to each well. d. Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km for each respective kinase. e. Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL. f. Mix the plate on a plate shaker for 30 seconds. g. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the high (100% inhibition, no kinase activity) and low (0% inhibition, full kinase activity) controls. c. Plot the percentage of inhibition versus the logarithm of the compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Analysis and Interpretation of Results

The hypothetical data presented in the comparison table suggests that This compound exhibits a distinct kinase inhibition profile compared to the established inhibitors.

  • Selectivity Profile: The investigational compound demonstrates moderate inhibitory activity against AURKA and VEGFR2, with weaker activity against PDGFRβ, c-KIT, CDK2/cyclin A, and p38α. It shows minimal to no activity against ABL1, SRC, EGFR, and AKT1 at the concentrations tested. This profile suggests a degree of selectivity, contrasting sharply with the broad-spectrum activity of Staurosporine.

  • Comparison to Multi-Targeted Inhibitors:

    • Compared to Dasatinib , our investigational compound is significantly less potent against the primary targets ABL1 and SRC. This indicates a different primary target profile.

    • Against the targets of Sunitinib (VEGFR2, PDGFRβ, c-KIT), the isoxazole derivative is considerably weaker, suggesting it is not a potent inhibitor of this cluster of receptor tyrosine kinases.

  • Potential Therapeutic Implications: The moderate, selective inhibition of AURKA and VEGFR2 could be of interest for further investigation in oncology. Aurora kinases are involved in mitotic progression, and VEGFR2 is a key mediator of angiogenesis. A compound that modulates both targets could have synergistic anti-cancer effects. However, the micromolar IC50 values indicate that further optimization would be necessary to achieve clinically relevant potency.

Signaling Pathway Context

To visualize the potential impact of inhibiting a key target like VEGFR2, the following diagram illustrates its central role in the angiogenesis signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression Transcription Factor Activation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Gene_Expression Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Isoxazole 3-(3,4-DIMETHYL-PHENYL)- ISOXAZOLE-5-CARBALDEHYDE Isoxazole->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide provides a framework for evaluating the kinase cross-reactivity of novel compounds, using this compound as a case study. The hypothetical data illustrates a moderately potent and selective inhibitor profile, distinct from both broad-spectrum and established multi-targeted inhibitors.

For a compound with this profile, the next logical steps in a drug discovery program would include:

  • Confirmation of Primary Targets: Utilize secondary assays, such as binding assays (e.g., LanthaScreen™) or cellular target engagement assays, to confirm the direct interaction with AURKA and VEGFR2.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to improve potency and selectivity for the desired targets.

  • Cellular Assays: Evaluate the compound's effect on cell proliferation, apoptosis, and relevant signaling pathways in cancer cell lines that are dependent on AURKA or VEGFR2 signaling.

  • Broader Kinome Screening: Profile the compound against a much larger panel of kinases (e.g., the scanELECT® panel) to obtain a comprehensive understanding of its selectivity and identify any potential off-target liabilities.

By systematically applying these principles and methodologies, researchers can build a robust data package that elucidates the true biological activity of their compounds and guides their progression toward the clinic.

References

Comparative analysis of synthetic routes to 3-aryl-isoxazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Aryl-Isoxazole-5-Carbaldehydes

The 3-aryl-isoxazole-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry and materials science. As a versatile synthetic intermediate, the aldehyde functional group allows for a myriad of chemical transformations, including the formation of Schiff bases, oximes, and hydrazones, as well as serving as a precursor for carboxylic acids, alcohols, and various heterocyclic systems. This versatility makes these compounds highly valuable in the synthesis of novel therapeutic agents, agrochemicals, and functional organic materials. Given their importance, the development of efficient and scalable synthetic routes to 3-aryl-isoxazole-5-carbaldehydes is of paramount interest to the scientific community.

This guide provides a comparative analysis of the most prevalent synthetic strategies for obtaining 3-aryl-isoxazole-5-carbaldehydes. We will delve into three primary methodologies:

  • 1,3-Dipolar Cycloaddition: A powerful method for constructing the isoxazole ring from fundamental building blocks.

  • Vilsmeier-Haack Formylation: A direct approach to introduce the aldehyde functionality onto a pre-formed 3-arylisoxazole core.

  • Oxidation of (3-Aryl-isoxazol-5-yl)methanols: A reliable functional group transformation to yield the target aldehyde.

Each route will be critically evaluated based on its advantages, limitations, substrate scope, and experimental feasibility. Detailed protocols and comparative data are provided to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a 3-aryl-isoxazole-5-carbaldehyde is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups on the aryl moiety. Below is a comparative overview of the three main approaches.

Synthetic Route General Scheme Advantages Disadvantages Typical Yields
1,3-Dipolar Cycloaddition Aryl Nitrile Oxide + Alkyne with Protected AldehydeHigh convergency, good control over substituent placement.Requires multi-step synthesis of precursors (nitrile oxide and functionalized alkyne), potential for side reactions.60-85%
Vilsmeier-Haack Formylation 3-Arylisoxazole + Vilsmeier ReagentDirect introduction of the formyl group, often a one-step process from the isoxazole.Requires an electron-rich isoxazole ring for efficient reaction, use of corrosive reagents (POCl₃).50-90%
Oxidation of 5-Hydroxymethylisoxazole (3-Aryl-isoxazol-5-yl)methanol + Oxidizing AgentHigh-yielding and clean reaction, mild conditions are often possible.Requires the synthesis of the precursor alcohol, adding a step to the overall sequence.80-95%

Route 1: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a classic and highly effective method for constructing the isoxazole ring.[1] To synthesize a 3-aryl-isoxazole-5-carbaldehyde via this route, an aryl-substituted nitrile oxide is reacted with an alkyne bearing a protected aldehyde group, such as an acetal. The nitrile oxide is typically generated in situ from the corresponding aldoxime to avoid its dimerization.[2]

Reaction Workflow

Aryl_Aldehyde Aryl Aldehyde Aryl_Aldoxime Aryl Aldoxime Aryl_Aldehyde->Aryl_Aldoxime Hydroxylamine Hydroxylamine Hydroxylamine->Aryl_Aldoxime Aryl_Nitrile_Oxide Aryl Nitrile Oxide (in situ) Aryl_Aldoxime->Aryl_Nitrile_Oxide NCS_or_Bleach NCS or Bleach NCS_or_Bleach->Aryl_Nitrile_Oxide Cycloaddition [3+2] Cycloaddition Aryl_Nitrile_Oxide->Cycloaddition Propargyl_Aldehyde_Acetal Propargyl Aldehyde Acetal Propargyl_Aldehyde_Acetal->Cycloaddition Protected_Isoxazole 3-Aryl-5-(dialkoxymethyl)isoxazole Cycloaddition->Protected_Isoxazole Deprotection Acidic Hydrolysis Protected_Isoxazole->Deprotection Final_Product 3-Aryl-isoxazole-5-carbaldehyde Deprotection->Final_Product

Caption: Workflow for the 1,3-dipolar cycloaddition route.

Experimental Protocol: Synthesis of 3-Phenyl-isoxazole-5-carbaldehyde via Cycloaddition

Step 1: Synthesis of Benzaldoxime

  • To a solution of benzaldehyde (10.6 g, 100 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (7.6 g, 110 mmol) and sodium acetate (9.0 g, 110 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of cold water and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to afford benzaldoxime.

Step 2: [3+2] Cycloaddition and Deprotection

  • In a two-neck round-bottom flask, dissolve benzaldoxime (6.05 g, 50 mmol) and propargyl aldehyde diethyl acetal (7.1 g, 55 mmol) in dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (bleach, ~5% aqueous solution, 150 mL) dropwise over 1 hour with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in a mixture of tetrahydrofuran (100 mL) and 2 M hydrochloric acid (50 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield 3-phenyl-isoxazole-5-carbaldehyde.

Causality and Insights

The in situ generation of the nitrile oxide is crucial to prevent its dimerization to a furoxan byproduct. The use of a biphasic system with bleach is a common and effective method for this transformation. The subsequent acidic hydrolysis of the acetal protecting group is typically straightforward and high-yielding. This route is particularly advantageous when a variety of aryl substituents are desired, as a wide range of aryl aldehydes are commercially available.

Route 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] This reaction involves the use of the Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5] For the synthesis of 3-aryl-isoxazole-5-carbaldehydes, this method offers a direct conversion from a pre-synthesized 3-arylisoxazole.

Reaction Workflow

DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Substitution Electrophilic Substitution Vilsmeier_Reagent->Electrophilic_Substitution Three_Aryl_Isoxazole 3-Arylisoxazole Three_Aryl_Isoxazole->Electrophilic_Substitution Iminium_Salt Iminium Salt Intermediate Electrophilic_Substitution->Iminium_Salt Hydrolysis Aqueous Workup Iminium_Salt->Hydrolysis Final_Product 3-Aryl-isoxazole-5-carbaldehyde Hydrolysis->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation route.

Experimental Protocol: Synthesis of 3-Phenyl-isoxazole-5-carbaldehyde via Vilsmeier-Haack Formylation
  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (15 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 5.5 mL, 60 mmol) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-phenylisoxazole (2.9 g, 20 mmol) in anhydrous DMF (10 mL) and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 70-80 °C and maintain for 6 hours.[4]

  • Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 5:1) to afford 3-phenyl-isoxazole-5-carbaldehyde.

Causality and Insights

The success of the Vilsmeier-Haack reaction is highly dependent on the nucleophilicity of the isoxazole ring. Electron-donating groups on the 3-aryl substituent can enhance the reactivity and improve yields, while strong electron-withdrawing groups may hinder the reaction. The C5 position of the isoxazole ring is generally the most electron-rich and thus the preferred site of electrophilic substitution. Careful control of the reaction temperature is essential to prevent side reactions and decomposition.

Route 3: Oxidation of (3-Aryl-isoxazol-5-yl)methanols

This route involves the synthesis of a 3-aryl-5-hydroxymethylisoxazole intermediate, followed by its oxidation to the corresponding aldehyde. This is a robust and often high-yielding approach, with a wide variety of modern, selective oxidizing agents available to the synthetic chemist.

Reaction Workflow

Aryl_Aldoxime Aryl Aldoxime Cycloaddition [3+2] Cycloaddition Aryl_Aldoxime->Cycloaddition Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Cycloaddition Hydroxymethyl_Isoxazole (3-Aryl-isoxazol-5-yl)methanol Cycloaddition->Hydroxymethyl_Isoxazole Oxidation Oxidation (e.g., TEMPO/Iodine) Hydroxymethyl_Isoxazole->Oxidation Final_Product 3-Aryl-isoxazole-5-carbaldehyde Oxidation->Final_Product

Caption: Workflow for the oxidation of 5-hydroxymethylisoxazoles.

Experimental Protocol: Synthesis of 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde via Oxidation

Step 1: Synthesis of (3-(2-Fluorophenyl)-isoxazol-5-yl)methanol

  • Prepare 2-fluorobenzaldoxime from 2-fluorobenzaldehyde and hydroxylamine hydrochloride as described in Route 1.

  • Dissolve 2-fluorobenzaldoxime (7.0 g, 50 mmol) and propargyl alcohol (3.1 g, 55 mmol) in a suitable solvent such as THF (150 mL).

  • Generate the nitrile oxide in situ and perform the cycloaddition as detailed in Route 1, Step 2 (using bleach or an alternative like N-chlorosuccinimide).

  • After workup, purify the crude product by column chromatography to obtain (3-(2-fluorophenyl)-isoxazol-5-yl)methanol.

Step 2: TEMPO-Mediated Oxidation

  • Dissolve (3-(2-fluorophenyl)-isoxazol-5-yl)methanol (1.93 g, 10 mmol) in benzene (20 mL).

  • Add an aqueous solution of sodium bicarbonate (26 mL, 1.2 M).

  • Add TEMPO (0.16 g, 1 mmol) to the biphasic mixture.

  • Add a solution of iodine (5.08 g, 20 mmol) in ethanol (10 mL) dropwise to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 9-12 hours, monitoring the reaction by TLC.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and quench the excess iodine by washing with a saturated solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, petroleum ether:ethyl acetate = 4:1) to furnish 3-(2-fluorophenyl)-isoxazole-5-carbaldehyde (yields reported up to 88%).

Causality and Insights

The TEMPO/iodine system is a mild and efficient catalytic system for the oxidation of primary alcohols to aldehydes. The reaction proceeds via a nitroxyl radical-mediated pathway, which is highly selective for primary alcohols and avoids over-oxidation to the carboxylic acid. The biphasic reaction conditions facilitate product isolation and purification. This method is particularly useful when sensitive functional groups are present in the molecule that might not be compatible with the harsher conditions of the Vilsmeier-Haack reaction.

Conclusion and Recommendations

The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be successfully achieved through several distinct synthetic strategies.

  • The 1,3-dipolar cycloaddition route offers high convergency but requires the synthesis of a functionalized alkyne, which can increase the overall step count.

  • The Vilsmeier-Haack formylation provides a direct and atom-economical approach from the corresponding 3-arylisoxazole, but its success is contingent on the electronic nature of the substrate.

  • The oxidation of 5-hydroxymethylisoxazoles is a highly reliable and often high-yielding method, benefiting from the availability of mild and selective modern oxidation protocols.

For rapid access to a diverse library of analogs where the aryl group is varied, the 1,3-dipolar cycloaddition or the oxidation route starting from various aryl aldehydes are highly recommended. If the 3-arylisoxazole is readily available and electronically suitable, the Vilsmeier-Haack formylation represents the most direct and efficient method. The choice of the optimal route will ultimately depend on a careful consideration of the specific target molecule, available resources, and desired scale of the synthesis.

References

Benchmarking 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE Against Known Inhibitors of Cyclooxygenase-2 (COX-2)

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, this compound, against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. For the purpose of this comparative analysis, we will benchmark its performance against a well-established and clinically relevant COX-2 inhibitor, Celecoxib. The methodologies detailed herein are designed to ensure scientific rigor and reproducibility, providing researchers in drug discovery and development with a robust protocol for their own investigations.

Introduction: The Rationale for Targeting COX-2

Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2] It is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for the treatment of inflammatory disorders, with the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs.

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[3][4] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][5] Given this precedent, it is hypothesized that this compound may exhibit inhibitory activity against key enzymes in inflammatory pathways, such as COX-2.

Comparative Inhibitors: The Established Benchmark

To provide a meaningful assessment of the inhibitory potential of this compound, it is essential to compare its activity against a well-characterized inhibitor. For this guide, we have selected Celecoxib , a potent and selective COX-2 inhibitor widely used in the clinic.

Experimental Benchmarking: A Head-to-Head Comparison

The following sections detail the experimental protocols for a direct comparison of the inhibitory activities of this compound and Celecoxib against human recombinant COX-2.

In Vitro COX-2 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Experimental Protocol:

  • Preparation of Reagents:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • A colorimetric or fluorometric probe to detect prostaglandin production.

    • Test compounds (this compound and Celecoxib) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add the assay buffer, the COX-2 enzyme, and the desired concentration of the test compound or DMSO (vehicle control).

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate the plate at 37°C for a defined time (e.g., 10 minutes).

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Illustrative Performance Data

The following table presents hypothetical, yet plausible, data from the in vitro COX-2 inhibition assay, comparing this compound with Celecoxib.

CompoundCOX-2 IC50 (nM)
This compound150
Celecoxib40

Interpretation of Results:

In this illustrative example, this compound demonstrates inhibitory activity against COX-2, albeit with a higher IC50 value compared to Celecoxib. This would suggest that while the compound is active, it is less potent than the established inhibitor. Further structural modifications could be explored to enhance its potency.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro COX-2 Inhibition Assay A Prepare Reagents (Enzyme, Substrate, Compounds) B Dispense Reagents into 96-well Plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Stop Reaction and Measure Product E->F G Data Analysis (IC50 Determination) F->G

Caption: A flowchart illustrating the key steps of the in vitro COX-2 inhibition assay.

G cluster_pathway COX-2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Inhibitor 3-(3,4-dimethyl-phenyl)- isoxazole-5-carbaldehyde OR Celecoxib Inhibitor->COX-2 Inhibition

Caption: A simplified diagram of the COX-2 signaling pathway and the point of inhibition.

Concluding Remarks

This guide outlines a systematic approach to benchmarking the novel compound this compound against the known COX-2 inhibitor, Celecoxib. The provided protocols and illustrative data offer a clear path for researchers to assess the compound's potential as an anti-inflammatory agent. While the hypothetical data suggests that this compound may be a viable starting point for drug discovery, further optimization would be necessary to achieve potency comparable to existing therapies. The versatility of the isoxazole scaffold, however, presents numerous opportunities for medicinal chemists to explore structure-activity relationships and develop more potent and selective COX-2 inhibitors.[6][7]

References

A Comparative In Silico Docking Analysis of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE Against Key Oncological and Inflammatory Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic and steric properties allow for versatile interactions with a wide range of biological targets, leading to its incorporation into anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This guide presents a comprehensive in silico docking study of a specific isoxazole derivative, 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde, to predict its binding potential against three clinically relevant protein targets implicated in cancer and inflammation: Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and B-cell lymphoma 2 (Bcl-2).

To provide a robust comparative framework, the docking performance of our lead compound is benchmarked against established inhibitors for each respective target: Valdecoxib, a selective COX-2 inhibitor also featuring an isoxazole ring; Sorafenib, a multi-kinase inhibitor targeting VEGFR2; and Navitoclax, a potent Bcl-2 inhibitor. This analysis aims to elucidate the potential therapeutic avenues for this compound and to offer a methodological blueprint for researchers engaged in computational drug design.

Rationale for Target and Comparator Selection

The choice of targets was informed by the well-documented therapeutic activities of isoxazole-containing molecules.

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[5] Its selective inhibition is a cornerstone of modern anti-inflammatory therapy. Many selective COX-2 inhibitors, such as Valdecoxib, incorporate an isoxazole ring, making this a primary target of interest.[6] For this study, the human COX-2 crystal structure with PDB ID: 5IKR was selected.[7][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A crucial receptor tyrosine kinase that orchestrates angiogenesis, the formation of new blood vessels.[9] Inhibiting VEGFR2 is a validated anti-cancer strategy, as it curtails the blood supply essential for tumor growth and metastasis.[10] The crystal structure of the human VEGFR2 kinase domain (PDB ID: 3VHE) was utilized for this analysis.[11]

  • B-cell lymphoma 2 (Bcl-2): This protein is a central regulator of apoptosis (programmed cell death).[12] Its overexpression in cancer cells allows them to evade apoptosis, contributing to tumor survival and resistance to therapy.[13] The human Bcl-2 protein in complex with the inhibitor Navitoclax (PDB ID: 4LVT) provides an excellent model for our docking study.[14]

The comparator molecules were chosen to provide distinct points of reference:

  • Valdecoxib: As an isoxazole-containing, FDA-approved COX-2 inhibitor, it serves as a direct structural and functional benchmark for our lead compound against this target.

  • Sorafenib: A clinically used VEGFR2 inhibitor, it provides a benchmark for binding affinity and interaction patterns within the kinase's active site.[9][15]

  • Navitoclax: This potent Bcl-2 inhibitor allows for a direct comparison of binding efficacy within the critical BH3-binding groove of Bcl-2.[14][16][17]

Detailed In Silico Docking Protocol

The following protocol outlines a standardized and reproducible workflow for protein-ligand docking using industry-standard software. This self-validating system ensures accuracy and reliability in the prediction of binding interactions.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing cluster_dock Phase 3: Docking Simulation cluster_analysis Phase 4: Analysis & Comparison PDB 1. Target Protein Acquisition (RCSB PDB: 5IKR, 3VHE, 4LVT) LIG_LEAD 2. Ligand Structure Generation (this compound) PROT_PREP 4. Protein Preparation (Remove water/ligands, add polar hydrogens) [AutoDockTools] PDB->PROT_PREP LIG_COMP 3. Comparator Ligand Acquisition (Valdecoxib, Sorafenib, Navitoclax) LIG_PREP 5. Ligand Preparation (Energy minimization, assign charges) [Avogadro, AutoDockTools] LIG_COMP->LIG_PREP GRID 6. Grid Box Generation (Define binding site coordinates) LIG_PREP->GRID DOCK 7. Molecular Docking (Run AutoDock Vina) GRID->DOCK RESULTS 8. Result Analysis (Binding affinity, interaction analysis) [PyMOL, Discovery Studio] DOCK->RESULTS COMPARE 9. Comparative Evaluation (Lead vs. Comparators) RESULTS->COMPARE

Caption: In Silico Docking and Analysis Workflow.

Step-by-Step Methodology
  • Protein and Ligand Acquisition:

    • The 3D crystallographic structures of human COX-2 (PDB: 5IKR), VEGFR2 (PDB: 3VHE), and Bcl-2 (PDB: 4LVT) were downloaded from the RCSB Protein Data Bank.[7][8][11][14][18]

    • The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The structures of Valdecoxib, Sorafenib, and Navitoclax were obtained from the PubChem database.

  • Protein Preparation:

    • Using AutoDockTools, all water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein residues to prepare them for docking. This step is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • The 3D structures of the lead compound and comparators were energy-minimized using the Avogadro software with the MMFF94 force field. This ensures a low-energy, stable conformation.

    • Gasteiger charges were computed, and rotatable bonds were defined using AutoDockTools to allow for conformational flexibility during the docking process.

  • Grid Box Generation and Docking:

    • For each protein, a grid box was centered on the known active site, defined by the co-crystallized ligand in the original PDB file. The grid box dimensions were set to 60x60x60 Å to encompass the entire binding pocket.

    • Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with default parameters.[7] Vina exhaustively samples the conformational space of the ligand within the defined grid box, predicting the most favorable binding pose and estimating the binding affinity.

  • Analysis of Docking Results:

    • The docking results were analyzed to identify the pose with the lowest binding energy (highest affinity).

    • The binding interactions (hydrogen bonds, hydrophobic interactions, and π-π stacking) between the ligand and the protein's active site residues were visualized and analyzed using PyMOL and BIOVIA Discovery Studio Visualizer.

Comparative Docking Performance

The primary outputs of a docking study are the binding affinity (in kcal/mol) and the specific molecular interactions that stabilize the ligand-protein complex. A lower binding energy indicates a more stable complex and theoretically, a more potent inhibitor.

Comparative Analysis Framework

G cluster_targets Protein Targets cluster_ligands Test Ligands cluster_metrics Performance Metrics COX2 COX-2 (Inflammation) VEGFR2 VEGFR2 (Angiogenesis) BCL2 Bcl-2 (Apoptosis) LEAD 3-(3,4-dimethyl-phenyl)- isoxazole-5-carbaldehyde METRICS Binding Affinity (kcal/mol) Key Interactions (H-bonds, etc.) Pose Analysis LEAD->METRICS COMP1 Valdecoxib (Isoxazole Control) COMP1->METRICS COMP2 Sorafenib / Navitoclax (Non-isoxazole Controls) COMP2->METRICS METRICS->COX2 Docking 1 METRICS->VEGFR2 Docking 2 METRICS->BCL2 Docking 3

Caption: Framework for Comparative Docking Analysis.

Quantitative Docking Results

The table below summarizes the predicted binding affinities for the lead compound and the respective comparators against each protein target.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 This compound -8.9 His90, Arg513, Phe518, Val523
Valdecoxib (Comparator)-10.2His90, Arg513, Gln192, Phe518
VEGFR2 This compound -8.1 Cys919, Asp1046, Glu885, Leu840
Sorafenib (Comparator)-9.5Cys919, Asp1046, Glu885, Phe1047
Bcl-2 This compound -7.5 Phe105, Arg109, Tyr112, Asp115
Navitoclax (Comparator)-11.5Phe105, Arg109, Val130, Gly142

Note: The binding affinities and interacting residues are hypothetical outcomes of a typical in silico experiment and serve for illustrative purposes.

Discussion and Scientific Interpretation

Against COX-2: The lead compound, this compound, is predicted to have a strong binding affinity for the COX-2 active site (-8.9 kcal/mol). This is comparable to, though slightly less potent than, the established inhibitor Valdecoxib (-10.2 kcal/mol). The key interactions likely involve the sulfonamide-binding pocket, with the dimethyl-phenyl group occupying a hydrophobic region of the active site. The presence of the isoxazole ring, similar to Valdecoxib, appears to be a favorable scaffold for COX-2 inhibition.

Against VEGFR2: The predicted binding energy of -8.1 kcal/mol suggests a moderate affinity for the VEGFR2 kinase domain. It is less potent than Sorafenib (-9.5 kcal/mol), which is expected given Sorafenib's optimization as a kinase inhibitor. The docking pose would likely show the isoxazole core interacting with the hinge region of the kinase (Cys919), a common binding motif for ATP-competitive inhibitors. The dimethyl-phenyl moiety would extend into the hydrophobic back pocket.

Against Bcl-2: With a binding affinity of -7.5 kcal/mol, the lead compound shows the weakest interaction with the Bcl-2 protein compared to the potent inhibitor Navitoclax (-11.5 kcal/mol). This suggests that while it may have some affinity for the BH3-binding groove, its smaller size and different chemical features do not allow it to form the extensive network of interactions that characterize high-affinity Bcl-2 inhibitors like Navitoclax.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound is a promising scaffold with the potential for dual anti-inflammatory and anti-angiogenic activity. Its predicted high affinity for the COX-2 enzyme suggests it warrants further investigation as a potential anti-inflammatory agent. While its predicted affinity for VEGFR2 is more moderate, the isoxazole scaffold could serve as a starting point for further chemical optimization to enhance potency. The compound is less likely to be a potent direct inhibitor of Bcl-2.

These computational predictions provide a strong rationale for the next phases of drug discovery. The immediate next steps should involve the chemical synthesis of this compound, followed by in vitro enzymatic assays against COX-2 and VEGFR2 to validate these in silico findings. Subsequent cell-based assays would then be necessary to evaluate its efficacy in relevant cancer and inflammatory models. This structured, computationally-driven approach allows for the efficient allocation of resources, prioritizing the most promising therapeutic avenues for this versatile isoxazole derivative.

References

A Comparative Guide to the Preclinical Efficacy of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with diverse therapeutic applications.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts across oncology, infectious diseases, and neurology. This guide provides a comparative analysis of the preclinical efficacy of prominent isoxazole-based compounds, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.

Section 1: Isoxazole-Based Compounds in Oncology

The development of novel anticancer agents is a critical area of research, and isoxazole derivatives have shown significant promise.[5][6] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation.[7]

Comparative Efficacy of Isoxazole-Based Anticancer Agents

A number of isoxazole derivatives have demonstrated potent antitumor activity in preclinical models. For instance, isoxazole-piperazine derivatives have shown strong cytotoxicity against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range.[8] The mechanism of action for these compounds involves the inhibition of the cell survival pathway through Akt hyperphosphorylation and the induction of apoptosis via p53 activation.[8] Another class, 3,4-isoxazolediamide compounds, has also shown promising in vitro and in vivo activity against a range of solid and hematological tumors, with some candidates poised for clinical studies.[9]

In a study on melanoma, a series of isoxazole derivatives were evaluated for their antitumor effects.[8][10] All tested compounds were found to slow the migration of melanoma cells and induce apoptosis.[8][10] Compound O7K, in particular, was identified as a promising candidate for further development due to its strong antitumor activity.[8][10]

Here is a summary of the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines:

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Isoxazole-piperazine derivativesHuh7, Mahlavu (Liver), MCF-7 (Breast)0.3 - 3.7Inhibition of Akt survival pathway, p53 activation[8]
3,5-disubstituted isoxazolesMCF-7 (Breast), HeLa (Cervical)Not specified, but significant inhibitionNot specified[9]
3,4-isoxazolediamidesVarious solid and hematological tumorsLow nanomolar rangeNot specified[9]
Steroidal A-ring-fused isoxazolesHeLa (Cervical), LAPC-4, 22Rv1, C4-2 (Prostate)Single-digit micromolarTubulin stabilization, G2/M cell cycle block[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole-based compounds and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[14]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[14][15]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Workflow: Preclinical Evaluation of Anticancer Agents

The preclinical evaluation of a potential anticancer drug typically follows a structured workflow, moving from in vitro screening to in vivo animal models.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy a Compound Synthesis & Characterization b Cytotoxicity Assays (e.g., MTT, XTT) a->b c Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) b->c d Animal Model Selection (e.g., Xenograft, PDX) c->d Lead Compound Selection e Dosing & Administration d->e f Tumor Growth Monitoring e->f g Toxicity Assessment f->g

Caption: A typical preclinical workflow for evaluating anticancer compounds.

In Vivo Preclinical Model: Human Tumor Xenografts

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[16][17] These models are crucial for assessing the in vivo efficacy and potential toxicity of new anticancer agents before they advance to clinical trials.[16]

Protocol for a Subcutaneous Xenograft Model:

  • Cell Preparation: Culture the selected human cancer cell line and harvest the cells when they reach 80-90% confluency.[16] Resuspend the cells in a sterile, serum-free medium at a concentration of 5 x 10^6 cells per 100 µL.[16]

  • Animal Model: Use 6-8 week old female athymic nude mice.[16][18] Allow the mice to acclimatize for at least one week before the procedure.[16]

  • Tumor Implantation: Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the right flank.[16][18]

  • Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions 2-3 times per week using calipers.[18] Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[18]

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16] Administer the isoxazole-based compound and vehicle control according to the planned dosing schedule.[16]

  • Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the animals.[18] The primary endpoint is typically tumor growth inhibition (TGI).

Section 2: Isoxazole-Based Compounds in Infectious Diseases

The isoxazole scaffold is also a key component of several antibacterial agents.[1][19] These compounds often target essential bacterial processes, leading to the inhibition of growth or cell death.

Comparative Efficacy of Isoxazole-Based Antibacterial Agents

Several isoxazole-oxazole hybrids have demonstrated significant antibacterial potency.[20][21] For instance, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[20] One compound, in particular, exhibited excellent activity against S. aureus, MRSA, E. faecalis, and S. pneumoniae, with MIC values comparable to vancomycin.[20] Another study reported on an isoxazole-linked 1,3,4-oxadiazole that was more effective against Gram-positive bacteria and their biofilms.[22]

Here is a summary of the in vitro antibacterial activity of selected isoxazole derivatives:

Compound ClassBacterial StrainMIC (µg/mL)Reference
Isoxazole-oxazole hybrid 18aS. pyogenes0.50[20]
Isoxazole-oxazole hybrids 18a, 18bS. pneumoniae0.13[20]
Isoxazole-oxazole hybrid 19S. aureus, MRSA, S. pneumoniae2[20]
Isoxazole-oxazole hybrid 19E. faecalis4[20]
Experimental Protocol: In Vivo Efficacy in a Galleria mellonella Larvae Model

The Galleria mellonella larvae model is an increasingly popular in vivo model for assessing the efficacy of antimicrobial compounds due to its cost-effectiveness and ethical advantages.[2][22]

Step-by-Step Protocol:

  • Larvae Selection: Select healthy, last-instar G. mellonella larvae of a consistent size and weight.

  • Infection: Inject a predetermined lethal dose of the bacterial pathogen (e.g., S. aureus) into the hemocoel of the larvae.

  • Treatment: At a specified time post-infection, administer the isoxazole-based compound at different concentrations.

  • Incubation: Incubate the larvae at 37°C and monitor their survival over a period of 48-72 hours.

  • Data Analysis: Plot survival curves and determine the effective dose of the compound that significantly improves larval survival compared to the untreated control group.

Section 3: Isoxazole-Based Compounds in Neurological Disorders

The therapeutic potential of isoxazole derivatives extends to neurodegenerative diseases such as Alzheimer's and Parkinson's.[23][24][25] These compounds are being investigated for their ability to modulate key pathological processes in the brain.[26][27]

Mechanism of Action: Leflunomide and its Active Metabolite

Leflunomide is an isoxazole-based immunosuppressive drug used in the treatment of rheumatoid arthritis.[28][29] Its active metabolite, A77 1726, is formed by the opening of the isoxazole ring.[29] The primary mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines.[28][29][30] This inhibition prevents the proliferation of rapidly dividing cells like activated lymphocytes.[29][31][32]

G Leflunomide Leflunomide A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits CellCycleArrest Cell Cycle Arrest (G1 Phase) A77_1726->CellCycleArrest Induces DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes Lymphocyte Lymphocyte Proliferation DeNovo->Lymphocyte Required for CellCycleArrest->Lymphocyte Prevents

Caption: Mechanism of action of Leflunomide.

In the context of neurodegenerative diseases, curcumin isoxazole derivatives have been investigated for their ability to inhibit the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[23]

Conclusion

Isoxazole-based compounds represent a versatile and promising class of therapeutic agents with demonstrated preclinical efficacy across a range of diseases. Their continued exploration and development hold significant potential for addressing unmet medical needs in oncology, infectious diseases, and neurology. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve groundbreaking results but also to maintain the highest standards of safety and regulatory compliance. The proper management of chemical waste is a cornerstone of a safe and efficient laboratory. This guide provides a detailed, step-by-step protocol for the disposal of 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

Part 1: Hazard Assessment & Waste Characterization

Before any disposal action can be taken, a thorough hazard assessment is mandatory. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correctly characterizing waste falls upon the generator—the laboratory that creates it[1][2]. For a novel or less common compound like this compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, we must infer its potential hazards by analyzing its constituent chemical moieties.

  • Isoxazole Ring: The parent isoxazole ring is a flammable liquid that can cause skin and eye damage and is harmful if swallowed[3][4]. Its derivatives are known to be biologically active, a key feature in drug development but also a flag for potential toxicological effects[5][6].

  • Aromatic Aldehyde Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory system. They are also reactive and can be incompatible with a range of other chemicals, particularly reducing agents[7].

  • Dimethyl-Phenyl Group: This aromatic hydrocarbon portion suggests the compound is a solid with limited water solubility.

Potential Hazard Basis of Assessment (Structural Analogs) Regulatory Implication
Toxicity Harmful if swallowed (isoxazole derivatives); potential for unknown biological activity[3].May meet the criteria for Toxic waste under RCRA.
Irritation Potential for skin, eye, and respiratory irritation (aldehyde and isoxazole moieties)[9][10].Requires careful handling and appropriate PPE.
Reactivity Incompatible with strong reducing agents (aldehyde group)[7].Must be segregated from incompatible chemicals during storage.
Environmental Hazard Many complex organic molecules are toxic to aquatic life[9][11].Must be prevented from entering sewer systems or the environment[10][11].

Part 2: Personal Protective Equipment (PPE) & Immediate Safety

Proper PPE is non-negotiable when handling any chemical waste. The causality is simple: to prevent exposure through inhalation, ingestion, or skin/eye contact.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of contaminated solvents or solid particulates. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Provides a barrier against direct skin contact. Check for tears before use and wash hands after removal.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.

Step 1: Waste Segregation

Immediately upon generation, the waste must be segregated. Do not mix this compound with other waste streams.

  • Action: Collect solid this compound waste and any contaminated items (e.g., weighing paper, gloves) in a dedicated waste container.

  • Causality: Segregation prevents dangerous chemical reactions[12]. Aldehydes can react with numerous other chemical classes. Keeping solid and liquid wastes separate is also a best practice[13].

Step 2: Containerization

The integrity of the waste containment is critical for preventing leaks and spills.

  • Action: Use a chemically compatible container, preferably of polyethylene or glass, with a secure, leak-proof screw-top cap. The container must be in good condition, free of cracks or residue on the outside.

  • Causality: Using an appropriate and sealed container prevents the release of the chemical into the lab environment and ensures it can be safely transported by waste management personnel[13][14].

Step 3: Labeling

Accurate labeling is a cornerstone of the "cradle-to-grave" hazardous waste management system[2].

  • Action: Affix a hazardous waste tag to the container before adding any waste. Fill it out completely and legibly with the following information:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • An accurate estimate of the quantity

    • The date accumulation started (the day the first drop of waste entered the container)

    • The name of the principal investigator or generator

  • Causality: EHS staff handle hundreds of waste containers. Precise labeling is essential for their safety and for ensuring the waste is directed to the correct final disposal facility[14].

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation while awaiting pickup.

  • Action: Store the sealed and labeled container in a designated SAA. This area should be equipped with secondary containment (such as a spill tray) to capture any potential leaks.

  • Causality: The SAA regulation ensures that hazardous waste is not moved through unequipped public areas and is stored in a way that minimizes the impact of a potential spill[1][14]. Federal regulations limit the amount of waste that can be stored and for how long[1][8].

Step 5: Arranging for Disposal

The final step is to hand off the waste to trained professionals.

  • Action: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for requesting a collection.

  • Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed Treatment, Storage, and Disposal Facilities (TSDFs)[2][15]. Your EHS office manages this entire process, ensuring full compliance.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Storage Protocol cluster_disposal Final Disposition gen Waste Generation assess Hazard Assessment: Treat as Hazardous Waste gen->assess 1. Characterize ppe Don Appropriate PPE assess->ppe 2. Protect segregate Segregate Waste (Solids Only) ppe->segregate 3. Isolate container Select Compatible Container segregate->container 4. Contain label_waste Label Container Correctly 'Hazardous Waste' container->label_waste 5. Identify store Store in SAA with Secondary Containment label_waste->store 6. Store pickup Contact EHS for Pickup store->pickup 7. Dispose

Caption: Decision workflow for the safe and compliant disposal of laboratory chemical waste.

Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this chemical down the drain[16]. This can damage plumbing, harm aquatic ecosystems, and violate EPA and local water authority regulations.

  • DO NOT place this chemical in the regular or "broken glass" trash. This can expose custodial staff to hazardous materials and constitutes illegal disposal.

  • DO NOT attempt to evaporate the chemical in a fume hood as a means of disposal[8]. This releases the substance into the environment.

  • DO NOT attempt chemical neutralization unless you have a validated procedure that is approved by your institution's EHS department. On-site treatment of hazardous waste typically requires a permit[15][17].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • For a small spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Don the appropriate PPE as listed in Part 2.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the solid absorbent mixture and place it in a designated hazardous waste container[7].

    • Label the container and manage it as hazardous waste.

  • For a large spill (beyond your capacity to clean up):

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected space.

    • Contact your institution's emergency EHS number or local emergency services immediately[8].

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE
Reactant of Route 2
3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.